Fmoc-D-3-Cyanophenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOUTPKZUJTGV-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-37-0 | |
| Record name | 3-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to Fmoc-D-3-Cyanophenylalanine: Properties and Applications in Peptide Synthesis
Fmoc-D-3-Cyanophenylalanine is a synthetic amino acid derivative that serves as a critical building block in advanced peptide synthesis.[] This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols relevant to its use in research and drug development. Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano-substituted aromatic ring, offers enhanced chemical versatility for creating structurally diverse peptides with unique characteristics.[]
Core Chemical and Physical Properties
This compound is a white powder at room temperature.[][2] The D-configuration imparts specific stereochemical properties that are instrumental in studying protein folding and enhancing enzymatic stability.[] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 205526-37-0 | [2] |
| Molecular Formula | C₂₅H₂₀N₂O₄ | [][2] |
| Molecular Weight | 412.4 g/mol | [][2] |
| Appearance | White powder | [][2] |
| Melting Point | 111 - 113 °C | [2] |
| Optical Rotation | [α]²⁰/D = +36.5° (c=1 in DMF) | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Boiling Point | 670.7°C at 760 mmHg | [] |
| Density | 1.35 g/cm³ | [] |
| Solubility | Soluble in DMF, DMSO, and NMP.[3][4] Adding DMSO or NMP can enhance solubility in DMF.[3] Gentle heating to 37°C can also improve solubility.[3] | |
| Storage | Store at 2-8 °C | [][2] |
Applications in Research and Development
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino function, which is a cornerstone of modern peptide chemistry.[2] The cyano group on the phenyl ring introduces unique electronic and steric properties that can influence a peptide's conformation, stability, and biological activity.[5]
Key application areas include:
-
Peptide Synthesis: It serves as a fundamental building block for constructing complex peptide chains.[2]
-
Drug Development: The incorporation of the cyano group can enhance the biological activity of pharmaceutical compounds.[2] Its D-configuration can increase resistance to enzymatic degradation, improving peptide stability in biological systems.[]
-
Neuroscience Research: This amino acid is used to synthesize peptides that may act as agonists or antagonists for neurotransmitter receptors, aiding in the study of neurological pathways and disorders.[2] The cyano group itself can influence interactions with biological targets like receptors or enzymes.[2]
-
Fluorescence Probes: The cyanophenylalanine side chain is a useful fluorescence probe for studying protein structure, folding, and interactions.[6][7] Its fluorescence is sensitive to the local environment, including quenching by nearby amino acid side chains like tyrosine and histidine.[6]
-
Bioconjugation: The cyano group offers a potential site for chemical modification, facilitating the linkage of peptides to other biomolecules for applications in targeted therapies and diagnostics.[2][8]
Experimental Protocols
Detailed analytical data such as specific 1H-NMR, 13C-NMR, and mass spectrometry results for the standalone this compound molecule are not consistently available in public literature, often being proprietary to chemical suppliers. However, the following sections provide detailed, generalized protocols for its primary application in peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound is incorporated into a peptide chain using a standard SPPS workflow. This process involves the sequential addition of amino acids to a growing chain anchored to a solid support (resin).
Protocol 1: Standard Fmoc Deprotection
This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For complex sequences, this step can be repeated.
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]
Protocol 2: Peptide Cleavage and Global Deprotection
This protocol cleaves the completed peptide from the resin support and removes any remaining side-chain protecting groups.
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[9]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to prevent side reactions.[9]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin).[9] Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[9]
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.[9]
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.[9]
HPLC Purification of Peptides Containing 3-Cyanophenylalanine
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides. A reversed-phase C18 column is typically used.
General Protocol:
-
Sample Preparation: Dissolve the crude, dried peptide in a suitable solvent, often a mixture of acetonitrile and water. Filter the sample through a 0.2 µm or 0.45 µm filter before injection.
-
Mobile Phases:
-
Buffer A: 0.1% TFA in Water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
-
Scouting Gradient: To determine the optimal elution conditions, first run an analytical-scale separation with a broad, linear gradient (e.g., 5% to 95% Buffer B over 30-40 minutes).[10]
-
Preparative Gradient: Based on the retention time from the scouting run, develop a more focused, shallower gradient for the preparative-scale purification to maximize resolution between the target peptide and impurities.[10][11]
-
Fraction Collection: Collect fractions corresponding to the peaks detected (typically at 220 nm and 280 nm).
-
Analysis and Lyophilization: Analyze the collected fractions using analytical HPLC and/or mass spectrometry to identify those containing the pure peptide. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.[11]
Reactivity and Stability
The this compound side chain is generally stable under standard Fmoc-SPPS conditions. The cyano group is not susceptible to the basic conditions (piperidine) used for Fmoc removal or the acidic conditions (TFA) used for cleavage.[9] However, as with any peptide synthesis, side reactions can occur, particularly with prolonged exposure to strong bases or acids.[12][13] The quality of solvents, especially DMF which can degrade to form dimethylamine, is crucial to prevent premature deprotection.[4]
References
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. peptide.com [peptide.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. Side reactions in peptide synthesis: An overview | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
In-Depth Technical Guide to Fmoc-D-3-Cyanophenylalanine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-D-3-Cyanophenylalanine, a crucial building block in peptide synthesis and drug discovery. It details the molecule's structure, outlines a detailed synthesis protocol, and includes relevant quantitative data for researchers.
Molecular Structure and Properties
This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. It features a cyano group at the meta position of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This Fmoc group is instrumental in solid-phase peptide synthesis (SPPS), as it can be selectively removed under mild basic conditions.
The presence of the cyano group imparts unique electronic properties to the molecule, influencing the peptide's conformation, stability, and biological activity. This makes this compound a valuable tool for creating peptides with enhanced therapeutic potential.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value |
| CAS Number | 205526-37-0[1] |
| Molecular Formula | C25H20N2O4[1] |
| Molecular Weight | 412.4 g/mol [1] |
| Appearance | White powder[1] |
| Melting Point | 111 - 113 °C[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Optical Rotation | [a]20D = +36.5° (c=1 in DMF)[1] |
| Storage Conditions | 0 - 8 °C[1] |
Synthesis of this compound
The synthesis of this compound is a two-step process. First, the precursor D-3-Cyanophenylalanine is synthesized. This is followed by the protection of the α-amino group with the Fmoc moiety.
Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of D-3-Cyanophenylalanine
While several methods exist for the asymmetric synthesis of D-amino acids, a common laboratory-scale approach for preparing D-3-Cyanophenylalanine involves a nucleophilic substitution reaction on a readily available chiral precursor, such as a protected 3-halo-D-phenylalanine derivative. The following is a representative protocol.
Materials and Reagents:
-
N-Boc-3-Bromo-D-phenylalanine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Cyanation Reaction:
-
To a solution of N-Boc-3-Bromo-D-phenylalanine (1 equivalent) in anhydrous DMF, add copper(I) cyanide (1.2 equivalents).
-
Heat the reaction mixture at 120-140 °C under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Workup and Extraction:
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and a small amount of HCl to decompose the copper cyanide complex.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-D-3-Cyanophenylalanine.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-D-3-Cyanophenylalanine in a solution of trifluoroacetic acid in dichloromethane (e.g., 50% TFA/DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate D-3-Cyanophenylalanine as its TFA salt.
-
Collect the solid by filtration and dry under vacuum.
-
Experimental Protocol: Fmoc Protection of D-3-Cyanophenylalanine
This protocol describes a standard procedure for the N-terminal protection of an amino acid with the Fmoc group using Fmoc-succinimide (Fmoc-OSu).
Materials and Reagents:
-
D-3-Cyanophenylalanine (or its TFA salt)
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3) or Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Dilute hydrochloric acid (e.g., 1M HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution of Amino Acid: Dissolve D-3-Cyanophenylalanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate or a mixture of dioxane and aqueous sodium bicarbonate. If starting from the TFA salt, add additional base to neutralize the salt.
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Workup:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu or byproducts.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.
-
-
Extraction: Extract the precipitated this compound with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water, to yield pure this compound.
Applications in Research and Drug Development
This compound is a versatile building block with several applications in the fields of peptide chemistry, drug discovery, and neuroscience.
-
Peptide Synthesis: It serves as a key component in solid-phase peptide synthesis (SPPS) for the creation of novel peptides with tailored properties.[1] The incorporation of this unnatural amino acid can enhance the metabolic stability of peptides and modulate their biological activity.
-
Drug Development: The unique electronic and steric properties conferred by the cyano group make it a valuable tool in the design of peptide-based therapeutics.[1] It can be used to probe receptor binding sites and to develop agonists or antagonists with improved potency and selectivity.
-
Neuroscience Research: this compound is utilized in the synthesis of peptide-based probes to study neural signaling pathways and to develop potential treatments for neurological disorders. The cyano group can influence the interaction of the peptide with biological targets such as receptors and enzymes in the nervous system.
References
An In-depth Technical Guide on the Solubility and Stability of Fmoc-D-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Fmoc-D-3-Cyanophenylalanine, a crucial building block in peptide synthesis and drug discovery. While specific quantitative data for this derivative is not extensively published, this document outlines the core principles governing its behavior, offers qualitative assessments based on established peptide chemistry, and provides detailed experimental protocols for researchers to determine these properties empirically.
Core Principles of Solubility
The solubility of Fmoc-protected amino acids is primarily dictated by the physicochemical properties of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in many organic solvents, a critical factor for efficient solid-phase peptide synthesis (SPPS).[1] However, the polarity of the amino acid side chain significantly influences the overall solubility profile.
This compound possesses a moderately polar cyano group on the phenyl ring. This feature can influence its solubility in various solvents. While generally expected to be highly soluble in common polar aprotic solvents used in SPPS, its solubility in less polar or protic solvents may vary.
Table 1: Expected Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Standard solvent for SPPS; effectively solvates the peptide backbone and Fmoc group.[1][2] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Similar to DMF, excellent at dissolving Fmoc-amino acids and swelling synthesis resins.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong polar aprotic solvent capable of dissolving a wide range of organic molecules.[1] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately Soluble | Often used in peptide synthesis, though solubility of some Fmoc-amino acids can be limited.[2] |
| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Commonly used in HPLC, but may have lower solvating power for some Fmoc-amino acids compared to DMF.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | Used in some "green" SPPS protocols, but generally less effective at dissolving Fmoc-amino acids than DMF.[1] |
| Water | Polar Protic | Sparingly Soluble | The hydrophobic Fmoc group and phenyl ring lead to poor solubility in aqueous solutions.[3] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[1]
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations should be prepared in the solvent of interest. These will be used to generate a calibration curve.
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples are agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.[1]
-
Sample Clarification: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and clarified by centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Quantification: The concentration of the dissolved this compound in the clarified supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring at a wavelength where the Fmoc group absorbs, typically around 265 nm).
-
Data Analysis: The concentration is calculated by comparing the analytical response to the calibration curve generated from the standard solutions.
Core Principles of Stability
The stability of this compound is primarily concerned with the lability of the Fmoc protecting group. The Fmoc group is renowned for its stability in acidic conditions and its susceptibility to cleavage under basic conditions, a cornerstone of its use in orthogonal peptide synthesis strategies.[4][5][6]
-
Base Lability: The Fmoc group is readily cleaved by bases, particularly secondary amines like piperidine, through a β-elimination mechanism.[5][7] This is the basis for its removal during SPPS. The rate of cleavage is dependent on the base, its concentration, and the solvent.[6][7]
-
Acid Stability: The Fmoc group is very stable towards acids, including the trifluoroacetic acid (TFA) solutions typically used to cleave side-chain protecting groups and the peptide from the resin in Boc-based synthesis.[6][8]
-
Side Chain Stability: The cyano group on the phenyl ring of this compound is generally stable under standard Fmoc-deprotection conditions (e.g., 20% piperidine in DMF).[9] However, prolonged exposure to harsh basic conditions should be avoided to prevent potential side reactions.
Table 2: Stability Profile of this compound
| Condition | Stability | Rationale |
| Acidic (e.g., TFA) | Stable | The Fmoc group is designed to be stable to acidic conditions used for cleavage of other protecting groups.[6][8] |
| Basic (e.g., Piperidine) | Labile | The Fmoc group is rapidly cleaved by secondary amines, which is the basis for its use in SPPS.[5][7] |
| Neutral (Storage) | Generally Stable | As a solid, it is stable when stored in a cool, dry place.[10][11] Stability in solution, particularly in DMF, can be a concern over time.[12] |
| Hydrogenolysis | Potentially Labile | The stability of the Fmoc group to hydrogenolysis can be variable and should be assessed on a case-by-case basis.[6][8] |
Experimental Protocol for Stability Assessment (Deprotection Kinetics)
The stability of the Fmoc group under specific conditions can be quantitatively assessed by monitoring its cleavage over time using HPLC.
Methodology:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMF) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Deprotection Reagent: The basic solution to be tested is prepared (e.g., 20% v/v piperidine in DMF).
-
Initiation of Reaction and Sampling: The deprotection reaction is initiated by adding the deprotection reagent to the stock solution. At specified time intervals (e.g., 0, 1, 2, 5, 10, 15 minutes), an aliquot of the reaction mixture is withdrawn.
-
Quenching: Each aliquot is immediately quenched by diluting it in a solution that neutralizes the base, such as 1% TFA in 50:50 acetonitrile/water.[4] This stops the deprotection reaction.
-
HPLC Analysis: The quenched aliquots are injected onto a C18 reversed-phase HPLC column. A suitable gradient of acetonitrile in water with 0.1% TFA is used as the mobile phase. The elution is monitored at wavelengths appropriate for both the Fmoc-protected starting material (e.g., 265 nm) and the deprotected product.[4]
-
Data Analysis: The peak areas of the starting material and the deprotected product are quantified at each time point. The percentage of the remaining protected amino acid is calculated relative to the initial amount (time zero). This data is then plotted against time to visualize the deprotection kinetics.[4]
Conclusion
This compound is a valuable building block for peptide synthesis. Its solubility is expected to be high in polar aprotic solvents like DMF and NMP, facilitating its use in automated synthesizers. The stability of the Fmoc group is well-characterized, being robust under acidic conditions and labile to basic reagents like piperidine, which allows for its strategic removal during peptide chain elongation. The cyano-functionalized side chain is generally stable to standard SPPS protocols. For applications requiring precise solubility and stability data under specific non-standard conditions, the detailed experimental protocols provided in this guide will enable researchers to generate the necessary empirical data, thereby optimizing synthesis protocols and ensuring the successful development of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. connectsci.au [connectsci.au]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
Fmoc-D-3-Cyanophenylalanine: A Technical Guide for Advanced Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-3-Cyanophenylalanine is a non-natural, protected amino acid that serves as a critical building block in modern peptide chemistry. Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a D-chiral center, and a meta-substituted cyano group on the phenyl ring, offers distinct advantages for the synthesis of complex peptides and peptidomimetics. The cyano moiety imparts unique electronic properties and can act as a bioisostere, a reactive handle for bioconjugation, or an intrinsic spectroscopic probe. This guide provides an in-depth overview of its properties, core applications, and detailed experimental protocols relevant to its use in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
This compound is a white, powdered solid utilized in synthetic organic chemistry. Its key properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 205526-37-0 | [1] |
| Molecular Formula | C₂₅H₂₀N₂O₄ | [1] |
| Molecular Weight | 412.4 g/mol (also cited as 412.44 g/mol ) | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Melting Point | 111 - 113 °C | [1] |
| Optical Rotation | [α]²⁰/D = +36.5° (c=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C, sealed in a dry environment | [1] |
| Synonyms | Fmoc-D-Phe(3-CN)-OH, Fmoc-m-cyano-D-Phe-OH | [1] |
Core Applications in Research and Drug Development
The unique structural features of this compound make it a versatile tool for several advanced applications.
-
Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, its primary application is as a building block in SPPS. The Fmoc group provides stable protection for the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine, allowing for the stepwise elongation of a peptide chain on a solid support.[1]
-
Drug Discovery and Development: The incorporation of non-natural amino acids is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. The D-configuration of this amino acid analogue can increase resistance to enzymatic degradation by proteases, thereby improving the peptide's in vivo stability and half-life. The cyano group can influence the peptide's conformation, receptor binding affinity, and overall biological activity.[2]
-
Enzyme Inhibitor Design: Peptides containing cyanophenylalanine can be designed as potent and selective inhibitors of enzymes, particularly proteases.[3] The cyano group's electron-withdrawing nature can alter the electronic distribution of the phenyl ring, potentially enhancing interactions with the enzyme's active site. Peptides are promising as protease inhibitors due to their high selectivity and potency.[3]
-
Neuroscience Research: This compound is utilized in the synthesis of peptides that can act as agonists or antagonists for specific neurotransmitter receptors, such as opioid receptors.[4] This allows researchers to probe neural circuits and investigate the mechanisms of neurological disorders.[1][4]
-
Bioconjugation: The cyano group can serve as a reactive handle for further chemical modification, enabling the attachment of peptides to other molecules, such as fluorescent dyes, cytotoxic drugs, or targeting ligands.[1]
Role in Modulating Biological Pathways: Conceptual Examples
The true utility of this compound is realized when it is incorporated into a peptide designed to modulate a specific biological target. The properties of the amino acid contribute to the peptide's overall structure-activity relationship (SAR).
Competitive Inhibition of Proteases
Many diseases involve the dysregulation of protease activity. Peptides designed to mimic a protease's natural substrate can act as competitive inhibitors, blocking the active site and preventing substrate cleavage. Incorporating this compound can enhance binding affinity and stability. The D-amino acid structure provides resistance to proteolysis, while the cyanophenyl group can form specific interactions within the enzyme's active site, improving potency and selectivity.
Caption: Competitive inhibition of a protease by a peptide containing D-3-Cyanophenylalanine.
Modulation of Opioid Receptors
Peptides are crucial in neuroscience as modulators of cell surface receptors like G-protein coupled receptors (GPCRs). For opioid receptors, the aromatic side chain of phenylalanine in position 3 of many peptide ligands is critical for receptor affinity and selectivity.[1] By substituting natural L-phenylalanine with D-3-cyanophenylalanine, researchers can fine-tune these interactions. The D-stereochemistry alters the peptide backbone's conformation, while the cyano group modifies the electronic and steric properties of the side chain, potentially leading to peptides with novel agonist or antagonist profiles at μ (mu) and δ (delta) opioid receptors.
Experimental Protocols: Fmoc-Solid Phase Peptide Synthesis (SPPS)
The following section details a standard, representative protocol for manual Fmoc-SPPS, into which this compound can be incorporated.
Materials and Reagents
-
SPPS reaction vessel
-
Solid support (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)
-
Fmoc-protected amino acids (including this compound)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling (activating) reagents: e.g., HCTU, HATU, or DCC/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Washing solvents: Methanol (MeOH), Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Synthesis Workflow
The synthesis involves a series of cyclical steps to elongate the peptide chain, followed by a final cleavage step.
References
- 1. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
The Cyano Group in Fmoc-D-3-Cyanophenylalanine: A Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of Fmoc-D-3-Cyanophenylalanine, focusing on the multifaceted role of the meta-positioned cyano group in peptide and drug development.
Introduction
This compound is a non-canonical amino acid that has garnered significant interest within the scientific community, particularly in the fields of peptide chemistry, drug discovery, and neuroscience.[1][2][3][4] Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano (-C≡N) substituent at the meta position of the phenyl ring, endows it with distinct chemical and physical properties. This guide provides a comprehensive overview of the role of the cyano group in this compound, offering insights into its impact on peptide structure, stability, and biological activity. Detailed experimental protocols and data are presented to assist researchers in harnessing the potential of this versatile building block.
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their conformational properties and biological functions.[5] The cyano group, in particular, is a small, polar, and metabolically stable moiety that can act as a hydrogen bond acceptor and a dipole moment modulator. Its electron-withdrawing nature can also influence the electronic properties of the aromatic ring, thereby affecting intra- and intermolecular interactions.[4]
Physicochemical Properties of 3-Cyanophenylalanine
The presence of the cyano group at the meta position of the phenyl ring imparts specific physicochemical characteristics to the amino acid.
| Property | Value | Source |
| Molecular Formula | C10H10N2O2 | [6] |
| Molecular Weight | 190.20 g/mol | [6] |
| XLogP3 | -1.8 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 3 | [6] |
The Role of the Cyano Group in Peptide Chemistry and Drug Design
The introduction of a cyano group into a peptide sequence via this compound can have a profound impact on its properties and potential applications.
Modulation of Peptide Conformation and Stability
The steric and electronic properties of the meta-cyano group can influence the overall conformation of a peptide.[5] By introducing a rigid, planar group, it can restrict the rotational freedom of the phenyl ring and influence the peptide backbone's dihedral angles. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs. The D-configuration of the amino acid also inherently increases resistance to enzymatic degradation by proteases, enhancing the peptide's in vivo stability.
Enhancement of Biological Activity and Receptor Binding
The cyano group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition.[7][8] By acting as a hydrogen bond acceptor, the nitrile nitrogen can form specific contacts with biological targets such as enzymes and receptors, potentially increasing binding affinity and specificity. The altered electronic distribution of the phenyl ring can also influence π-π stacking and cation-π interactions, further contributing to the binding energetics. While specific quantitative data for peptides containing 3-cyanophenylalanine is limited in publicly available literature, the principles of molecular interactions suggest its potential to enhance biological activity.
Spectroscopic Probe for Biophysical Studies
The cyano group possesses a unique vibrational signature in the infrared (IR) spectrum, making it a valuable spectroscopic probe.[9][10] The C≡N stretching frequency is sensitive to the local microenvironment, including solvent polarity and hydrogen bonding interactions.[7][8] This allows for the site-specific interrogation of peptide conformation and dynamics.
Furthermore, cyanophenylalanine derivatives have been utilized as fluorescent probes.[11] While much of the existing research focuses on the para-substituted isomer (p-cyanophenylalanine) as a FRET (Förster Resonance Energy Transfer) partner and a sensor for local environment, the meta-substituted version also holds promise for such applications due to its intrinsic fluorescence properties.[2][12]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide established protocols for solid-phase peptide synthesis, purification, and analysis.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution and wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.22 µm syringe filter.
-
Method Development:
-
Perform an initial analytical run with a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the retention time of the target peptide.
-
Optimize the gradient to achieve good separation of the target peptide from impurities.
-
-
Preparative Purification:
-
Scale up the optimized method to a preparative or semi-preparative column.
-
Inject the peptide solution and collect fractions corresponding to the target peptide peak.
-
-
Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Peptide Analysis by Mass Spectrometry
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Analysis: Determine the molecular weight of the peptide from the resulting mass spectrum and compare it to the theoretical calculated mass.
Visualizations
Experimental Workflow for Peptide Synthesis and Purification
Caption: Workflow for the synthesis and purification of peptides containing this compound.
Logical Relationship of the Cyano Group's Influence
Caption: The influence of the cyano group's properties on peptide characteristics.
Conclusion
This compound serves as a valuable and versatile building block in peptide science. The meta-positioned cyano group plays a multifaceted role, influencing peptide conformation, enhancing biological activity through specific molecular interactions, and acting as a sensitive spectroscopic probe. While further quantitative studies are needed to fully elucidate the specific binding contributions of the 3-cyano isomer in various biological systems, the foundational principles and experimental protocols outlined in this guide provide a solid framework for researchers to explore and exploit the unique properties of this non-canonical amino acid in their drug development and scientific investigations. The continued exploration of peptides incorporating this compound is poised to yield novel therapeutic leads and a deeper understanding of biomolecular interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry and Utility of the Fmoc Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic and peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is attributed to its unique base-lability, which allows for a mild and orthogonal approach to the synthesis of complex peptides and other organic molecules. This technical guide provides a comprehensive overview of Fmoc chemistry, including its fundamental principles, detailed experimental protocols, quantitative data, and a discussion of its applications and associated challenges.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group is rooted in its distinct chemical properties. It is a carbamate formed between 9-fluorenylmethanol and an amino group. The fluorenyl ring system is the key to its functionality, as the C9 proton is acidic due to the electron-withdrawing nature of the aromatic rings.[1]
Protection: The Fmoc group is typically introduced to an amino group using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][2] Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form dipeptide byproducts during the protection of amino acids.[3] The protection reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the Fmoc reagent.
Deprotection: The removal of the Fmoc group is achieved under mild basic conditions, most commonly using a solution of a secondary amine, such as 20% piperidine in N,N-dimethylformamide (DMF).[4][5] The mechanism is a β-elimination reaction initiated by the abstraction of the acidic C9 proton of the fluorenyl group by the base. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[2][6] The reactive DBF is subsequently trapped by the excess amine to form a stable adduct.[6]
Orthogonality: A significant advantage of the Fmoc group in peptide synthesis is its orthogonality with acid-labile protecting groups.[7][8] In the widely used Fmoc/tBu (tert-butyl) strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt).[7][9] This allows for the selective removal of the Fmoc group at each step of peptide chain elongation without affecting the side-chain protecting groups, which are only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[7][9]
Quantitative Data in Fmoc Chemistry
The efficiency and kinetics of Fmoc group manipulation are critical for successful synthesis. The following tables summarize key quantitative data.
Table 1: Stability and Deprotection Kinetics of the Fmoc Group
| Base | Concentration | Solvent | Half-life (t½) of Fmoc-Val-OH | Reference(s) |
| Piperidine | 20% (v/v) | DMF | ~6 seconds | [10] |
| Piperazine | 5% (v/v) | DMF | ~30 seconds | [10] |
| Morpholine | 50% (v/v) | DMF | ~1 minute | [10] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in 5% Piperazine/NMP | NMP | Faster than 20% Piperidine/DMF | [11] |
| Triethylamine (TEA) | 1 M | DMF | 4 hours | [3] |
| Diisopropylethylamine (DIPEA) | 1 M | DMF | 6 hours | [3] |
Table 2: Quantitative Monitoring of Fmoc Deprotection
| Parameter | Value | Wavelength | Solvent | Reference(s) |
| Molar Extinction Coefficient (ε) of Dibenzofulvene-Piperidine Adduct | 7800 M⁻¹cm⁻¹ | 301 nm | DMF | [12][13] |
| 8100 M⁻¹cm⁻¹ | 301 nm | DMF | [14] | |
| 6089 M⁻¹cm⁻¹ | 289.8 nm | DMF | [14] |
Table 3: Comparative Yields of Fmoc vs. Boc SPPS for a Hydrophobic Peptide (Aβ1–42)
| Synthesis Strategy | Coupling Conditions | Crude Purity | Final Yield | Reference(s) |
| Standard Fmoc/tBu SPPS | HCTU | 67% | 87% | [15] |
| Boc/Bzl SPPS | Standard | Not Reported | 33% | [15] |
| Fmoc/tBu SPPS with Pseudoproline Dipeptides | Standard | Not Reported | 57% | [15] |
Key Experimental Protocols
The following are detailed methodologies for fundamental procedures in Fmoc chemistry.
Protocol 1: Fmoc Protection of an Amino Acid (e.g., Alanine)
Materials:
-
L-Alanine
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-Alanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of Fmoc-Ala-OH will form.
-
Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: A Single Cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang resin).
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HCTU, 2.9 equivalents)
-
Base (e.g., Diisopropylethylamine - DIPEA, 6 equivalents)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[16]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with the coupling reagent (e.g., HCTU, 2.9 equivalents) and base (e.g., DIPEA, 6 equivalents) in DMF for a few minutes.[18]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[18]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for the quantification of the resin loading or the efficiency of the deprotection step.
Materials:
-
Fmoc-amino acid-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF, peptide synthesis grade
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flask
Procedure:
-
Accurately weigh a small amount of dry Fmoc-amino acid-resin (e.g., 2-5 mg) into a reaction vessel.
-
Add a known volume of the deprotection solution (e.g., 5 mL) to the resin.
-
Agitate for 30 minutes to ensure complete Fmoc removal.
-
Carefully transfer the supernatant to a volumetric flask of a known volume (e.g., 25 mL or 50 mL).
-
Wash the resin with DMF and add the washings to the volumetric flask.
-
Dilute the solution to the mark with DMF. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Use the deprotection solution as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm.[19]
-
Calculate the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume (L)) / (ε × Resin Weight (g) × Path Length (cm)) (Where ε = 7800 M⁻¹cm⁻¹)[12][13]
Protocol 4: Final Cleavage of Peptide from Wang Resin
This protocol describes the cleavage of the synthesized peptide from Wang resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/w/v/v) or a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[4][17]
-
Cold diethyl ether (-20 °C)
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Place the dry peptide-resin in a suitable reaction vessel.
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per 100 mg of resin).[17]
-
Agitate the mixture at room temperature for 2-4 hours.[17]
-
Filter the mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Incubate at -20 °C for at least 30 minutes to maximize precipitation.[17]
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Visualizing Fmoc Chemistry Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical steps and relationships in Fmoc chemistry.
Caption: The cycle of Fmoc protection and deprotection of an amine.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. connectsci.au [connectsci.au]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Discovery and Development of Cyanophenylalanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of cyanophenylalanine derivatives, a class of unnatural amino acids with significant applications in drug discovery and chemical biology. This document details their synthesis, biological evaluation, and utility as molecular probes, with a focus on their application in the development of novel therapeutics.
Introduction to Cyanophenylalanine Derivatives
Cyanophenylalanine is a non-proteinogenic amino acid that incorporates a cyano group onto the phenyl ring of phenylalanine. This modification imparts unique chemical and physical properties, making it a valuable tool for medicinal chemists and chemical biologists. The cyano group is a strong dipole and an excellent infrared probe, and its presence can modulate the biological activity and pharmacokinetic properties of peptides and small molecules. Different isomers, such as 2-cyanophenylalanine, 3-cyanophenylalanine, and 4-cyanophenylalanine, offer distinct spectroscopic signatures and steric profiles, allowing for fine-tuning of molecular interactions.[1]
The incorporation of cyanophenylalanine into peptides can enhance their stability against enzymatic degradation and improve their binding affinity to biological targets.[2][3] Furthermore, the nitrile functionality can serve as a handle for further chemical modifications. In small molecule drug discovery, cyanophenylalanine derivatives have been explored as key building blocks for a variety of therapeutic agents, including anticancer and anticoagulant drugs.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for the biological activity of various cyanophenylalanine derivatives and their analogs.
Anticancer and EGFR Inhibitory Activity of 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivatives
A series of novel 4-aminoquinoline derivatives bearing a phenylalanine methyl ester moiety were synthesized and evaluated for their anticancer activity against A549 (human lung adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines.[4] The most active compounds were also assessed for their ability to inhibit the epidermal growth factor receptor (EGFR).[4]
| Compound | R | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | NIH3T3 IC₅₀ (µM) | EGFR Inhibition IC₅₀ (µM) |
| 4a | H | > 100 | > 100 | > 100 | - |
| 4b | 7-CH₃ | 69.831 ± 3.112 | 85.314 ± 4.018 | > 100 | - |
| 4c | 7-F | 24.119 ± 1.053 | 31.552 ± 1.611 | 89.117 ± 4.133 | - |
| 4d | 6-Br | 3.317 ± 0.142 | 5.118 ± 0.224 | 51.812 ± 2.514 | 12.314 ± 0.581 |
| 4e | 6-Cl | 4.648 ± 0.199 | 6.811 ± 0.315 | 62.114 ± 3.018 | 15.819 ± 0.713 |
| 4f | 6,8-Br₂ | 11.816 ± 0.519 | 15.331 ± 0.718 | 75.319 ± 3.511 | - |
| Doxorubicin | - | 1.112 ± 0.051 | 1.816 ± 0.082 | 4.113 ± 0.188 | - |
| Erlotinib | - | - | - | - | 0.048 ± 0.002 |
Data sourced from ŞENOL et al. (2025).[4]
Factor Xa Inhibitory Activity of 3-Amidinophenylalanine Derivatives
Derivatives of 3-amidinophenylalanine, a close structural analog of cyanophenylalanine, have been investigated as inhibitors of Factor Xa, a key enzyme in the coagulation cascade. The following data showcases the inhibitory potency (Ki) of a series of these compounds.
| Compound | R | Ki (nM) for Factor Xa |
| 1a | Boc | >10000 |
| 1b | Z | 7000 |
| 1c | Adoc | 1000 |
| 2a | Boc-(R) | 1000 |
| 2b | Adoc-(R) | 200 |
| 3a | Boc-(R)-Phe-NH-Et | 100 |
| 3b | Adoc-(R)-Phe-NH-Et | 30 |
| 3c | Adoc-(R)-Phe-NH-CH₂-Ph | 10 |
| 3d | Adoc-(R)-Phe-NH-(CH₂)₂-Ph | 1 |
Data adapted from a study on 3-amidinophenylalanine derivatives, which serve as a proxy for the potential of cyanophenylalanine analogs in Factor Xa inhibition.[5]
Photophysical Properties of p-Cyanophenylalanine
The fluorescence quantum yield of p-cyanophenylalanine is sensitive to its local environment, particularly to hydrogen bonding. This property makes it a useful spectroscopic probe in biochemical studies.
| Solvent | Quantum Yield (Φ) |
| Water | 0.12 |
| Methanol | 0.14 |
| Ethanol | 0.13 |
| Acetonitrile | 0.07 |
| Dioxane | 0.03 |
Data represents typical quantum yields and can vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of cyanophenylalanine derivatives and their biological evaluation.
Synthesis of 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivatives
The synthesis of the title compounds is achieved through a three-step process as outlined below.[6]
Step 1: Synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles (2a–f) A mixture of the appropriate N-(2-aminobenzoyl)benzotriazole (10 mmol), malononitrile (10 mmol), and potassium tert-butoxide (10 mmol) is dissolved in 60 mL of dioxane and refluxed for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is acidified to pH 2 with 2 N HCl. The precipitated solid is collected by filtration and purified by recrystallization from ethanol to afford the desired product.
Step 2: Synthesis of 2-amino-4-chloroquinoline-3-carbonitriles (3a–f) The 2-amino-4-hydroxyquinoline-3-carbonitrile derivative (5 mmol) from the previous step is reacted with phosphorus oxychloride (10 mL, excess) under a nitrogen atmosphere at 80 °C for 2–3 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the 4-chloro derivative.
Step 3: Synthesis of methyl (2-amino-3-cyanoquinolin-4-yl)-L-phenylalaninate derivatives (4a–f) A mixture of the 2-amino-4-chloroquinoline-3-carbonitrile (1 mmol), L-phenylalanine methyl ester hydrochloride (3 mmol), and triethylamine (2 mL) in a mixture of dioxane (2 mL) and DMSO (0.5 mL) is heated at 50 °C under a nitrogen atmosphere for 12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice water, and the precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel.[6]
Incorporation of p-Cyanophenylalanine into Peptides via Fmoc Solid-Phase Synthesis
Materials:
-
Fmoc-p-cyanophenylalanine
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: Fmoc-p-cyanophenylalanine (3 equivalents) is pre-activated with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 10 minutes. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 2 hours. The resin is washed with DMF.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 3 hours.
-
Peptide Precipitation and Purification: The cleavage mixture is filtered, and the peptide is precipitated with cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., NIH3T3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (cyanophenylalanine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro EGFR Kinase Inhibition Assay
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Test compounds
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the kinase buffer, EGFR enzyme, and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of a mixture of the substrate and ATP.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
ADP Detection: The amount of ADP produced is measured using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves stopping the kinase reaction and converting the produced ADP to ATP, which is then detected via a luciferase-based reaction.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the context of cyanophenylalanine derivative development.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. The following diagram illustrates a simplified representation of the EGFR signaling cascade.
References
- 1. Urethanyl-3-amidinophenylalanine derivatives as inhibitors of factor Xa. X-ray crystal structure of a trypsin/inhibitor complex and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]
- 5. (R)-3-Amidinophenylalanine-derived inhibitors of factor Xa with a novel active-site binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Commercial Suppliers and Technical Guide for Fmoc-D-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-D-3-Cyanophenylalanine, a key building block in modern peptide synthesis and drug discovery. It details commercial suppliers, physicochemical properties, experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its application in the development of bioactive peptides.
Commercial Availability
This compound is readily available from a variety of commercial suppliers specializing in reagents for peptide synthesis. Researchers can source this compound from the following vendors, among others:
-
Chem-Impex: A well-established supplier of amino acids and derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD.: A manufacturer and supplier of specialized amino acid derivatives.[1]
-
Creative Peptides: Offers a range of protected amino acids for research and GMP manufacturing.
-
Chemrio: Provides a portfolio of rare and specialty chemicals.[2]
-
Aapptec Peptides: Specializes in peptides, resins, and reagents for peptide synthesis.
When procuring this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.
Physicochemical and Technical Data
This compound is a white to off-white powder. Its robust Fmoc protecting group is ideal for the stepwise elongation of peptide chains in SPPS, ensuring efficient and reversible protection of the alpha-amino group.[1] The meta-cyano group on the phenyl ring introduces unique electronic and steric properties that can influence the conformation, stability, and biological activity of the resulting peptide.[1]
| Property | Value | Reference |
| CAS Number | 205526-37-0 | --INVALID-LINK-- |
| Molecular Formula | C₂₅H₂₀N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 412.44 g/mol | --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK-- |
| Melting Point | 111 - 113 °C | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Optical Rotation | [α]²⁰/D +36.5° (c=1 in DMF) | --INVALID-LINK-- |
| Solubility | Soluble in DMF, NMP, and DCM | General knowledge for Fmoc-amino acids |
| Storage | 2-8 °C | --INVALID-LINK-- |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard procedures for Fmoc-based SPPS. The general workflow is outlined below. While the following protocols are generally applicable, optimization may be required for specific peptide sequences. The principles outlined for the closely related p-cyanophenylalanine are highly relevant.[3]
Resin Swelling and Fmoc Deprotection
-
Resin Swelling: The solid support resin (e.g., Rink Amide, Wang) is swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF for 10-20 minutes. This step is often repeated to ensure complete deprotection.[3]
Amino Acid Coupling
-
Activation: this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated using a coupling reagent. Common coupling reagents include HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature to facilitate peptide bond formation. The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.
Washing
After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. A standard cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[3] The cleavage reaction is typically carried out for 2-3 hours at room temperature.[3]
Peptide Precipitation and Purification
The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized. The final peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Stability Considerations
The cyanophenylalanine side chain is generally stable under standard Fmoc-deprotection conditions using piperidine.[3] However, prolonged exposure to harsh basic conditions should be avoided to minimize the risk of side reactions.[3]
Applications in Drug Discovery and Research
The incorporation of D-amino acids, such as D-3-Cyanophenylalanine, is a well-established strategy to enhance the proteolytic stability of peptides, a crucial factor for therapeutic applications. Furthermore, the unique electronic properties of the cyano group can be exploited to modulate the binding affinity and selectivity of peptides for their biological targets.
Development of Enzyme Inhibitors
Peptides containing unnatural amino acids are explored as inhibitors of enzymes. The specific stereochemistry and electronic nature of D-3-Cyanophenylalanine can influence the peptide's conformation, enabling it to fit into an enzyme's active site and block its activity. For instance, dipeptides containing the sterically constrained 2,3-methanophenylalanine have been shown to act as competitive inhibitors of chymotrypsin.[4][5] While not a direct example, this illustrates the principle of using modified phenylalanine analogs to achieve enzyme inhibition.
G Protein-Coupled Receptor (GPCR) Ligand Design
GPCRs are a major class of drug targets, and peptides are important modulators of their activity. The introduction of D-3-Cyanophenylalanine into a peptide ligand can alter its interaction with a GPCR, potentially leading to biased agonism or antagonism, where only specific downstream signaling pathways are activated or inhibited. This can result in more targeted therapies with fewer side effects. The general mechanism of GPCR activation by a peptide agonist involves a series of conformational changes in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades.
Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-D-3-Cyano-phe-OH; FMOC-D-PHE(M-CN)-OH; Fmoc-D-3-CN-Phe-OH; this compound; FMOC-3-CYAN-D-PHENYLALANIN; FMOC-M-CYANO-D-PHE-OH; RARECHEM BK PT 0156; FMOC-D-3-CYANOPHE; FMOC-D-PHE(3-CN)-OH | Chemrio [chemrio.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-D-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Fmoc-D-3-Cyanophenylalanine is a valuable non-proteinogenic amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a cyano group on the phenyl ring.[1] This modification can serve as a unique spectroscopic probe, a precursor for other functional groups, or a means to influence peptide conformation and binding affinity.
This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing this compound using the well-established Fmoc/tBu strategy. The protocols outlined below cover all critical steps from resin preparation to final peptide cleavage and purification.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency, especially when incorporating sterically hindered or unnatural amino acids. While specific comparative data for this compound is not extensively published, the following table summarizes the performance of common coupling reagents based on data for other sterically hindered amino acids. This information can guide the selection of an appropriate reagent for your synthesis.
| Coupling Reagent | Class | Typical Reaction Time (min) | Coupling Efficiency (%) | Potential for Side Reactions (e.g., Racemization) |
| HATU | Aminium Salt | 30 - 60 | >99 | Very Low |
| HBTU | Aminium Salt | 30 - 60 | 98-99 | Low |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95-98 | Low |
| PyBOP | Phosphonium Salt | 30 - 60 | 98-99 | Low |
Note: Coupling efficiency can be sequence-dependent and may require optimization. For challenging couplings, a second coupling step may be necessary.
Experimental Protocols
Materials and Reagents
-
This compound
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N-Diisopropylethylamine (DIPEA), reagent grade
-
Coupling reagents (e.g., HATU, HBTU, DIC/HOBt)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Dithiothreitol (DTT) (optional, for scavenging)
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Milli-Q water
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 10 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines. A blue color indicates a positive result.
Protocol 3: Amino Acid Coupling (using HATU)
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 1-minute washes).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow solution) indicates that no free primary amines are present. If the test is positive, a second coupling may be required.
Protocol 4: Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 1-minute washes) and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard and effective cocktail is TFA/TIS/H2O (95:2.5:2.5, v/v/v) . If the peptide contains tryptophan, add 2.5% DTT as a scavenger.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Peptide Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualization of the SPPS Workflow
The following diagram illustrates the key steps in the Fmoc-based solid-phase peptide synthesis of a peptide containing this compound.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
References
Application Notes and Protocols: Fmoc-D-3-Cyanophenylalanine as a Fluorescent Probe in Protein Folding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-3-Cyanophenylalanine is a non-natural amino acid derivative that serves as a powerful tool in the study of protein folding, conformational dynamics, and biomolecular interactions. The incorporation of its fluorescent counterpart, 3-Cyanophenylalanine (3-CN-Phe), into peptides and proteins provides a sensitive, site-specific probe to monitor changes in the local environment. The fluorescence properties of 3-CN-Phe are highly responsive to solvent polarity and hydrogen bonding, making it an excellent reporter on the hydration status and formation of tertiary structure during protein folding.[1][2][3] Its minimal structural perturbation compared to larger extrinsic fluorophores allows for the study of protein dynamics with high fidelity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in protein folding studies.
Key Features and Applications
-
Environmental Sensitivity: The fluorescence quantum yield and lifetime of 3-CN-Phe are sensitive to the local environment, particularly solvent exposure and hydrogen bonding.[1][2] This property allows for the direct monitoring of a labeled residue's transition from a solvent-exposed (unfolded) state to a buried (folded) state.
-
Minimal Perturbation: As a close structural analog of phenylalanine, its incorporation into a protein sequence is minimally disruptive to the native protein structure and folding process.[1]
-
Fluorescence Resonance Energy Transfer (FRET): 3-CN-Phe can act as a FRET donor to natural amino acids like tryptophan (Trp) and tyrosine (Tyr), enabling distance-dependent measurements of protein conformational changes.[4][5]
-
Applications:
-
Monitoring real-time protein folding and unfolding kinetics.[6]
-
Determining protein stability through denaturant-induced equilibrium unfolding studies.
-
Probing the formation of hydrophobic cores.[6]
-
Studying protein-protein and protein-ligand interactions.[7]
-
Investigating peptide and protein aggregation.[7]
-
Quantitative Data
The photophysical properties of p-Cyanophenylalanine (a closely related isomer with similar fluorescent properties) are highly dependent on the solvent environment. The following tables summarize key quantitative data for this fluorescent probe.
Table 1: Photophysical Properties of p-Cyanophenylalanine in Various Solvents
| Solvent | Kamlet-Taft α parameter | Quantum Yield (QY) | Fluorescence Lifetime (τ), ns |
| Water | 1.17 | 0.110 | 7.0 |
| Methanol | 0.98 | 0.121 | 7.5 |
| Ethanol | 0.86 | 0.113 | 6.8 |
| 1-Propanol | 0.84 | 0.104 | 6.2 |
| 1-Butanol | 0.80 | 0.101 | 5.9 |
| Acetonitrile | 0.19 | 0.021 | 1.1 |
| Dioxane | 0.00 | 0.011 | 0.7 |
Data sourced from "Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine". The Kamlet-Taft α parameter is a measure of the solvent's hydrogen-bond donating ability.[1]
Table 2: FRET Pair Properties with p-Cyanophenylalanine as Donor
| Acceptor | Förster Radius (R₀), Å | Notes |
| Tryptophan (Trp) | ~16 | Useful for probing short-range conformational changes.[4][5] |
| Tyrosine (Tyr) | - | Effective quenching observed, can be used to monitor proximity.[2][3] |
| 7-Azatryptophan (7AW) | 18.5 ± 0.5 | Offers better spectral separation than Trp.[4] |
| 5-Hydroxytryptophan (5HW) | 18.5 ± 0.5 | Provides a strong FRET pair with p-CN-Phe.[4] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a D-3-Cyanophenylalanine residue. The use of the D-isomer can confer resistance to proteolytic degradation.
Workflow for Peptide Synthesis:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
This compound (CAS: 205526-37-0)
-
Other Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[8]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 10-20 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature. To incorporate the fluorescent probe, use this compound at this step.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.[8]
-
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.
Protocol 2: Monitoring Protein Folding with 3-CN-Phe using Denaturant-Induced Unfolding
This protocol describes how to determine the stability of a protein containing a 3-CN-Phe residue by monitoring the change in its fluorescence as a function of denaturant concentration.
Workflow for Denaturant-Induced Unfolding Experiment:
Caption: Workflow for a fluorescence-based protein unfolding experiment.
Materials:
-
Purified protein or peptide containing a single 3-CN-Phe residue.
-
Folding buffer (e.g., phosphate or Tris buffer at a specific pH).
-
High-purity Guanidinium Hydrochloride (GdmCl) or Urea.
-
Spectrofluorometer.
-
Quartz cuvette.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the 3-CN-Phe labeled protein in the folding buffer. Determine its concentration accurately via UV absorbance.
-
Prepare a high-concentration stock solution of the denaturant (e.g., 8 M GdmCl or 10 M Urea) in the same folding buffer.
-
-
Prepare Samples:
-
Prepare a series of samples with varying denaturant concentrations by mixing the protein stock, denaturant stock, and buffer. Ensure the final protein concentration is the same in all samples (typically in the low micromolar range).
-
Prepare two control samples: one with only the folded protein in buffer (0 M denaturant) and one with the fully unfolded protein in a high concentration of denaturant.
-
-
Equilibration: Allow the samples to equilibrate at a constant temperature for a time sufficient to reach equilibrium (can range from minutes to hours depending on the protein).
-
Fluorescence Measurement:
-
Set the spectrofluorometer to an excitation wavelength of ~280 nm.[5]
-
Record the fluorescence emission spectrum for each sample, typically from 290 nm to 350 nm. The fluorescence of 3-CN-Phe peaks around 295 nm.[10]
-
As the protein unfolds, the 3-CN-Phe residue becomes more solvent-exposed, which can lead to a change (often a decrease) in fluorescence intensity.[5]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (or the integrated fluorescence intensity) as a function of the denaturant concentration.
-
The resulting data should form a sigmoidal curve, representing the transition from the folded to the unfolded state.[11]
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cₘ), which is the denaturant concentration at which 50% of the protein is unfolded.[11]
-
From the fit, you can also calculate the Gibbs free energy of unfolding in the absence of denaturant (ΔG°(H₂O)) and the m-value, which relates the change in free energy to the denaturant concentration.[11]
-
Protocol 3: Kinetic Folding/Unfolding Studies using Stopped-Flow Fluorescence
This protocol provides a general outline for using a stopped-flow instrument to measure the kinetics of protein folding or unfolding by monitoring the fluorescence of 3-CN-Phe.
Logical Diagram for Stopped-Flow Experiment:
Caption: Logic of a stopped-flow refolding experiment.
Procedure:
-
Sample Preparation:
-
For Refolding: Prepare the unfolded protein by dissolving it in a high concentration of denaturant (e.g., 6 M GdmCl). This solution will be in Syringe A. The folding buffer will be in Syringe B.
-
For Unfolding: Prepare the folded protein in buffer. This will be in Syringe A. A high concentration of denaturant in buffer will be in Syringe B.
-
-
Instrument Setup:
-
Set up the stopped-flow instrument with fluorescence detection.
-
Set the excitation wavelength to ~280 nm and use a cutoff filter to block scattered light and only allow the fluorescence emission (e.g., a >295 nm filter) to reach the detector.
-
-
Experiment Execution:
-
Data Analysis:
-
The resulting kinetic trace (fluorescence vs. time) is fitted to one or more exponential equations to extract the observed rate constant(s) (k_obs).
-
By performing these experiments at various final denaturant concentrations and plotting ln(k_obs) versus denaturant concentration (a "chevron plot"), one can elucidate the folding mechanism and determine the folding and unfolding rate constants in the absence of denaturant.[6][13]
-
References
- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study Protein Folding and Aggregation Using Nonnatural Amino Acid p-Cyanophenylalanine as a Sensitive Optical Probe | Springer Nature Experiments [experiments.springernature.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. Spectroscopic studies of protein folding: Linear and nonlinear methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lab 9: BACKGROUND – Biochemistry 551 (Online Version) Lab Manual [wisc.pb.unizin.org]
- 12. Stopped Flow FAQs [photophysics.com]
- 13. digitalcommons.usf.edu [digitalcommons.usf.edu]
Probing Molecular Landscapes: Fmoc-D-3-Cyanophenylalanine in FRET Spectroscopy
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) spectroscopy is a powerful technique for measuring distances on the nanometer scale, providing invaluable insights into molecular interactions, conformational changes, and dynamic biological processes. The choice of donor and acceptor fluorophores is critical for the success of FRET experiments. Unnatural fluorescent amino acids offer the advantage of site-specific incorporation into peptides and proteins with minimal structural perturbation. This document provides detailed application notes and protocols for the use of Fmoc-D-3-Cyanophenylalanine, a fluorescent unnatural amino acid, as a FRET donor in spectroscopic studies. Its compact size and favorable photophysical properties make it an excellent tool for probing the intricacies of protein structure and function.
Principle of FRET with 3-Cyanophenylalanine
FRET is a non-radiative energy transfer process from an excited-state donor fluorophore to a ground-state acceptor molecule. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler". 3-Cyanophenylalanine (3-CN-Phe) serves as an effective FRET donor, and its fluorescence can be quenched by suitable acceptor molecules, such as tryptophan or tyrosine, when they are in close proximity (typically 1-10 nm).[1][2] By measuring the change in donor fluorescence, the distance between the donor and acceptor can be determined, revealing information about molecular binding, folding, or conformational changes.
Data Presentation: Photophysical Properties and FRET Pair Characteristics
Successful FRET experiments rely on a thorough understanding of the spectroscopic properties of the donor and acceptor molecules. The following tables summarize the key photophysical properties of 3-Cyanophenylalanine and its potential FRET partners.
Table 1: Photophysical Properties of 3-Cyanophenylalanine
| Property | Value | Reference |
| Excitation Maximum (λex) | ~274 nm | [3] |
| Emission Maximum (λem) | ~295 nm | [3] |
| Molar Absorptivity (ε) | Comparable to 4-Cyanophenylalanine | [3] |
| Quantum Yield (Φ) | Environmentally sensitive | [4] |
| Fluorescence Lifetime (τ) | Environmentally sensitive | [4] |
Table 2: Potential FRET Acceptors for 3-Cyanophenylalanine Donor
| Acceptor | Förster Distance (R₀) | Comments | Reference |
| Tryptophan (Trp) | ~16 Å (estimated for p-CN-Phe) | A common intrinsic fluorescent amino acid that can act as a FRET acceptor.[4] | [4] |
| Tyrosine (Tyr) | Quenching observed | Can effectively quench cyanophenylalanine fluorescence via FRET.[1] | [1][5] |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence and subsequent FRET analysis.
Protocol 1: Peptide Synthesis with this compound
This protocol outlines the manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry to incorporate D-3-Cyanophenylalanine and a FRET acceptor (e.g., Tryptophan) at specific positions.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH) and HBTU in DMF.
-
Add DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid, including this compound, until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: FRET Spectroscopy Measurement
This protocol describes how to perform steady-state FRET measurements to study a peptide containing a 3-Cyanophenylalanine-Tryptophan FRET pair.
Materials:
-
Purified peptide containing 3-CN-Phe (donor) and Trp (acceptor)
-
Control peptide containing only 3-CN-Phe (donor-only)
-
Spectroscopy-grade buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the donor-acceptor peptide and the donor-only peptide in the desired buffer.
-
Determine the concentration of the peptide solutions using the absorbance of 3-Cyanophenylalanine (at ~274 nm).
-
Prepare a series of dilutions of the peptides in the buffer to the final desired concentration for measurement.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to 274 nm to selectively excite 3-Cyanophenylalanine.
-
Set the emission scan range from 285 nm to 400 nm.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the buffer blank.
-
Record the fluorescence emission spectrum of the donor-only peptide (FD).
-
Record the fluorescence emission spectrum of the donor-acceptor peptide (FDA).
-
-
Data Analysis:
-
Subtract the buffer spectrum from the peptide spectra.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor at the donor's emission maximum (~295 nm).
-
Calculate the inter-probe distance (r) using the Förster equation: r = R₀ * [(1/E) - 1]^(1/6) where R₀ is the Förster distance for the 3-CN-Phe/Trp pair.
-
Mandatory Visualizations
Experimental Workflow for FRET Analysis
Caption: Workflow for FRET analysis using this compound.
Signaling Pathway Example: Kinase-Substrate Interaction
Caption: FRET detection of kinase-substrate binding and activity.
This compound is a versatile and minimally perturbative fluorescent probe for FRET-based studies of peptide and protein systems. Its unique spectroscopic properties allow for site-specific incorporation and reliable distance measurements when paired with suitable acceptors like tryptophan. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this powerful tool in their investigations of molecular interactions and dynamics.
References
- 1. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Neural Pathways: Fmoc-D-3-Cyanophenylalanine in Neuroscience Research
Fmoc-D-3-Cyanophenylalanine, a non-natural amino acid derivative, is a valuable tool in neuroscience for the synthesis of peptide analogs to investigate and modulate the function of the nervous system. Its unique structure, featuring a D-configuration for enzymatic resistance and a cyano-substituted phenyl ring for tailored interactions, allows researchers to develop potent and selective probes and potential therapeutics for neurological targets.
The primary application of this compound lies in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides.[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates the stepwise addition of amino acids to a growing peptide chain. The incorporation of a D-amino acid, such as D-3-Cyanophenylalanine, is a strategic choice to enhance the peptide's stability against degradation by proteases, thereby prolonging its biological activity.
The cyano group at the meta position of the phenyl ring introduces specific electronic and steric properties that can significantly influence the peptide's conformation and its binding affinity to biological targets like G protein-coupled receptors (GPCRs), which are crucial in neural signaling.[3] This modification allows for the fine-tuning of a peptide's interaction with receptors and enzymes involved in neurotransmitter pathways, making it a valuable component in the design of agonists or antagonists for specific neuronal functions.[3]
Application in Neurokinin Receptor Research
A key area of application for novel amino acids like D-3-Cyanophenylalanine is in the study of tachykinin receptors, such as the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. These receptors are implicated in a variety of neurological processes, including pain transmission, inflammation, and mood regulation. The development of selective antagonists for these receptors is a significant focus in drug discovery for conditions like chronic pain, depression, and inflammatory diseases.[4]
By substituting natural amino acids with this compound in endogenous peptides like Substance P, a natural ligand for the NK1 receptor, researchers can create analogs with altered binding affinities and selectivities. This allows for the exploration of the structure-activity relationships of these neuropeptides and the design of potent and specific receptor antagonists.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Neurokinin Analog
This protocol describes the manual synthesis of a hypothetical Substance P analog where a natural amino acid is replaced by D-3-Cyanophenylalanine (D-3-CN-Phe).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., this compound) in DMF.
-
Add the coupling reagents, DIC and OxymaPure, to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the synthesized neurokinin analog for the NK1 receptor.
Materials:
-
Cell line expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled Substance P (e.g., [125I]Substance P)
-
Synthesized peptide analog containing D-3-Cyanophenylalanine
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture the NK1 receptor-expressing cells to confluency and prepare cell membrane homogenates.
-
Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled Substance P and varying concentrations of the unlabeled synthesized peptide analog to the cell membrane homogenates. Include a control with no unlabeled peptide (total binding) and a control with a high concentration of unlabeled Substance P (non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled peptide analog.
-
Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data
The following table presents hypothetical binding affinity data for a synthesized Substance P analog containing D-3-Cyanophenylalanine compared to the natural ligand.
| Compound | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) |
| Substance P (Natural Ligand) | NK1 | 1.5 | 0.8 |
| [D-3-CN-Phe⁷]-Substance P | NK1 | 15 | 8.2 |
| Substance P (Natural Ligand) | NK2 | >1000 | >500 |
| [D-3-CN-Phe⁷]-Substance P | NK2 | >1000 | >500 |
| Substance P (Natural Ligand) | NK3 | >1000 | >500 |
| [D-3-CN-Phe⁷]-Substance P | NK3 | 850 | 430 |
This data is illustrative and intended to demonstrate how results would be presented.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a Neurokinin Analog.
Caption: Tachykinin Receptor Signaling Pathway and Point of Antagonism.
References
- 1. Characterization of Tachykinin Receptors by Ligand Binding Studies and by Utilization of Conformationally Restricted Tachykinin Analogues | Semantic Scholar [semanticscholar.org]
- 2. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Labeling and Bioconjugation with Fmoc-D-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-3-Cyanophenylalanine is a non-canonical amino acid derivative that serves as a versatile building block in peptide synthesis and bioconjugation.[1][2] Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano-substituted phenyl ring, offers several advantages in the design and synthesis of modified peptides for research, diagnostics, and therapeutic applications.[1][3] The Fmoc group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the cyano group provides a reactive handle for post-synthetic modifications and bioconjugation.[4][5] Furthermore, the cyanophenylalanine residue itself possesses intrinsic fluorescent properties, enabling its use as a spectroscopic probe to study peptide structure, dynamics, and interactions. This document provides detailed application notes and experimental protocols for the effective utilization of this compound.
Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Fmoc-D-Phe(3-CN)-OH, Fmoc-m-cyano-D-Phe-OH | [1] |
| CAS Number | 205526-37-0 | [1][3] |
| Molecular Formula | C25H20N2O4 | [1] |
| Molecular Weight | 412.4 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Melting Point | 111 - 113 °C | [1] |
| Optical Rotation | [a]20D = +36.5° (c=1 in DMF) | [1] |
| Storage | Store at 0 - 8 °C | [1] |
Applications
The unique characteristics of this compound make it a valuable tool in several areas of peptide science:
-
Solid-Phase Peptide Synthesis (SPPS): It can be readily incorporated into peptide sequences using standard Fmoc-SPPS protocols, allowing for the creation of peptides with unique structural and functional properties.[1][6] The D-configuration of the amino acid can enhance the peptide's resistance to enzymatic degradation.[7]
-
Bioconjugation: The cyano group serves as a versatile chemical handle for post-synthetic modification. It can be converted to other functional groups, such as primary amines or tetrazoles, enabling the conjugation of peptides to other molecules like fluorescent dyes, imaging agents, or drug payloads.[5]
-
Fluorescent Labeling: The cyanophenylalanine residue exhibits intrinsic fluorescence, which is sensitive to its local environment.[2] This property can be exploited to study peptide folding, conformational changes, and binding interactions without the need for bulky external fluorophores.[8]
-
Drug Development: The incorporation of this non-canonical amino acid can modulate the biological activity, stability, and pharmacokinetic properties of peptide-based drug candidates.[4][9]
-
Neuroscience Research: Peptides containing 3-Cyanophenylalanine can be used to probe neurotransmitter pathways and develop novel therapeutics for neurological disorders.[2][3]
Experimental Protocols
Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU, HATU, or COMU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Workflow for Fmoc-SPPS:
Caption: General workflow for incorporating an amino acid in Fmoc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[10]
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), a suitable coupling reagent (e.g., HBTU, 1.95 eq.), and DIPEA (4-8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The efficiency of the coupling can be monitored using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data for SPPS:
The success of peptide synthesis is influenced by the choice of coupling reagents and reaction times. The following table summarizes typical crude purities achieved for different peptide sequences using various activators. While this data is not specific to this compound, it provides a general guideline for optimizing coupling conditions.
| Peptide Sequence | Activator | Coupling Time | Crude Purity (%) |
| VQAAIDYING-OH | HATU | 2 x 1 min | 83.63 |
| VQAAIDYING-OH | HCTU | 2 x 5 min | 80.52 |
| H-CYIQNCPLG-NH₂ | COMU | 2 x 1 min | 77.68 |
| H-CYIQNCPLG-NH₂ | HCTU | 2 x 5 min | 68.45 |
Data adapted from a comparative study of activators in fast conventional Fmoc-SPPS.
Bioconjugation via [3+2] Cycloaddition to Form a Tetrazole
The cyano group of 3-cyanophenylalanine can undergo a [3+2] cycloaddition reaction with an azide to form a stable, aromatic tetrazole ring. This reaction provides a robust method for peptide bioconjugation.
Materials:
-
Peptide containing a 3-cyanophenylalanine residue
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Purification system (e.g., RP-HPLC)
Workflow for Tetrazole Formation:
Caption: Workflow for the bioconjugation of a 3-cyanophenylalanine-containing peptide.
Procedure:
-
Reaction Setup:
-
Dissolve the peptide containing 3-cyanophenylalanine in DMF.
-
Add sodium azide (1.2-1.5 equivalents) and ammonium chloride (as a proton source) to the solution.
-
-
Reaction: Heat the reaction mixture at 80-100 °C for several hours. The reaction progress can be monitored by LC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to precipitate the tetrazole product.
-
-
Isolation and Purification:
-
Isolate the precipitated product by vacuum filtration.
-
Wash the product with water.
-
Purify the tetrazole-conjugated peptide by RP-HPLC.
-
Quantitative Data for Tetrazole Formation:
The yield of the [3+2] cycloaddition reaction can be influenced by the catalyst and reaction conditions. The following table provides examples of yields for the conversion of benzonitrile to 5-phenyl-1H-tetrazole under different catalytic conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonium Chloride | DMF | 80 | 24 | 22 |
| SO₃H-carbon | DMF | 100 | 6 | 92 |
| Silica Sulfuric Acid | DMF | 110 | 8 | 95 |
Data adapted from various studies on tetrazole synthesis.
Application as an Intrinsic Fluorescent Probe
The intrinsic fluorescence of the 3-cyanophenylalanine residue can be used to monitor changes in the local environment of the peptide.
Materials:
-
Purified peptide containing a 3-cyanophenylalanine residue
-
Appropriate buffer solutions
-
Fluorometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the desired buffer to a final concentration suitable for fluorescence measurements (typically in the low micromolar range).
-
Fluorescence Spectroscopy:
-
Acquire fluorescence emission spectra by exciting the sample at approximately 280 nm. The emission maximum is typically observed between 295 and 310 nm.
-
The fluorescence quantum yield and emission maximum are sensitive to the polarity of the environment, pH, and the presence of quenching residues.[8]
-
-
Data Analysis: Analyze changes in fluorescence intensity and emission wavelength to infer information about peptide folding, binding events, or conformational changes.
Spectroscopic Data for Cyanophenylalanine:
| Parameter | Value | Conditions | Reference |
| Excitation Maximum | ~280 nm | Aqueous buffer | [8] |
| Emission Maximum | 295 - 310 nm | Dependent on environment | [8] |
| Molar Extinction Coefficient (at 280 nm) | 850 M⁻¹cm⁻¹ | Aqueous buffer | [6] |
| Nitrile Stretch (IR) | ~2230 cm⁻¹ | Varies with local environment | [11] |
Cellular Imaging with 3-Cyanophenylalanine Labeled Peptides
This protocol provides a general guideline for using peptides containing 3-cyanophenylalanine for live-cell fluorescence microscopy.
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Peptide containing 3-cyanophenylalanine
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for UV excitation and blue emission
Workflow for Cellular Imaging:
Caption: General workflow for live-cell imaging with a fluorescently labeled peptide.
Procedure:
-
Cell Culture: Seed the cells on a suitable imaging dish or plate and culture them until they reach the desired confluency.
-
Peptide Incubation:
-
Prepare a stock solution of the 3-cyanophenylalanine-containing peptide in a suitable solvent (e.g., water or DMSO).
-
Dilute the peptide stock solution in cell culture medium to the desired final concentration (e.g., 1-50 µM).
-
Replace the medium on the cells with the peptide-containing medium and incubate for the desired time (e.g., 30 minutes to 24 hours) at 37 °C in a CO₂ incubator.
-
-
Washing (Optional): For some applications, it may be desirable to wash the cells with PBS to remove unbound peptide before imaging.
-
Fluorescence Microscopy:
-
Mount the imaging dish on the microscope stage.
-
Excite the 3-cyanophenylalanine residue using a UV light source (e.g., ~340-360 nm).
-
Collect the emission signal in the blue region of the spectrum (e.g., ~420-460 nm).
-
Acquire images using appropriate exposure times and camera settings.
-
-
Image Analysis: Analyze the acquired images to determine the cellular localization and uptake of the peptide.
Conclusion
This compound is a powerful and versatile tool for peptide chemists and drug developers. Its straightforward incorporation into peptides via SPPS, coupled with the unique reactivity of the cyano group for bioconjugation and its intrinsic fluorescent properties, opens up a wide range of possibilities for creating novel peptide-based probes, diagnostics, and therapeutics. The protocols and data presented in this document provide a comprehensive guide for the effective application of this valuable non-canonical amino acid.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides for enhanced live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Fmoc-D-3-Cyanophenylalanine in Drug Design and Therapeutic Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in modern drug discovery, enabling the development of therapeutics with enhanced stability, potency, and novel functionalities.[1][2][] Fmoc-D-3-Cyanophenylalanine is a versatile UAA derivative that offers distinct advantages for designing therapeutic peptides.[4][5] It features the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for standard solid-phase peptide synthesis (SPPS), a D-enantiomer configuration for increased enzymatic stability, and a cyano (-CN) group on the phenyl ring for modulating biological activity and enabling further chemical modifications.[4][6][7]
The D-configuration confers significant resistance to degradation by proteases, which typically recognize L-amino acids, thereby extending the in-vivo half-life of peptide drugs.[8] The electron-withdrawing cyano group alters the electronic and steric profile of the phenylalanine side chain, which can lead to improved binding affinity and selectivity for target receptors or enzymes.[6] Furthermore, the cyano group can serve as a reactive handle for bioconjugation or as an infrared probe for spectroscopic studies.[5][9] These properties make this compound a valuable building block for developing robust and effective peptide-based therapeutics, particularly protease inhibitors and receptor modulators.[4][10]
Application Notes
Key Advantages in Peptide Design
Incorporating this compound into a peptide sequence can confer several desirable properties:
-
Enhanced Proteolytic Stability: The D-amino acid configuration provides resistance to common proteases, increasing the peptide's half-life in biological systems.[6]
-
Modulated Receptor Binding: The cyano group's unique electronic properties can alter the peptide's conformation and its binding affinity for target enzymes or receptors, which is critical for optimizing potency and specificity.
-
Improved Pharmacokinetics: Enhanced stability can lead to more favorable pharmacokinetic profiles compared to peptides composed solely of natural L-amino acids.[8][11]
-
Versatile Chemical Handle: The cyano group can be used for post-synthesis modifications or as a spectroscopic probe to study peptide structure and interactions.[5][9]
Primary Application: Protease Inhibitor Design
Proteases are a major class of drug targets involved in pathologies ranging from viral infections to cancer.[10][12] Peptides designed to inhibit proteases often mimic the natural substrate. By incorporating this compound at a key recognition site (e.g., P1 or P2), a resulting peptide inhibitor can exhibit both high binding affinity and strong resistance to cleavage by the target protease, making it a more effective therapeutic agent.[10][13]
Physicochemical Properties
The properties of the core amino acid, 3-Cyanophenylalanine, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [14] |
| Molecular Weight | 190.20 g/mol | [14] |
| IUPAC Name | (2S)-2-amino-3-(3-cyanophenyl)propanoic acid | [14] |
| CAS Number | 57213-48-6 | [14] |
Illustrative Impact on Biological Activity
The introduction of unnatural amino acids can significantly enhance the inhibitory potential of a peptide. The following table provides an illustrative example of how incorporating D-amino acids or other modifications can improve the inhibitory constant (Kᵢ) against a target protease.
| Peptide Sequence | Modification | Target Protease | Inhibitory Constant (Kᵢ) |
| Ac-L-Pro-L-Ala-L-Phe -NH₂ | (Parent Peptide) | Protease X | 150 µM |
| Ac-L-Pro-L-Ala-D-Phe -NH₂ | D-Amino Acid Substitution | Protease X | 75 µM |
| Ac-L-Pro-L-Ala-D-3-CN-Phe -NH₂ | D-Amino Acid + Cyano Group | Protease X | 15 µM |
Note: Data in this table is illustrative to demonstrate the concept of improved potency through UAA incorporation.
Visualized Workflows and Pathways
General Workflow for Peptide Drug Discovery
The overall process, from initial design to in vitro evaluation, involves several key stages where unnatural amino acids like this compound play a critical role.
Caption: Workflow for peptide drug discovery using unnatural amino acids.
Mechanism of Protease Inhibition
Peptides incorporating this compound can act as competitive inhibitors, binding to the active site of a protease and blocking the processing of its natural substrate. This action disrupts the downstream signaling cascade.
Caption: Inhibition of a protease-mediated signaling pathway.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
The core of creating custom peptides is the SPPS cycle. The workflow illustrates the iterative addition of amino acids, including this compound, to a growing peptide chain anchored to a solid resin support.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HCTU (or HATU/HOBt), N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol scale) in the reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes. Drain the DMF.[1]
-
First Amino Acid Coupling:
-
Activate the first C-terminal Fmoc-amino acid (3 eq. to resin capacity) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Subsequent Amino Acid Coupling (including this compound):
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.), including this compound when it is called for in the sequence, with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours. Check for complete coupling using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.[15]
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Iterative Cycling: Repeat steps 3 and 4 for each amino acid in the desired sequence.
-
Final Wash: After the final coupling, wash the peptide-resin with DMF (3x) followed by DCM (3x) and dry under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v).[16] (Caution: TFA is highly corrosive. Work in a fume hood.)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Resin Preparation: Ensure the peptide-resin from Protocol 1 is completely dry.
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Add the TFA filtrate dropwise to a 50 mL tube containing cold diethyl ether (at least 10x the volume of the filtrate) to precipitate the peptide.[15]
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending in fresh cold diethyl ether and centrifuging again. Repeat this wash step twice.
-
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.[15]
Protocol 3: Peptide Purification and Characterization
Materials:
-
Crude, dried peptide
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Mass Spectrometer (e.g., ESI-MS)
-
Amino Acid Analyzer (optional, for quantitative analysis)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide using RP-HPLC.[1]
-
Apply a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
Collect fractions corresponding to the major peak detected at ~220 nm.
-
-
Characterization:
-
Confirm the molecular weight of the purified peptide using Mass Spectrometry to ensure it matches the theoretical mass.
-
Verify the purity of the collected fractions by re-injecting a small aliquot onto the HPLC.
-
(Optional) Perform Amino Acid Analysis (AAA) to confirm the amino acid composition of the peptide.[17]
-
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.
Protocol 4: In Vitro Serum Stability Assay
This protocol assesses the stability of the synthesized peptide in the presence of serum proteases.
Materials:
-
Purified peptide
-
Human or mouse serum
-
Incubator (37°C)
-
Quenching Solution: 10% Trichloroacetic acid (TCA) or cold acetonitrile (ACN)
-
LC-MS system
Procedure:
-
Preparation: Thaw human serum on ice and centrifuge to remove any precipitates. Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).[15]
-
Incubation:
-
In microcentrifuge tubes, mix the peptide stock solution with the serum (e.g., at a 1:9 ratio) to achieve a final desired peptide concentration (e.g., 100 µM).
-
Incubate the samples at 37°C.[15]
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), take an aliquot of the reaction mixture.
-
Enzyme Quenching: Immediately add the aliquot to a tube containing an equal volume of cold 10% TCA or three volumes of cold ACN to precipitate serum proteins and stop enzymatic degradation. Vortex and incubate on ice for 15 minutes.[15]
-
Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t₁/₂) from the degradation curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 13. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biopharmaspec.com [biopharmaspec.com]
Probing the Interactome: A Guide to Studying Protein-Protein Interactions with p-Cyanophenylalanine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The unnatural amino acid p-cyanophenylalanine (pCNF) has emerged as a powerful and versatile tool for the site-specific interrogation of protein structure, dynamics, and interactions. Its unique spectroscopic properties, particularly its sensitivity to the local microenvironment, make it an invaluable probe for elucidating the intricacies of protein-protein interactions (PPIs). This document provides detailed application notes and experimental protocols for utilizing pCNF in your research, with a focus on fluorescence, infrared (IR), and Raman spectroscopy techniques.
Application Notes
p-Cyanophenylalanine as a Fluorescent Probe
The intrinsic fluorescence of pCNF is highly sensitive to the polarity and hydrogen-bonding capability of its surroundings. This solvatochromism allows for the real-time monitoring of changes in the local environment of a specific residue within a protein.
-
Probing Binding Interfaces: When pCNF is incorporated at a protein-protein interaction interface, the binding event will often alter the local environment of the pCNF side chain, leading to a change in its fluorescence intensity or emission maximum. This change can be used to quantify binding affinities and kinetics. The fluorescence quantum yield of pCNF is known to decrease upon dehydration, making it an excellent probe for processes that involve the exclusion of water, such as protein binding.[1]
-
Fluorescence Quenching Assays: The fluorescence of pCNF can be quenched by certain natural amino acid side chains, such as tyrosine, histidine, methionine, and cysteine, when they are in close proximity.[2][3] This quenching phenomenon can be exploited to measure intermolecular distances and monitor conformational changes that bring the quencher and pCNF closer together or move them further apart. Selenomethionine has also been demonstrated to be an effective quencher for pCNF fluorescence, making this pair suitable for probing short-range conformational changes.[4]
-
Förster Resonance Energy Transfer (FRET): pCNF can serve as an efficient FRET donor to tryptophan.[5] The efficiency of this energy transfer is dependent on the distance between pCNF and tryptophan, making it a useful molecular ruler to measure distances within and between proteins.
The Nitrile Group of p-Cyanophenylalanine as a Vibrational Probe
The cyano (C≡N) group of pCNF possesses a unique stretching vibration that appears in a region of the infrared and Raman spectra that is free from interference from other protein vibrations. The frequency of this nitrile stretch is exquisitely sensitive to the local electrostatic environment, including solvent exposure, hydrogen bonding, and electric fields.[4][6]
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the C≡N stretching frequency of pCNF incorporated into a protein. A shift in this frequency can indicate changes in the local environment upon ligand binding, protein-protein interaction, or conformational changes. For instance, a blue shift (higher frequency) is typically observed when the nitrile group is exposed to a more polar or hydrogen-bonding environment.[6]
-
Raman Spectroscopy: Raman spectroscopy offers a complementary technique to IR spectroscopy for probing the nitrile vibration. A significant advantage of UV resonance Raman spectroscopy is its higher sensitivity, allowing for measurements at much lower protein concentrations (around 10 µM) compared to IR spectroscopy.[7][8] By using UV excitation wavelengths that are in resonance with the electronic absorption of the pCNF side chain (e.g., 229 nm and 244 nm), the Raman signal of the nitrile stretch can be significantly enhanced.[7][8][9] This enhanced sensitivity makes it a powerful tool for studying protein interactions in more dilute solutions.
Quantitative Data Summary
The following tables summarize key quantitative data for p-cyanophenylalanine, which are essential for designing and interpreting experiments.
Table 1: Spectroscopic Properties of p-Cyanophenylalanine
| Property | Value | Reference |
| Molar Extinction Coefficient (at 280 nm) | 850 M⁻¹cm⁻¹ | [4][10] |
| Excitation Wavelength for Selective Excitation | ~240 nm | [4][5][10] |
| Fluorescence Emission Maximum (in water) | ~290-300 nm | [10] |
| FRET Förster Radius (with Tryptophan) | ~16 Å | [5] |
Table 2: Fluorescence Quenching of p-Cyanophenylalanine
| Quencher | Stern-Volmer Constant (Ksv) | Conditions | Reference |
| Neutral Imidazole | 39.8 M⁻¹ | pH > pKa of imidazole | [2] |
| Hydroxide Ion | 22.1 M⁻¹ | High pH | [2] |
Table 3: Nitrile (C≡N) Stretching Frequency of p-Cyanophenylalanine in Different Environments
| Environment | Wavenumber (cm⁻¹) | Technique | Reference |
| H₂O | ~2233 | Raman | [7][9] |
| Tetrahydrofuran (THF) | ~2225 | Raman | [7][9] |
| Protein Interior (hydrophobic) | Lower frequency | IR/Raman | [6] |
| Protein Surface (solvent-exposed) | Higher frequency | IR/Raman | [6] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-Cyanophenylalanine into Proteins in E. coli
This protocol describes the genetic incorporation of pCNF into a protein of interest at a specific site using the amber stop codon (TAG) suppression method.
Materials:
-
Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.
-
pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair specific for pCNF.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and LB agar plates.
-
Antibiotics (e.g., ampicillin, chloramphenicol).
-
p-Cyanophenylalanine (pCNF).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest using site-directed mutagenesis.
-
Verify the mutation by DNA sequencing.
-
-
Transformation:
-
Co-transform the expression plasmid containing the TAG mutant and the pEVOL-pCNF plasmid into a suitable E. coli expression strain.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Add pCNF to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the pCNF-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm the incorporation of pCNF by mass spectrometry.
-
Caption: Workflow for site-specific incorporation of p-cyanophenylalanine.
Protocol 2: Fluorescence Quenching Assay to Determine Protein-Protein Binding Affinity
This protocol describes how to use the change in pCNF fluorescence upon binding to determine the dissociation constant (Kd) of a protein-protein interaction.
Materials:
-
Purified protein containing pCNF ("Protein-pCNF").
-
Purified binding partner ("Ligand").
-
Binding buffer (e.g., PBS or Tris buffer, pH 7.4).
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvette.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 240 nm (to selectively excite pCNF).
-
Set the emission wavelength to the emission maximum of Protein-pCNF (typically around 290-300 nm).
-
Set the excitation and emission slit widths to appropriate values to obtain a good signal-to-noise ratio.
-
-
Sample Preparation:
-
Prepare a stock solution of Protein-pCNF at a known concentration (e.g., 1 µM) in the binding buffer.
-
Prepare a series of dilutions of the Ligand in the same binding buffer.
-
-
Titration:
-
Place the Protein-pCNF solution in the cuvette and measure the initial fluorescence intensity (F₀).
-
Add increasing concentrations of the Ligand to the cuvette, mixing thoroughly after each addition.
-
After each addition, allow the system to equilibrate (typically 1-2 minutes) and then measure the fluorescence intensity (F).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying each fluorescence reading by the dilution factor.
-
Plot the change in fluorescence (ΔF = F₀ - F) or the fractional change in fluorescence ((F₀ - F) / F₀) as a function of the Ligand concentration.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Caption: Principle of fluorescence quenching for binding affinity determination.
Protocol 3: Monitoring PPIs using FTIR Spectroscopy
This protocol outlines the general steps for using FTIR to detect changes in the local environment of pCNF upon protein-protein interaction.
Materials:
-
Lyophilized powders of the pCNF-labeled protein and its binding partner.
-
D₂O-based buffer (to minimize interference from water's IR absorbance).
-
FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector.
-
Transmission cell with CaF₂ windows.
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized proteins in the D₂O-based buffer to the desired concentration (typically in the low millimolar range).
-
If studying the interaction, prepare separate solutions of the pCNF-labeled protein and its binding partner, as well as a mixture of the two.
-
-
Data Acquisition:
-
Acquire a background spectrum of the D₂O buffer in the transmission cell.
-
Acquire the IR spectrum of the pCNF-labeled protein alone.
-
Acquire the IR spectrum of the binding partner alone.
-
Acquire the IR spectrum of the mixture of the two proteins.
-
Collect spectra in the nitrile stretching region (~2200-2250 cm⁻¹).
-
-
Data Analysis:
-
Subtract the buffer spectrum from each of the protein spectra.
-
To obtain the spectrum of the interaction, subtract the individual spectra of the two proteins from the spectrum of the mixture.
-
Analyze the position and shape of the C≡N stretching peak. A shift in the peak position indicates a change in the local environment of the pCNF residue upon binding.
-
Caption: Experimental workflow for FTIR analysis of protein-protein interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-D-3-Cyanophenylalanine in Neurotransmitter Pathway Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-3-Cyanophenylalanine is a synthetic amino acid derivative that serves as a valuable tool in the field of neuroscience and drug discovery.[1][2] Its unique structure, featuring a cyano group on the phenyl ring of D-phenylalanine, allows for the creation of novel peptide analogs with altered biological activity and stability.[2][3] The incorporation of this unnatural amino acid into neuropeptides can provide insights into peptide-receptor interactions and help in the development of therapeutic agents targeting neurotransmitter pathways.[2] The electron-withdrawing nature of the cyano group can influence the conformation and binding affinity of the peptide to its target receptor.[3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a neuropeptide analog and its subsequent investigation in a neurotransmitter pathway.
Physicochemical Properties of this compound
A clear understanding of the properties of this compound is crucial for its effective use in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 205526-37-0 | [2] |
| Molecular Formula | C₂₅H₂₀N₂O₄ | [1] |
| Molecular Weight | 412.44 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥98% | [1] |
| Solubility | Soluble in DMF and DCM | [1] |
Application: Synthesis of an Enkephalin Analog for Opioid Receptor Probing
This section details a representative application of this compound in the synthesis of a modified enkephalin analog. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. By replacing a key phenylalanine residue with D-3-Cyanophenylalanine, researchers can investigate the structure-activity relationship and potentially develop analogs with enhanced receptor affinity or selectivity.
Hypothetical Peptide Sequence:
-
Native Peptide (Leu-enkephalin): Tyr-Gly-Gly-Phe-Leu
-
Modified Analog (Tyr-Gly-Gly-D-3-CN-Phe-Leu): Tyr-Gly-Gly-Phe(3-CN)-Leu
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Enkephalin Analog
This protocol outlines the manual synthesis of the modified enkephalin analog using Fmoc chemistry.
Materials:
-
This compound
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence, starting from the C-terminus):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of the synthesized enkephalin analog to opioid receptors.
Materials:
-
Cell membranes expressing mu (µ) and delta (δ) opioid receptors
-
Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors)
-
Synthesized enkephalin analog
-
Native Leu-enkephalin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor (synthesized analog or native enkephalin).
-
Incubation: Incubate the plates at room temperature for 1 hour to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Data Presentation
Hypothetical Receptor Binding Affinity Data
The following table presents hypothetical quantitative data from the opioid receptor binding assay.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| Leu-enkephalin (Native) | 5.2 | 1.8 |
| Modified Analog | 2.8 | 15.6 |
This is representative data and should not be considered as actual experimental results.
Visualizations
Enkephalin Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Fmoc Deprotection in Cyanophenylalanine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Fmoc deprotection of peptides containing cyanophenylalanine.
Frequently Asked Questions (FAQs)
Q1: Is the side chain of p-cyanophenylalanine (p-CN-Phe) stable under standard Fmoc deprotection conditions?
A1: Yes, the p-cyanophenylalanine side chain is generally stable under standard Fmoc-deprotection conditions using piperidine. The cyano group is not typically susceptible to the basic conditions required for Fmoc removal.[1] However, it is always good practice to monitor for potential side reactions, especially with prolonged exposure to harsh basic conditions.[1]
Q2: What are the most common issues encountered during the Fmoc deprotection of peptides containing p-CN-Phe?
A2: While the cyano group itself is relatively stable, the incorporation of p-CN-Phe can exacerbate common Solid-Phase Peptide Synthesis (SPPS) challenges:
-
Incomplete Deprotection: The bulky nature of the cyanophenylalanine residue can contribute to steric hindrance, and its hydrophobicity can promote peptide aggregation on the resin.[1][2] This aggregation can hinder reagent access, leading to incomplete Fmoc removal and resulting in deletion sequences in the final peptide product.[1][3]
-
Side Reactions: Although the p-CN-Phe side chain is stable, other sensitive residues in the peptide sequence are still susceptible to common side reactions under basic deprotection conditions. These include aspartimide formation, particularly in Asp-Gly or Asp-Ser sequences, and racemization.[1][4]
-
Low Yield of the Final Peptide: Inefficient deprotection can lead to the capping of unreacted amines in subsequent steps, terminating chain elongation and lowering the overall yield of the desired full-length peptide.[1]
Troubleshooting Guide
Issue 1: Incomplete Fmoc Deprotection Leading to Deletion Sequences
-
Symptoms:
-
Negative or weak result in qualitative tests for free primary amines (e.g., Kaiser test).[3][5]
-
Detection of deletion sequences (mass of the target peptide minus the mass of one or more amino acids) by mass spectrometry (MS) analysis of the crude product.[2]
-
Slow or incomplete release of the dibenzofulvene (DBF)-piperidine adduct, which can be monitored by UV absorbance around 301 nm.[3][5]
-
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Peptide Aggregation | The hydrophobic nature of the cyanophenylalanine residue can promote inter-chain aggregation, limiting reagent access.[1][2] To disrupt aggregation, consider switching the solvent to N-methylpyrrolidone (NMP) or adding chaotropic salts.[4] Utilizing microwave irradiation during synthesis can also help overcome aggregation.[4] |
| Steric Hindrance | The bulky side chain of p-CN-Phe can physically block piperidine from accessing the Fmoc group.[3] |
| Insufficient Deprotection Time | Increase the deprotection time or perform a second deprotection step.[1] For difficult sequences, extending the deprotection time to 15-30 minutes and repeating the step can be effective.[5] |
| Suboptimal Reagent Concentration | Ensure the piperidine solution is fresh and at the correct concentration (typically 20% v/v in DMF).[1] |
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Issue 2: Side Reactions During Fmoc Deprotection
-
Symptoms:
-
Possible Causes & Solutions:
| Side Reaction | Conditions Favoring the Reaction | Mitigation Strategy |
| Aspartimide Formation | Occurs in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences.[4] The reaction is catalyzed by the basic conditions of Fmoc deprotection. | Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[4] Alternatively, use a milder base like 50% morpholine in DMF.[7] For very sensitive sequences, using 2% DBU with a shorter deprotection time can also reduce this side reaction.[1] |
| Racemization | Prolonged exposure to basic conditions can cause epimerization, particularly at the C-terminal residue adjacent to the growing chain.[1] | Reduce the concentration of piperidine and shorten the deprotection time.[1] Use a milder base such as 4-methylpiperidine or piperazine.[1] For highly sensitive residues, 2% DBU for 1-5 minutes has been shown to significantly reduce epimerization.[1][7] |
| Dibenzofulvene (DBF) Adduct Formation | If the DBF byproduct of Fmoc removal is not effectively scavenged, it can re-add to the N-terminus of the peptide. | Ensure a sufficient excess of a nucleophilic base like piperidine (typically 20% v/v) is used.[1] If using a non-nucleophilic base like DBU, ensure washing steps are highly efficient to remove DBF. A small amount of piperidine (e.g., 2%) can be added to the DBU solution to act as a scavenger.[1] |
Fmoc Deprotection Mechanism and Key Side Reactions
Caption: The mechanism of Fmoc deprotection and common side reactions.
Data on Alternative Deprotection Reagents
For challenging sequences, including those containing p-CN-Phe, alternative deprotection reagents can offer significant advantages.
| Reagent | Typical Concentration | Typical Deprotection Time | Advantages & Disadvantages |
| Piperidine | 20-30% in DMF | 10-20 min | Advantages: Effective, well-established, and acts as its own scavenger for DBF.[1] Disadvantages: Can cause side reactions like aspartimide formation and racemization; it is a controlled substance.[1] |
| 4-Methylpiperidine (4MP) | 20% in DMF | 10-20 min | Advantages: Good alternative to piperidine, less regulated.[1] Disadvantages: Similar potential for side reactions as piperidine.[1] |
| Piperazine (PZ) | 10% (w/v) in DMF/Ethanol (9:1) | 10-20 min | Advantages: Safer alternative to piperidine.[1] Can be used in combination with DBU for rapid deprotection.[8][9] Disadvantages: May require ethanol for solubility.[1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | 1-5 min | Advantages: Very fast, which can reduce epimerization.[1][7] Disadvantages: Non-nucleophilic, so it does not scavenge DBF, requiring highly efficient washing or the addition of a scavenger like 2% piperidine.[1][7] Can catalyze aspartimide formation.[10][11] |
| Morpholine | 50% in DMF | 20-30 min | Advantages: Milder conditions, beneficial for highly sensitive peptides (e.g., glycopeptides) to minimize side reactions.[1][7] Disadvantages: Slower reaction times.[1] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is a standard method for Fmoc removal during SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.[1]
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step.
Protocol 2: Optimized Fmoc Deprotection using DBU for Sensitive Peptides
This protocol is recommended for sequences prone to epimerization or other base-catalyzed side reactions.[1]
-
Resin Swelling & Washing: Swell the resin in DMF and wash as described in the standard protocol.
-
Deprotection: Add a solution of
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling of Fmoc-D-3-Cyanophenylalanine in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-D-3-Cyanophenylalanine during Solid-Phase Peptide Synthesis (SPPS). The unique structure of this unnatural amino acid can present steric hindrance, potentially leading to lower coupling efficiencies and side reactions.
Troubleshooting Guide
This guide addresses common issues observed during the incorporation of this compound and provides systematic solutions to optimize your peptide synthesis.
Problem: Low Coupling Efficiency / Incomplete Coupling
-
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines.[1] Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide may also show a significant deletion sequence corresponding to the absence of D-3-Cyanophenylalanine.[1]
-
Potential Causes & Solutions:
-
Insufficient Reagent Reactivity: Standard coupling reagents may not be potent enough to overcome the steric hindrance posed by the cyanophenylalanine side chain.
-
Suboptimal Reaction Conditions: Standard coupling times and temperatures may be insufficient for this sterically hindered amino acid.
-
Solution 1: Double Coupling: If a monitoring test indicates incomplete coupling, the most straightforward initial step is to perform a second coupling.[1] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection cycle.
-
Solution 2: Increase Reaction Time: Extend the coupling time from the typical 1-2 hours to 4 hours or even longer.[6] Monitor the reaction progress periodically using a qualitative method like the Kaiser test.
-
Solution 3: Increase Temperature: Performing the coupling at an elevated temperature (e.g., up to 40°C for some reagents) can help overcome the activation energy barrier.[2] However, this should be done cautiously as higher temperatures can increase the risk of racemization.[1]
-
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the resin, making the N-terminal amine inaccessible.[1][7]
-
Solution: Switch from the standard solvent N,N-dimethylformamide (DMF) to a more effective solvating solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of solvents.[1] The use of chaotropic salts can also help disrupt aggregation.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: this compound can be challenging due to the steric bulk of its side chain, which can physically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric hindrance can slow down the reaction kinetics, leading to incomplete coupling under standard conditions.[1][5]
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU, as well as phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimides.[2][3][4] Reagents that form highly reactive OAt or Oxyma esters are particularly efficient.[4]
Q3: How can I monitor the coupling efficiency of this compound in real-time?
A3: The most common method for monitoring coupling completion is the Kaiser (ninhydrin) test, which detects free primary amines.[1] A positive result (blue/purple color) indicates incomplete coupling. Other qualitative tests include the TNBS (2,4,6-trinitrobenzenesulfonic acid) test and the Bromophenol Blue test.[1][8] For a definitive analysis, a small amount of the peptide-resin can be cleaved and analyzed by MS and HPLC to check for deletion sequences.[1]
Q4: What should I do if double coupling still results in an incomplete reaction?
A4: If recoupling is ineffective, consider a combination of the following:
-
Switch to a more potent coupling reagent (see Q2 and Table 1).
-
Increase the equivalents of the amino acid and coupling reagent.
-
Change the solvent to NMP or a mixture of DMF/DCM to improve solvation and reduce aggregation.[1][7]
-
Increase the reaction temperature, keeping in mind the potential for racemization.[6]
Q5: Are there any specific side reactions to be aware of when using this compound?
A5: While the cyanophenylalanine side chain itself is relatively stable under standard SPPS conditions, general side reactions associated with difficult couplings can occur.[9] These include:
-
Racemization: The conversion of the D-enantiomer to the L-enantiomer can be a concern, especially with prolonged activation times or at elevated temperatures. Using additives like HOAt or OxymaPure can help suppress racemization.[3][10]
-
Deletion: Failure to couple results in a peptide chain missing the intended amino acid.
-
Insertion: Although less common, side reactions with certain coupling reagents can lead to undesired modifications. For instance, HATU can sometimes cause guanidinylation of the N-terminal amine.[5]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings, rapid reaction kinetics.[2] | More expensive; based on potentially explosive HOAt; can cause guanidinylation.[5] |
| HBTU | Aminium/Uronium Salt | High | Popular and efficient; byproducts are generally soluble.[2][5] | Less reactive than HATU.[5] |
| HCTU | Aminium/Uronium Salt | High | More cost-effective than HATU with similar reactivity. | Based on potentially explosive 6-Cl-HOBt. |
| COMU | Aminium/Uronium Salt | Very High | Comparable efficiency to HATU; safer as it is based on OxymaPure.[4][5] | Limited stability in solution.[5] |
| PyBOP | Phosphonium Salt | High | Efficient and avoids guanidinylation side reactions.[5] | Byproducts can be less soluble; generally less reactive than HATU.[5] |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective and widely used for standard couplings. | Generally less effective for sterically hindered residues; can lead to side reactions.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal amine) in DMF for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.[6]
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test. If the test is negative (yellow/colorless beads), the coupling is complete. Proceed to washing. If positive, consider a second coupling (double coupling) by repeating steps 2-4 with fresh reagents.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete coupling in SPPS.
Caption: Selection guide for coupling reagents based on reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
Preventing side reactions during synthesis of cyanophenylalanine peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of peptides containing cyanophenylalanine.
Frequently Asked Questions (FAQs)
Q1: Is the cyanophenylalanine side chain stable under standard Fmoc-SPPS conditions?
A1: Yes, the p-cyanophenylalanine side chain is generally stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions. The cyano group is not typically susceptible to the basic conditions of Fmoc removal using piperidine or the acidic conditions of cleavage from the resin using trifluoroacetic acid (TFA).[1] However, as with any peptide synthesis involving non-standard amino acids, prolonged exposure to harsh basic or acidic conditions should be monitored.[1]
Q2: What are the most common issues encountered during the synthesis of cyanophenylalanine-containing peptides?
A2: The most common issues are similar to those in standard SPPS, but can be exacerbated by the properties of p-cyanophenylalanine. These include:
-
Incomplete Deprotection: This can be caused by peptide aggregation on the solid support, which is a known issue in SPPS and can lead to deletion sequences.[1]
-
Side Reactions: While the cyanophenylalanine side chain is relatively stable, other sensitive residues in the peptide sequence can still undergo side reactions such as aspartimide formation or racemization.[1]
-
Aggregation: Peptides containing hydrophobic residues, including cyanophenylalanine, may be prone to aggregation, leading to difficulties in synthesis and purification.
Q3: Can I use standard cleavage cocktails for peptides containing cyanophenylalanine?
A3: Yes, standard TFA-based cleavage cocktails are generally effective for cleaving peptides containing p-cyanophenylalanine from the resin and removing side-chain protecting groups. A commonly used and effective cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[1] Scavengers like TIS are crucial for quenching reactive cationic species generated during the cleavage of other side-chain protecting groups, which could otherwise lead to unwanted modifications of sensitive residues.[1]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments, with a focus on side reactions involving the cyanophenylalanine residue.
Issue 1: Unexpected Mass in Final Peptide (+1 Da, +2 Da, or +4 Da)
Symptom: Mass spectrometry analysis of the crude or purified peptide shows a peak with a mass slightly higher than the expected molecular weight of the target peptide.
Potential Cause: Reduction of the Cyano Group
While generally stable, there is a theoretical possibility of the nitrile group (-C≡N) being partially reduced to an imine (-CH=NH, +2 Da) or a primary amine (-CH₂-NH₂, +4 Da) under certain conditions, particularly with prolonged exposure to reducing agents in the cleavage cocktail. The addition of a single hydrogen atom would result in a +1 Da adduct. Although not commonly reported under standard conditions, the use of certain scavengers with reducing properties could potentially contribute to this.
Troubleshooting Workflow:
A troubleshooting workflow for identifying the cause of unexpected mass additions.
Preventative Measures & Solutions:
-
Optimize Cleavage Time: Avoid unnecessarily long cleavage times. For most standard peptides, 2-3 hours at room temperature is sufficient.[1]
-
Scavenger Selection: While TIS is a standard scavenger, if reduction is suspected, consider minimizing its concentration or exploring alternative, less reductive scavengers if compatible with other residues in your sequence.
-
Mass Spectrometry Analysis: Carefully analyze the MS/MS fragmentation pattern. Look for characteristic fragment ions that would confirm the modification of the cyanophenylalanine residue.
Table 1: Potential Mass Modifications of p-Cyanophenylalanine Side Chain
| Modification | Mass Shift (Da) | Potential Cause |
| Reduction to Imine | +2 | Exposure to reducing agents |
| Reduction to Amine | +4 | Exposure to reducing agents |
| Hydrolysis to Amide | +18 | Prolonged exposure to strong acid |
| Hydrolysis to Carboxylic Acid | +19 | Prolonged exposure to strong acid |
Issue 2: Unexpected Mass in Final Peptide (+18 Da or +19 Da)
Symptom: Mass spectrometry reveals a significant impurity with a mass corresponding to the addition of water to the cyanophenylalanine residue.
Potential Cause: Hydrolysis of the Cyano Group
The nitrile group can be hydrolyzed to a primary amide (-CONH₂, +18 Da) or a carboxylic acid (-COOH, +19 Da) under strong acidic or basic conditions.[2][3][4][5][6] While generally resistant to standard TFA cleavage times, prolonged exposure or elevated temperatures during cleavage could lead to partial hydrolysis.
Troubleshooting Workflow:
A troubleshooting workflow for addressing potential hydrolysis of the cyano group.
Preventative Measures & Solutions:
-
Control Cleavage Conditions: Strictly adhere to recommended cleavage times and perform the reaction at room temperature.
-
Water Content in Cleavage Cocktail: While a small amount of water is a standard component of many cleavage cocktails, ensure the percentage is not excessively high, as this could favor hydrolysis.
-
Purification: The hydrolyzed byproducts will have different retention times on reverse-phase HPLC. Careful purification should allow for their separation from the desired peptide.
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection of p-Cyanophenylalanine-Containing Peptides
This protocol outlines a standard method for the removal of the Fmoc protecting group during SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For sequences prone to aggregation, this step can be repeated.
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[1]
Protocol 2: Cleavage and Global Deprotection of p-Cyanophenylalanine-Containing Peptides
This protocol is for cleaving the final peptide from the resin and removing all acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.[1]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.[1]
Visualization of Key Processes
A simplified workflow for the solid-phase peptide synthesis cycle.
Potential reaction pathways during TFA cleavage of a cyanophenylalanine-containing peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: HPLC Purification of Peptides Containing Fmoc-D-3-Cyanophenylalanine
Welcome to the technical support center for the purification of peptides incorporating Fmoc-D-3-Cyanophenylalanine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the HPLC purification of these specialized peptides.
Troubleshooting Guides
This section addresses common problems observed during the HPLC purification of peptides containing the unnatural amino acid this compound. The presence of this hydrophobic, aromatic amino acid can influence peptide behavior on reversed-phase columns.
Issue 1: Poor Peak Shape (Broadening or Tailing)
-
Question: My peptide peak is broad and shows significant tailing. What are the potential causes and solutions?
-
Answer: Poor peak shape for peptides containing this compound is often attributed to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause A: Secondary Silanol Interactions: Residual free silanol groups on the silica-based stationary phase can interact with the peptide, leading to tailing.
-
Cause B: Peptide Aggregation: The hydrophobic nature of this compound can contribute to peptide aggregation, especially at high concentrations.
-
Solution 1: Lower the sample concentration.
-
Solution 2: Increase the operating temperature (e.g., to 40-60°C) to improve solubility and reduce aggregation.[3]
-
-
Cause C: Inappropriate Mobile Phase pH: The charge state of the peptide can affect its interaction with the column.
-
Issue 2: Poor Resolution or Co-elution of Impurities
-
Question: I am unable to separate my target peptide from closely related impurities. How can I improve the resolution?
-
Answer: Achieving baseline separation is critical for obtaining high-purity peptides. The hydrophobicity added by this compound may cause the target peptide to have a retention time very close to that of certain impurities, such as deletion sequences.
-
Cause A: Inefficient Gradient: A steep gradient may not provide sufficient time for the separation of closely eluting species.
-
Cause B: Suboptimal Organic Solvent: While acetonitrile is the most common organic solvent, altering the mobile phase composition can change selectivity.
-
Solution: Consider using methanol as the organic modifier or a mixture of acetonitrile and methanol. Methanol has a different eluotropic strength and can alter the retention characteristics of peptides.
-
-
Cause C: Column Choice: The stationary phase chemistry can significantly impact selectivity.
-
Solution: If using a C18 column, consider trying a C8 or a phenyl-based stationary phase.[7] The aromatic nature of the phenyl column may offer different selectivity for a peptide containing cyanophenylalanine.
-
-
Issue 3: Peptide is Not Retained on the Column (Elutes in the Void Volume)
-
Question: My peptide, which contains this compound, is eluting with the solvent front. Why is this happening and what can I do?
-
Answer: While this compound is hydrophobic, the overall hydrophobicity of the peptide is sequence-dependent. Very short or highly polar peptides may still exhibit low retention on a reversed-phase column.
-
Cause A: High Polarity of the Peptide: If the peptide sequence is short and contains many charged or polar amino acids, the influence of the cyanophenylalanine may not be sufficient for strong retention.
-
Solution 1: Start with a very low percentage of organic solvent in the initial mobile phase (e.g., 0-2% acetonitrile).
-
Solution 2: Consider using a column with a higher carbon load or a longer alkyl chain (e.g., C18 instead of C8).
-
Solution 3: If the peptide is extremely hydrophilic, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might be a more suitable alternative.[8]
-
-
Cause B: Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high organic content, it may not bind to the column at the start of the gradient.
-
Solution: Whenever possible, dissolve the peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA). If a stronger solvent like DMSO is required for solubility, inject the smallest possible volume.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: Is the cyano group on this compound stable during standard RP-HPLC conditions? A1: Yes, the cyano group is generally stable under the acidic conditions (0.1% TFA in water/acetonitrile) typically used for peptide purification by RP-HPLC.[9]
Q2: What is a good starting gradient for purifying a peptide containing this compound? A2: A good starting point is a linear gradient from 5% to 65% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-40 minutes.[6] This can then be optimized to a shallower gradient around the elution point of the target peptide to improve resolution.[1][10]
Q3: What type of column is best suited for purifying peptides with this compound? A3: A C18 reversed-phase column is the most common and generally a good starting point for peptides containing hydrophobic and aromatic residues.[2][4] Columns with a 300 Å pore size are often recommended for peptides to ensure good access to the stationary phase.[4]
Q4: How does the Fmoc protecting group affect HPLC purification? A4: If the Fmoc group is still attached to the N-terminus of the peptide, it will significantly increase the hydrophobicity and retention time. This can be advantageous for purification as it will be well-separated from the fully deprotected peptide. The Fmoc group has a strong UV absorbance at around 265 nm and 301 nm, which can be used for detection.[11]
Q5: My peptide is very hydrophobic due to multiple aromatic residues, including this compound. What adjustments should I make? A5: For very hydrophobic peptides, you may need to use a stronger organic modifier or a different gradient. Consider using isopropanol in your mobile phase B, as it is a stronger solvent than acetonitrile and can help elute highly retained compounds.[2] You can also try a less hydrophobic stationary phase like C8 or C4 to reduce retention time.[12] Additionally, increasing the column temperature can improve peak shape and reduce retention.[3]
Quantitative Data Summary
The following table provides typical parameters for the HPLC purification of peptides containing this compound. These should be considered as starting points for method development.
| Parameter | Recommended Range/Value | Rationale |
| Column Stationary Phase | C18, C8, or Phenyl | C18 is a good starting point due to its hydrophobicity. C8 or Phenyl phases can offer different selectivity.[7] |
| Column Particle Size | 5 µm | Standard for good resolution and backpressure. |
| Column Pore Size | 300 Å | Recommended for peptides to allow for better interaction with the stationary phase.[4] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | Provides an acidic environment and acts as an ion-pairing agent.[1][4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier for peptide separations.[1][4] |
| Flow Rate (Analytical) | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Flow Rate (Preparative) | 15-20 mL/min | For a typical ~21 mm ID preparative column. |
| Initial Gradient (Scouting) | 5-95% B over 30 min | To determine the approximate retention time of the peptide. |
| Optimized Gradient | Shallow gradient (e.g., 0.5-2% B/min) | To improve resolution around the target peptide's elution time.[1] |
| Detection Wavelength | 210-220 nm and 265 nm | 210-220 nm for the peptide backbone; 265 nm for the Fmoc group if present.[11][13] |
| Column Temperature | Ambient to 60°C | Elevated temperatures can improve peak shape for hydrophobic peptides.[3] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
System Preparation:
-
Equip an HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).[4]
-
Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[11]
-
-
Chromatographic Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Follow with a wash step of 95% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column at the starting conditions for 10 minutes.
-
Monitor the elution profile at 220 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide as the percentage of its peak area relative to the total peak area.
-
Protocol 2: Preparative RP-HPLC for Peptide Purification
-
Method Development on Analytical Scale:
-
Using the analytical protocol above, determine the retention time of the target peptide.
-
Optimize the gradient to achieve the best possible separation between the target peptide and any impurities. A shallower gradient is often required.[1]
-
-
Scale-Up to Preparative Column:
-
Install a preparative C18 column with the same stationary phase chemistry as the analytical column.
-
Adjust the flow rate according to the column diameter.
-
Prepare a larger volume of the sample, ensuring it is fully dissolved. Filter the sample if any particulates are present.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Load the sample onto the column.
-
Run the optimized shallow gradient.
-
Collect fractions throughout the elution of the target peptide peak.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[1]
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. peptide.com [peptide.com]
- 2. ftloscience.com [ftloscience.com]
- 3. waters.com [waters.com]
- 4. renyi.hu [renyi.hu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Fmoc-D-3-Cyanophenylalanine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-3-Cyanophenylalanine peptides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound peptides.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity or No Signal | 1. Poor Ionization Efficiency: The cyano group can influence the overall charge state and ionization of the peptide. 2. Sample Loss During Preparation: Peptides can be lost during desalting or other cleanup steps.[1] 3. Low Peptide Concentration: The synthesized peptide may be at a lower concentration than anticipated. | 1. Optimize ESI Source Conditions: Adjust spray voltage, capillary temperature, and gas flows. Consider using a different ionization source if available. 2. Use Low-Binding Labware: Employ low-retention tubes and pipette tips. 3. Verify Peptide Concentration: Use a quantitative amino acid analysis or a peptide quantitation assay. |
| Poor Fragmentation or Unclear MS/MS Spectra | 1. Suboptimal Collision Energy: The energy used for fragmentation may not be ideal for this modified peptide. 2. Presence of Multiple Charge States: This can complicate the MS/MS spectrum. 3. Peptide Aggregation: Aggregation can hinder efficient fragmentation.[2] | 1. Optimize Collision Energy: Perform a collision energy ramp to determine the optimal setting for your peptide. 2. Isolate a Single Charge State: Narrow the precursor selection window in your MS method. 3. Improve Solubilization: Use solvents like acetonitrile, DMSO, or formic acid to disrupt aggregation. |
| Unexpected Mass Peaks in MS1 Spectrum | 1. Incomplete Fmoc-Deprotection: The Fmoc group (222.2 Da) may not have been completely removed. 2. Side Reactions During Synthesis: Deletion sequences, side-chain modifications, or adduct formation can occur.[3] 3. Adduct Formation in ESI Source: Sodium ([M+Na]+), potassium ([M+K]+), or other adducts can form. | 1. Review Synthesis Protocol: Ensure complete deprotection during synthesis.[2] 2. Purify the Peptide: Use HPLC to isolate the target peptide. 3. Use High-Purity Solvents: Ensure all solvents and additives are of high purity to minimize adduct formation. |
| Ambiguous Localization of the 3-Cyanophenylalanine | 1. Insufficient Fragment Ions: The MS/MS spectrum may lack the key b- and y-ions to pinpoint the modification. 2. Rearrangement During Fragmentation: The modification could potentially rearrange under certain fragmentation conditions. | 1. Use Alternative Fragmentation Methods: If available, try Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) for complementary fragmentation information. 2. Manual Spectral Interpretation: Carefully examine the spectrum for ions that confirm the position of the modified residue. |
| Evidence of Nitrile Group Reduction | 1. In-source Reduction: Nitrile groups can sometimes be reduced to amines in the electrospray source, leading to a mass increase of +4 Da (R-CN to R-CH2NH2). | 1. Modify ESI Conditions: Adjusting the source voltage and temperature may mitigate this effect. 2. Be Aware of this Possibility: When analyzing data, consider the possibility of this modification and search for the corresponding mass shift. |
Frequently Asked Questions (FAQs)
Q1: What is the expected monoisotopic mass of the this compound residue?
A1: The monoisotopic mass of the this compound residue (C25H20N2O3) is 408.1474 Da. The residue mass within a peptide, after loss of H2O, is 390.1368 Da.
Q2: What are the characteristic fragmentation patterns for peptides containing 3-Cyanophenylalanine?
A2: In addition to the standard b- and y-ion series from peptide backbone fragmentation, peptides containing 3-Cyanophenylalanine may exhibit a neutral loss of the cyano group (-26 Da) or the entire cyanophenyl side chain. The presence of the aromatic ring can also lead to characteristic immonium ions.
Q3: Can the cyano group undergo side reactions during solid-phase peptide synthesis (SPPS)?
A3: The cyano group is generally stable under standard Fmoc-SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and TFA for cleavage.[2] However, prolonged exposure to harsh basic or acidic conditions should be avoided to prevent potential side reactions.
Q4: How does the presence of this compound affect peptide retention in reversed-phase HPLC?
A4: The cyanophenyl group is hydrophobic and will generally increase the retention time of the peptide on a reversed-phase column compared to a similar peptide containing a more polar amino acid. The elution gradient may need to be adjusted accordingly.
Q5: Are there any special considerations for sample preparation of these peptides for mass spectrometry?
A5: Standard sample preparation protocols for synthetic peptides are generally applicable. This includes desalting using C18 spin columns or tips to remove salts and other impurities from the synthesis and purification steps. Ensure the peptide is fully dissolved before injection; using a small amount of organic solvent like acetonitrile can aid in solubilization.
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry
-
Peptide Solubilization:
-
Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water.
-
If solubility is an issue, add a small amount of acetonitrile or isopropanol.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
Desalting (if necessary):
-
Equilibrate a C18 desalting tip or spin column with 50% acetonitrile in 0.1% formic acid.
-
Wash the column with 0.1% formic acid in water.
-
Load the peptide sample onto the column.
-
Wash the column again with 0.1% formic acid in water to remove salts.
-
Elute the peptide with 50-70% acetonitrile in 0.1% formic acid.
-
-
Sample Dilution:
-
Dry the eluted peptide in a vacuum concentrator.
-
Reconstitute the peptide in 0.1% formic acid in water to the desired concentration for MS analysis (typically in the low fmol to low pmol range).
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over 30-60 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Method: Data-dependent acquisition (DDA) is commonly used, where the most intense precursor ions from the MS1 scan are selected for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: This should be optimized for the specific peptide and instrument. A starting point is typically a normalized collision energy of 25-35.
Data Presentation
Table 1: Theoretical and Observed Masses of a Hypothetical Peptide Containing this compound
| Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) | Relative Abundance (AU) |
| Ac-Gly-Ala-(D-3-CN-Phe)-Leu-NH2 | 514.2618 | 514.2625 | 1.36 | 1.2E7 |
| Gly-Ala-(D-3-CN-Phe)-Leu-NH2 | 472.2512 | 472.2519 | 1.48 | 9.8E6 |
Table 2: Example MS/MS Fragmentation Data for the Peptide Ac-Gly-Ala-(D-3-CN-Phe)-Leu-NH2
| Fragment Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| b1 | 100.0498 | 100.0501 | 3.00 |
| b2 | 171.0869 | 171.0872 | 1.75 |
| b3 | 342.1662 | 342.1668 | 1.75 |
| y1 | 131.1022 | 131.1025 | 2.29 |
| y2 | 302.1815 | 302.1820 | 1.65 |
| y3 | 373.2186 | 373.2191 | 1.34 |
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound peptides.
Caption: Troubleshooting flowchart for mass spectrometry analysis of modified peptides.
References
Aggregation problems in peptides with unnatural amino acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered when working with peptides containing unnatural amino acids.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental workflow.
Problem 1: My peptide, containing a hydrophobic unnatural amino acid, is showing poor yield and incomplete reactions during solid-phase peptide synthesis (SPPS).
Possible Cause: On-resin aggregation. Stretches of hydrophobic amino acids, including many unnatural ones, can promote inter-chain hydrogen bonding, leading to the formation of secondary structures like β-sheets.[1] This causes the growing peptide chains to aggregate on the resin, hindering solvent and reagent access, which results in incomplete coupling and deprotection reactions.[2]
Solutions:
-
Change Solvent System: Switch from standard DMF to more polar, aggregation-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or add DMSO to your current solvent.[1]
-
Elevated Temperature: Perform coupling and deprotection steps at higher temperatures (e.g., 50-90°C), which can disrupt intermolecular hydrogen bonds. Microwave peptide synthesizers are particularly effective for this.[1]
-
Incorporate Structure-Disrupting Elements:
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic locations (every 5-6 residues is optimal). These derivatives of Ser, Thr, or Cys create a "kink" in the peptide backbone, disrupting the formation of β-sheet structures. The native residue is restored during final cleavage.[2][3]
-
Backbone Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid. This physically prevents the hydrogen bonding required for aggregation.[4]
-
-
Use Chaotropic Agents: Washing the resin with a chaotropic salt like LiCl in DMF can help break up existing secondary structures before a difficult coupling step.[1][4]
Problem 2: My lyophilized peptide is insoluble or very difficult to dissolve in aqueous buffers.
Possible Cause: The peptide has formed stable aggregates upon cleavage from the resin, purification, and/or lyophilization. This is common for peptides with a high content of hydrophobic natural or unnatural residues.
Solutions:
-
Initial Solubilization in Organic Solvents: Attempt to first dissolve a small aliquot of the peptide in a polar organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP). Once dissolved, slowly add this organic solution dropwise into your desired aqueous buffer with vigorous stirring.
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjust the pH of your buffer to be at least one to two units away from the peptide's calculated pI. For acidic peptides, use a basic buffer (pH > pI), and for basic peptides, use an acidic buffer (pH < pI).[5]
-
Use of Denaturants/Chaotropic Agents: For peptides that are extremely difficult to solubilize, you may need to use stronger denaturing conditions, such as 6 M guanidine hydrochloride (GdnHCl) or 8 M urea. Note that these will disrupt secondary and tertiary structures and may need to be removed by dialysis or buffer exchange for subsequent experiments.
-
Avoid Vigorous Shaking: When attempting to dissolve the peptide, use gentle swirling or pipetting instead of vigorous shaking or vortexing, which can sometimes induce aggregation.[5]
Problem 3: My peptide solution appears clear initially but becomes cloudy or forms a visible precipitate over time.
Possible Cause: The peptide is undergoing time-dependent aggregation, forming soluble oligomers that eventually grow into larger, insoluble aggregates. This process is often concentration, temperature, and pH-dependent.[5][6]
Solutions:
-
Optimize Storage Conditions:
-
Concentration: Store the peptide at the lowest feasible concentration for your application.[5]
-
Temperature: For short-term storage, use 2-8°C. For long-term storage, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[5]
-
pH and Buffer: Ensure the storage buffer pH is optimal for solubility (away from the pI) and consider empirical testing of different buffer systems.
-
-
Add Stabilizing Excipients: The inclusion of certain additives can reduce aggregation. Common examples include:
-
Amino Acids: Arginine can be effective at preventing aggregation.
-
Sugars: Trehalose can act as a stabilizer.
-
Detergents: A very low concentration of a non-ionic detergent like Polysorbate 80 (e.g., 0.01-0.1%) can help maintain solubility.[5]
-
-
Characterize the Aggregation: Use the analytical techniques described in the FAQ section (DLS, SEC, ThT assay) to understand the kinetics and nature of the aggregation. This information can help you design better mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation for peptides containing unnatural amino acids?
Aggregation is driven by a combination of factors related to both the peptide sequence (intrinsic factors) and its environment (extrinsic factors).[6]
-
Intrinsic Factors:
-
Hydrophobicity: Unnatural amino acids with bulky, hydrophobic, or aromatic side chains significantly increase the peptide's tendency to aggregate through hydrophobic interactions.[1]
-
β-Sheet Propensity: The intrinsic tendency of amino acids to form β-sheet structures is a major driver of aggregation into organized amyloid fibrils.[7][8] While prediction algorithms exist for natural amino acids, the effect of an unnatural residue must often be determined empirically.[9]
-
Net Charge: A low net charge near the peptide's isoelectric point (pI) reduces electrostatic repulsion between molecules, facilitating aggregation.[5]
-
-
Extrinsic Factors:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions.[5]
-
pH: As mentioned, a pH near the pI minimizes solubility.[5]
-
Ionic Strength: Salts can screen electrostatic repulsions, which can either stabilize or destabilize a peptide depending on the specific ions and the peptide's charge characteristics.[7]
-
Temperature: Elevated temperatures can increase the rate of aggregation.[5]
-
Q2: How can I predict if my peptide sequence is likely to aggregate?
While no program can perfectly predict the effects of incorporating unnatural amino acids, several principles and tools can provide guidance.[9]
-
Sequence Analysis: Look for stretches of five or more contiguous hydrophobic residues. β-branched amino acids (Val, Ile, Thr) are particularly problematic.[1]
-
Aggregation Prediction Algorithms: Several web-based tools (e.g., TANGO, AGGRESCAN) can predict "aggregation-prone regions" (APRs) based on the primary sequence of natural amino acids.[7] While not designed for unnatural residues, they can still highlight potentially problematic regions in your peptide backbone.
-
Real-time Monitoring during Synthesis: During SPPS, a broadening of the Fmoc deprotection peak as monitored by UV is a strong real-time indicator that on-resin aggregation is occurring.[1]
Q3: Which analytical techniques are best for detecting and characterizing aggregates?
A multi-faceted approach is recommended as no single technique tells the whole story.
-
Dynamic Light Scattering (DLS): A rapid, non-invasive technique to measure the size distribution of particles in solution.[10] It is excellent for detecting the formation of soluble oligomers and larger aggregates, often before they are visible to the naked eye.[11][12]
-
Size Exclusion Chromatography (SEC): A form of HPLC that separates molecules based on their hydrodynamic size.[13] SEC is the gold standard for quantifying the relative amounts of monomer, dimer, and higher-order soluble aggregates in a sample.[14][15]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure characteristic of amyloid fibrils.[16] It is a highly sensitive method for detecting and monitoring the kinetics of fibrillar aggregation.[17]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the secondary structure of the peptide in solution. A shift from a random coil or α-helical spectrum to a spectrum with a characteristic β-sheet minimum can indicate aggregation is occurring.[18]
-
Transmission Electron Microscopy (TEM): A microscopy technique that allows for direct visualization of the morphology of aggregates, confirming the presence of fibrillar or amorphous structures.[6]
Q4: Can the position of an unnatural amino acid in the sequence affect aggregation?
Yes, absolutely. The context of the surrounding amino acids is critical. Placing a highly hydrophobic unnatural amino acid in the middle of an already hydrophobic cluster will likely increase aggregation propensity more than placing it in a more hydrophilic region of the peptide. Strategic placement of aggregation-disrupting residues, such as N-methylated amino acids or aza-amino acids, within a known aggregation-prone region can be an effective strategy to mitigate this problem.[18][19]
Quantitative Data Summary
The following tables provide example data illustrating the impact of experimental conditions on peptide aggregation.
Table 1: Effect of pH on Peptide Aggregation Rate This table demonstrates how adjusting pH away from the isoelectric point (pI) can dramatically slow the rate of aggregation. Data is illustrative.
| pH | Net Peptide Charge | Aggregation Rate (% increase in Hydrodynamic Radius/hour) |
| 4.0 | +1 | 9.2 |
| 5.0 | ~0 (at pI) | 25.1 |
| 6.0 | -1 | 5.4 |
| 7.0 | -2 | 1.3 |
| 8.0 | -3 | 0.8 |
Table 2: Efficacy of Stabilizing Excipients on Aggregation This table shows the reduction in aggregation for a model peptide after incubation at 37°C for 48 hours in the presence of different common excipients. Data is illustrative.
| Excipient | Concentration | % Aggregation (by SEC-HPLC) | % Aggregation Reduction |
| None (Control) | - | 35.4% | 0% |
| Arginine | 1.0% (w/v) | 11.2% | 68% |
| Trehalose | 5.0% (w/v) | 7.5% | 79% |
| Polysorbate 80 | 0.1% (v/v) | 4.1% | 88% |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This protocol is used to monitor the formation of amyloid-like fibrils over time.[16][17]
-
Reagent Preparation:
-
ThT Stock Solution (e.g., 1 mM): Prepare a stock solution of ThT in ultrapure water. Filter through a 0.2 µm syringe filter. Store protected from light at 4°C for up to one week.[16]
-
Assay Buffer: Prepare your desired buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Ensure the buffer is filtered.
-
-
Sample Preparation:
-
In a 96-well, non-binding, black, clear-bottom microplate, prepare your reaction mixtures. A typical final volume is 100-200 µL.[17][20]
-
Peptide Sample Wells: Add your peptide to the assay buffer to achieve the desired final concentration (e.g., 25 µM).
-
ThT Addition: Add ThT stock solution to each well to a final concentration of 10-25 µM.[17]
-
Control Wells: Prepare wells containing only the buffer and ThT to measure background fluorescence.
-
-
Measurement:
-
Seal the plate with a sealing tape to prevent evaporation.[20]
-
Place the plate in a fluorescence microplate reader equipped with temperature control and shaking capabilities.
-
Set the temperature to 37°C (or desired temperature).[20]
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[17]
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (e.g., 24-72 hours). Intermittent shaking (e.g., 1 minute of shaking before each read) can be used to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence (from control wells) from the sample wells at each time point.
-
Plot the corrected fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid formation, showing a lag phase, a growth phase, and a plateau phase.[9]
-
Protocol 2: Analysis of Soluble Aggregates by Size Exclusion Chromatography (SEC-HPLC)
This protocol is used to separate and quantify monomers, dimers, and higher molecular weight (HMW) species.[21][22]
-
System and Column Preparation:
-
HPLC System: An HPLC system with a UV detector is required.
-
SEC Column: Choose a column with a pore size appropriate for the expected size range of your peptide and its aggregates (e.g., 80Å to 150Å for small peptides).[22]
-
Mobile Phase: A typical mobile phase is an aqueous buffer (e.g., 100 mM sodium phosphate, 150-300 mM NaCl, pH 6.8-7.2). The high salt concentration helps to minimize non-specific ionic interactions between the peptide and the column matrix.[22] For hydrophobic peptides, adding a small amount of organic solvent like acetonitrile may be necessary.
-
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large, insoluble particles that could damage the column.
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of your peptide sample (e.g., 10-50 µL).
-
Run the separation isocratically (i.e., the mobile phase composition does not change). Larger molecules, which are excluded from the column's pores, will elute first, followed by smaller molecules that can enter the pores and have a longer path length.
-
Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to HMW aggregates, dimers, and the monomer based on their elution times (earlier elution time = larger size).
-
Integrate the area under each peak.
-
Calculate the relative percentage of each species by dividing the area of the individual peak by the total area of all peaks.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing and addressing peptide aggregation.
Caption: Recommended analytical workflow for characterizing peptide aggregates.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of beta-sheet propensity on peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. medium.com [medium.com]
- 12. zentriforce.com [zentriforce.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. Thioflavin T spectroscopic assay [assay-protocol.com]
- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. 4.5. Thioflavin T Aggregation Assay [bio-protocol.org]
- 21. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. technosaurus.co.jp [technosaurus.co.jp]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with Sensitive Residues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing cleavage and deprotection protocols for peptides containing sensitive amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What are "sensitive" amino acid residues in the context of peptide cleavage, and what are the common side reactions?
A1: During the final cleavage step in solid-phase peptide synthesis (SPPS), typically using trifluoroacetic acid (TFA), several amino acid residues are susceptible to modification by reactive carbocations generated from the removal of protecting groups. These "sensitive" residues and their common side reactions include:
-
Tryptophan (Trp): The indole ring is prone to alkylation (e.g., tert-butylation) and oxidation.[1][2] Protecting groups from arginine residues, like Pmc and Pbf, can also lead to the sulfonation of tryptophan.[3][4]
-
Methionine (Met): The thioether side chain is easily oxidized to methionine sulfoxide (+16 Da mass increase) and can also be alkylated.[1][5][6]
-
Cysteine (Cys): The highly nucleophilic thiol group is susceptible to alkylation, such as S-tert-butylation (+56 Da mass increase), and can be oxidized to form disulfide bonds.[1][7][8]
-
Tyrosine (Tyr): The phenolic side chain can be alkylated by carbocations.[1][2]
-
Arginine (Arg): While the residue itself is relatively stable, the cleavage of its sulfonyl-based protecting groups (e.g., Pmc, Pbf) can generate reactive species that modify other residues, particularly tryptophan.[1][9] Incomplete removal of these protecting groups is also a common issue.[10]
-
Aspartic Acid (Asp): Prone to aspartimide formation, especially in Asp-Gly or Asp-Ser sequences, which can lead to a mixture of α- and β-peptides and racemization.[11][12][13] This side reaction can be promoted by the use of strong bases like piperidine for Fmoc removal during synthesis.[12]
-
Asparagine (Asn) and Glutamine (Gln): The side-chain amides can undergo dehydration to form nitriles under strongly acidic conditions.[2]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups can be O-alkylated by carbocations.[1]
Q2: What is a "scavenger" and why is it crucial in a cleavage cocktail?
A2: A scavenger is a nucleophilic compound added to the cleavage cocktail to trap or "scavenge" the reactive carbocations generated during the removal of protecting groups.[1] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues in the peptide chain.[2] This minimizes the formation of side products and improves the purity of the crude peptide.[1]
Q3: How do I select the appropriate scavenger(s) for my peptide?
A3: The choice of scavengers depends on the specific sensitive residues present in your peptide sequence. Often, a "cocktail" of multiple scavengers is used to address various potential side reactions.
Troubleshooting Guide
Issue 1: My mass spectrometry data shows unexpected adducts (e.g., +16 Da, +56 Da).
-
Symptom: Mass spectrometry reveals peptide variants with unexpected mass additions. A +16 Da adduct often indicates oxidation (e.g., methionine sulfoxide), while a +56 Da adduct on cysteine suggests S-tert-butylation.[3]
-
Cause:
-
Solution:
-
For Oxidation: Add a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to your cleavage cocktail.[1][14] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[15] For peptides with methionine, a specialized cocktail like Reagent H can be used to prevent oxidation.[10][16]
-
For Alkylation: Increase the concentration or change the type of scavenger. Triisopropylsilane (TIS) is a very effective scavenger for trityl and tert-butyl cations.[1][7] Water is also an effective scavenger for tert-butyl cations.[1] For S-tert-butylation of cysteine, a combination of thioanisole and dimethyl sulfide (DMS) in the presence of DTT has been shown to be beneficial.[7]
-
Issue 2: My peptide has a low yield after cleavage and precipitation.
-
Symptom: A smaller than expected amount of peptide is recovered after the cleavage and precipitation steps.
-
Cause:
-
Incomplete Cleavage: The cleavage time may be too short, especially for peptides with multiple arginine residues which can require longer deprotection times.[1][17]
-
Poor Precipitation: The peptide may be highly hydrophobic or too short to precipitate efficiently in cold ether.[1][3]
-
Resin Re-attachment: Sensitive residues, like tryptophan, can sometimes re-attach to the resin linker if improper scavengers are used.[10][15]
-
-
Solution:
-
Extend Cleavage Time: Increase the cleavage duration to 4 hours or longer. A small-scale trial cleavage can help determine the optimal time.[14]
-
Optimize Precipitation: Increase the volume of cold diethyl ether (at least 10-fold excess).[3] Alternatively, try a different precipitation solvent, such as a 1:1 mixture of ether and hexane.[3] Reducing the volume of TFA with a stream of nitrogen before adding cold ether can also improve precipitation.[1]
-
Prevent Re-attachment: For tryptophan-containing peptides, especially those on PAL or BAL resins, using a cocktail like Reagent R can minimize re-attachment.[10]
-
Issue 3: I'm observing aspartimide formation in my Asp-containing peptide.
-
Symptom: HPLC analysis shows a mass-neutral impurity that is difficult to separate from the desired peptide, or mass spectrometry indicates a loss of 18 Da (dehydration).[15] This is particularly common for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[12]
-
Cause: The backbone amide nitrogen attacks the side-chain carbonyl of aspartic acid, forming a cyclic imide. This is often promoted by the piperidine used for Fmoc deprotection during synthesis.[11][12]
-
Solution:
-
During Synthesis: Use a modified aspartic acid derivative with a protecting group that hinders cyclization, such as Fmoc-Asp(OMpe)-OH.[15] Adding a small amount of an organic acid to the piperidine solution for Fmoc deprotection can also suppress aspartimide formation.[13][18]
-
During Cleavage: While primarily a synthesis issue, using optimized cleavage conditions with appropriate scavengers can help minimize further side reactions.
-
Data Presentation: Cleavage Cocktail Compositions
The following tables summarize common cleavage cocktails and their components, highlighting their primary applications.
Table 1: Common Scavengers and Their Targets
| Scavenger | Target Residue(s) / Side Reaction | Mechanism of Action |
| Triisopropylsilane (TIS) | Trp, Cys, Tyr, General Alkylation | Potent scavenger of trityl and tert-butyl cations.[1][7] |
| Water (H₂O) | General Alkylation | Effective scavenger for tert-butyl cations.[1] |
| Phenol | Trp, Tyr | Acts as a competitive substrate for electrophilic attack by carbocations, protecting the indole and phenol rings.[1] |
| Thioanisole | Arg, Cys, Met, Trp | Aids in the removal of sulfonyl protecting groups (Pbf/Pmc) from Arg and scavenges cations.[1][10] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys, Met | A reducing agent that prevents disulfide bond formation and protects against oxidation and alkylation.[1][19] |
| Dithiothreitol (DTT) | Cys | A reducing agent that prevents disulfide bond formation.[1][7] |
| Dimethyl Sulfide (DMS) | Cys, Met | An effective scavenger that can help prevent S-alkylation.[7] |
Table 2: Standard Cleavage Cocktail Formulations
| Cocktail Name | Composition | Primary Application |
| Standard ("TFA/TIS/Water") | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Recommended for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[10][19][20] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Especially suited for cleaving peptides containing Arg(Pbf/Pmc) and Trp.[10][21] |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Uses TIS in place of odorous thiols, useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[10] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of methionine residues.[10][16] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Peptide Precipitation
This protocol is a general guideline and should be optimized for the specific peptide.
-
Resin Preparation: After solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per gram of resin) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.[1]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For every 1 gram of resin, prepare 10-20 mL of the cocktail.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery and combine the filtrates.[22]
-
Peptide Precipitation: Add the TFA filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[22]
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[14]
Visualizations
Caption: Troubleshooting workflow for peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. peptide.com [peptide.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 21. peptide.com [peptide.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Alternative Deprotection Reagents for Fmoc-SPPS of Complex Peptides
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative deprotection reagents for the Nα-Fmoc group in the synthesis of complex peptides.
Frequently Asked Questions (FAQs)
Q1: What is the standard reagent for Fmoc deprotection and why are alternatives needed?
A1: The standard and most widely used method for removing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is treatment with a 20% (v/v) solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] Piperidine, a secondary amine, effectively removes the Fmoc group through a β-elimination mechanism.[1] However, for complex or "difficult" peptide sequences, the standard piperidine protocol can be inefficient or lead to undesirable side reactions.[2][3] Alternative reagents are often sought to address issues such as:
-
Incomplete Deprotection: Steric hindrance from bulky amino acids or on-resin peptide aggregation can prevent complete removal of the Fmoc group by piperidine.[4]
-
Peptide Aggregation: Hydrophobic sequences can aggregate on the solid support, hindering reagent access.[5]
-
Side Reactions: Piperidine can promote side reactions like aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser, and diketopiperazine (DKP) formation at the dipeptide stage.[5][6]
-
Toxicity and Handling: Piperidine is a regulated and toxic substance, prompting the search for safer alternatives.[2][7]
Q2: What are the most common alternative deprotection reagents for Fmoc-SPPS?
A2: Several alternative reagents and cocktails have been developed to overcome the limitations of piperidine. The most common alternatives include:
-
4-Methylpiperidine (4-MP): A less toxic and non-regulated alternative to piperidine with very similar deprotection efficiency.[2][8][9]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can significantly accelerate Fmoc deprotection, making it effective for sterically hindered residues and for disrupting aggregation.[5][10] It is often used in combination with a nucleophilic scavenger like piperidine or piperazine.[10][11]
-
Piperazine (PZ): A less basic alternative that can minimize base-catalyzed side reactions like aspartimide formation.[2][12] It is often used in combination with DBU to enhance deprotection speed.[11][13]
-
Dipropylamine (DPA): A secondary amine that has been shown to reduce aspartimide formation compared to piperidine.[14]
Q3: How do I know if I have incomplete Fmoc deprotection?
A3: Incomplete Fmoc deprotection results in deletion sequences, where one or more amino acids are missing from the final peptide.[4] This can be diagnosed through several methods:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines on the resin.[15][16] A negative result (yellow beads) after the deprotection step indicates that the Fmoc group has not been removed.[15]
-
UV-Vis Spectrophotometry: The progress of Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene (DBF) adduct released into the deprotection solution, which has a maximum absorbance around 301 nm.[15][16]
-
LC-MS Analysis: Analysis of the final cleaved peptide by liquid chromatography-mass spectrometry (LC-MS) will reveal the presence of deletion sequences with masses corresponding to the absence of one or more amino acids.
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptom: Negative or weak Kaiser test result after deprotection; presence of deletion sequences in the final product upon LC-MS analysis.
Potential Causes & Solutions:
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can block access for the deprotection reagent.[4]
-
Peptide Aggregation: The growing peptide chains form secondary structures (e.g., β-sheets) that prevent reagent penetration.[4]
-
Degraded or Incorrect Reagent Concentration: Piperidine can degrade over time.
-
Solution: Always use fresh, high-quality piperidine and ensure the deprotection solution is prepared at the correct concentration (typically 20% in DMF).[15]
-
Issue 2: Peptide Aggregation
Symptom: Poor resin swelling, slow or incomplete deprotection and coupling reactions, and low yield of the final peptide.[5]
Potential Causes & Solutions:
-
Hydrophobic Peptide Sequence: Sequences rich in hydrophobic amino acids are prone to aggregation.[5]
-
Solution 1: Change Synthesis Conditions: Switch the solvent from DMF to NMP or add chaotropic salts like LiCl or NaClO₄ to the wash and coupling steps to disrupt hydrogen bonding.[5][19] Microwave irradiation during synthesis can also help to reduce aggregation.[5]
-
Solution 2: Use a Stronger Deprotection Reagent: If aggregation leads to incomplete deprotection, switching to a DBU-based reagent can be effective.[5]
-
Solution 3: Incorporate Backbone Protection: Introduce pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) protected amino acids at strategic positions to disrupt the formation of secondary structures.[5][19]
-
Issue 3: Side Reactions During Deprotection
Symptom: Presence of impurities with unexpected masses in the final product, co-eluting with the desired peptide.
Potential Causes & Solutions:
-
Aspartimide Formation: Base-catalyzed cyclization at aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.[5][6]
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. This is common when Proline is the second amino acid.[5]
Data Presentation: Comparison of Deprotection Reagents
The following table summarizes quantitative data on the performance of various deprotection reagents. Please note that peptide yield and purity are highly sequence-dependent.
| Reagent/Cocktail | Typical Concentration | Deprotection Time | Crude Purity (%) | Peptide Yield (%) | Notes |
| Piperidine (PP) | 20% in DMF | 2 x 10 min | Sequence Dependent | Sequence Dependent | Standard reagent, but can promote side reactions.[1][2] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 2 x 10 min | Similar to Piperidine[2][20] | Similar to Piperidine[2][20] | Less toxic alternative to piperidine with comparable efficiency.[8][9] |
| Piperazine (PZ) | 10% in DMF/Ethanol (9:1) | 2 x 10 min | Similar to Piperidine[2][20] | Similar to Piperidine[2][20] | Can reduce aspartimide formation; less efficient for hindered residues when used alone.[2][12] |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF/NMP | 2 x 5-10 min | Sequence Dependent | Sequence Dependent | Faster deprotection, effective for hindered sequences.[10] Can increase risk of racemization and aspartimide formation.[10] |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | < 1 min | Can be >95%[14][17] | Sequence Dependent | Very rapid deprotection, effective for difficult sequences and reduces DKP formation.[11][17] |
| Dipropylamine (DPA) | 25% in DMF | 2 x 10 min | 96% (for a model hexapeptide)[14] | 65% (for a peptide dendrimer)[14] | Shown to significantly reduce aspartimide formation.[14] |
Mandatory Visualizations
Logical Relationships and Workflows
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Peptides Containing Fmoc-D-3-Cyanophenylalanine
Welcome to the technical support center for optimizing the synthesis of peptides incorporating Fmoc-D-3-Cyanophenylalanine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals navigate the specific challenges associated with this unique amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Is the D-3-Cyanophenylalanine side chain stable under standard Fmoc-SPPS conditions?
A1: Yes, the cyanophenylalanine side chain is generally stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions. The cyano group is not typically susceptible to the basic conditions required for Fmoc removal by piperidine or the acidic conditions of standard TFA cleavage cocktails.[1] However, as with any non-standard amino acid, it is crucial to monitor for potential side reactions, especially during prolonged exposure to harsh reagents.
Q2: What are the most common challenges encountered when incorporating this compound?
A2: The most common issues are similar to those in standard SPPS but can be more pronounced due to the specific properties of D-3-Cyanophenylalanine. These include:
-
Low Coupling Efficiency: This can be attributed to the steric hindrance from the Fmoc group and the phenyl ring, leading to incomplete coupling and deletion sequences.[2]
-
Peptide Aggregation: The hydrophobicity of the cyanophenylalanine residue can promote on-resin aggregation of the growing peptide chain, hindering reagent access for both coupling and deprotection steps.[2]
-
Incomplete Fmoc Deprotection: Peptide aggregation can lead to incomplete removal of the Fmoc group, resulting in deletion sequences.[1]
-
Side Reactions: While the cyano group is relatively stable, other sensitive residues in the peptide sequence can still undergo side reactions like aspartimide formation or racemization under basic deprotection conditions.[1]
Q3: Which coupling reagents are recommended for this compound?
A3: Due to potential steric hindrance, more potent coupling reagents are often recommended over standard reagents like HBTU.[2] Reagents such as HATU and HCTU are known to be highly efficient for sterically demanding couplings and can significantly improve yields.[2][3][4]
Q4: Can I use standard cleavage cocktails for peptides containing D-3-Cyanophenylalanine?
A4: Yes, standard trifluoroacetic acid (TFA)-based cleavage cocktails are generally effective. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[1] The use of scavengers like TIS is crucial to quench reactive cationic species generated during the cleavage of other side-chain protecting groups, which could otherwise lead to side reactions.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Coupling
Symptoms:
-
Positive Kaiser test (blue/purple beads) after the coupling step, indicating unreacted primary amines.[2]
-
Detection of deletion sequences (mass of the target peptide minus the mass of D-3-Cyanophenylalanine) in the crude product by mass spectrometry.[2]
-
Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Incomplete Fmoc Deprotection
Symptoms:
-
Negative or weak Kaiser test result after the deprotection step.
-
Identification of deletion sequences in the final peptide by mass spectrometry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Difficult Peptide Sequence (Acyl Carrier Peptide 65-74)
| Coupling Reagent | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 1 min | 79.51 |
| HCTU | 2 x 5 min | 81.25 |
| COMU | 2 x 1 min | 78.99 |
| PyBOP | 2 x 1 min | 70.27 |
| Data adapted from a comparative study of activators for fast Fmoc SPPS.[3] |
Table 2: Effect of Deprotection Conditions on a Thioamide-Containing Peptide
| Deprotection Reagent | Epimerization (%) | Yield (%) |
| 20% Piperidine in DMF | 16 | 30 |
| 2% DBU in DMF | 3 | 36 |
| Data from a study on improved Fmoc deprotection methods for sensitive peptides.[5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound
Objective: To achieve a high-efficiency coupling of this compound to the resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
In a separate vessel, dissolve this compound and HATU in DMF or NMP.
-
Add DIPEA to the amino acid/HATU solution and vortex briefly (pre-activation).
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF or NMP (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat steps 2-6 (double coupling).[2]
Protocol 2: Enhanced Fmoc Deprotection
Objective: To ensure complete Fmoc removal, especially for aggregation-prone sequences.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF
-
DMF
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add the 2% DBU in DMF solution to the resin.
-
Agitate the resin suspension at room temperature for 2-5 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU.
-
Perform a Kaiser test to confirm the presence of free primary amines.
Protocol 3: Standard Cleavage and Deprotection
Objective: To cleave the peptide from the resin and remove side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the peptide pellet under vacuum.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Purity of Synthetic Cyanophenylalanine Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low purity during the synthesis of cyanophenylalanine peptides.
Frequently Asked Questions (FAQs)
Q1: Is the p-cyanophenylalanine side chain stable during standard Fmoc-SPPS conditions?
A1: Yes, the cyanophenylalanine side chain, specifically the cyano group, is generally stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions. This includes exposure to piperidine for Fmoc-deprotection and trifluoroacetic acid (TFA)-based cleavage cocktails.[1] However, it's always recommended to monitor for potential side reactions, especially with prolonged exposure to harsh basic or acidic conditions.
Q2: What are the most common reasons for low purity in cyanophenylalanine peptide synthesis?
A2: Low purity in these syntheses often stems from issues common to all SPPS, which can be intensified by the properties of p-cyanophenylalanine. Key reasons include:
-
Incomplete Deprotection: Peptide aggregation can hinder the removal of the Fmoc protecting group, leading to deletion sequences.[1]
-
Inefficient Coupling: The steric bulk of the cyanophenylalanine residue or aggregation of the growing peptide chain can lead to incomplete coupling and truncated peptides.[2]
-
Side Reactions: While the cyanophenylalanine side chain is relatively stable, other residues in the peptide sequence can undergo side reactions like aspartimide formation or racemization.[1][3]
-
Problems During Cleavage and Purification: Incomplete removal of side-chain protecting groups, side reactions caused by scavengers, and difficulties in purifying hydrophobic peptides can all contribute to low purity.[4][5]
Q3: Can the hydrophobicity of cyanophenylalanine affect peptide synthesis and purification?
A3: Yes, the incorporation of cyanophenylalanine can increase the hydrophobicity of a peptide. This can lead to aggregation during synthesis, which in turn causes incomplete deprotection and coupling.[6] Highly hydrophobic peptides can also be challenging to purify using standard reverse-phase HPLC methods due to poor solubility in aqueous solvents or strong retention on the column.[7][8]
Q4: What analytical techniques are recommended to assess the purity of my crude cyanophenylalanine peptide?
A4: The primary methods for assessing peptide purity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][9]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used with a water/acetonitrile gradient containing TFA.[4] The purity is determined by the relative area of the main peak.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized peptide, ensuring the correct product was formed.[4][9]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Purity
This guide provides a systematic approach to identifying the root cause of low purity in your synthetic cyanophenylalanine peptide.
Problem: Analytical HPLC of the crude peptide shows multiple peaks, indicating low purity.
Caption: Troubleshooting workflow for diagnosing low peptide purity.
Guide 2: Addressing Incomplete Coupling and Deprotection
Problem: Mass spectrometry analysis indicates the presence of deletion sequences.
This is often due to peptide aggregation on the resin, hindering access for reagents.
Solutions:
-
Optimize Deprotection:
-
Improve Coupling Efficiency:
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.[2]
-
Use a More Potent Coupling Reagent: For sterically hindered amino acids like cyanophenylalanine, stronger coupling reagents may be necessary.[10][11]
-
Increase Reaction Time and Concentration: Extending the coupling time and using a higher concentration of amino acid and coupling reagents can improve the reaction kinetics.[2][12]
-
-
Disrupt Peptide Aggregation:
Guide 3: Minimizing Side Reactions
Problem: Mass spectrometry shows unexpected adducts or modifications.
-
Dibenzofulvene (DBF) Adducts (+14 Da): This occurs when the DBF byproduct of Fmoc removal is not effectively scavenged.
-
Racemization: Basic conditions during deprotection can cause epimerization, especially at the C-terminal residue.
-
Aspartimide Formation: This side reaction is catalyzed by both acids and bases.
-
Solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help reduce aspartimide formation.[3]
-
Guide 4: Optimizing Cleavage and Purification
Problem: The target peptide is present, but purity is low due to cleavage byproducts or purification difficulties.
-
Incomplete Removal of Side-Chain Protecting Groups:
-
Purification of Hydrophobic Peptides:
-
Solution: If the peptide has poor solubility, consider dissolving it in a small amount of an organic solvent like DMSO or formic acid before diluting it with the initial HPLC mobile phase.[8][13] Alternative purification strategies, such as precipitation and washing, may be necessary for extremely hydrophobic peptides.[7] Adding a hydrophilic tag during synthesis that can be cleaved off later is another advanced strategy.[8]
-
Data and Reagent Comparison
Table 1: Comparison of Common Fmoc-Deprotection Reagents
| Reagent | Typical Concentration (v/v) | Typical Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20-30% in DMF | 10-20 min | Effective, well-established, scavenges DBF.[1] | Can cause side reactions (aspartimide, racemization).[1] |
| DBU | 2% in DMF | 2-5 min | Very strong base, effective for difficult sequences.[1] | Does not scavenge DBF, requires efficient washing.[1] |
| 4-Methylpiperidine | 20% in DMF | 10-20 min | Milder base, can reduce racemization.[1] | May be less effective for some sequences. |
Table 2: Common Coupling Reagents for Difficult Couplings
| Reagent | Class | Key Features |
| HATU | Aminium Salt | Highly efficient, especially for sterically hindered amino acids.[10][14] |
| HBTU/TBTU | Aminium Salt | Effective for routine synthesis, often used with HOBt.[10][15] |
| PyBOP | Phosphonium Salt | Generates OBt esters, widely used for difficult couplings.[10] |
| DIC/HOBt | Carbodiimide/Additive | A classic combination that minimizes racemization.[14][15] |
Experimental Protocols
Protocol 1: Test Cleavage for Purity Assessment
This protocol is used to cleave a small amount of peptide from the resin for analysis by HPLC and MS before committing to a large-scale cleavage.[2][12]
Caption: Workflow for a small-scale test cleavage.
Procedure:
-
Place 10-20 mg of the dried peptide-resin into a microcentrifuge tube.[12]
-
Add approximately 200 µL of the appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).[1][12]
-
Allow the reaction to proceed at room temperature for 2-3 hours, with occasional vortexing.[12]
-
Filter the cleavage mixture away from the resin beads.
-
Precipitate the crude peptide by adding the filtrate to a larger volume of cold diethyl ether.[1][12]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.[1]
-
Dry the peptide pellet under vacuum.[1]
-
Dissolve the crude peptide in a suitable solvent for HPLC and MS analysis.
Protocol 2: The Kaiser Test (Qualitative Monitoring of Coupling)
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin after a coupling step. A positive result (blue beads) indicates an incomplete coupling reaction.[12]
Procedure:
-
After the coupling reaction and subsequent washing steps, take a small sample of the resin beads (a few milligrams).
-
Wash the beads with ethanol and then add the Kaiser test reagents in the specified order (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).
-
Heat the sample at 100°C for a few minutes.
-
Observe the color of the beads and the solution.
-
Intense blue solution and beads: Indicates a failed or incomplete coupling. The amino acid should be recoupled.[12]
-
Yellow or colorless beads: Indicates a successful and complete coupling reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide: Fmoc-D-3-Cyanophenylalanine vs. Fmoc-L-3-Cyanophenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate the pharmacological properties of therapeutic peptides. Among these, the enantiomers of 3-Cyanophenylalanine, a phenylalanine analogue bearing a cyano group on the phenyl ring, present a unique opportunity to fine-tune peptide characteristics. This guide provides an objective comparison of Fmoc-D-3-Cyanophenylalanine and Fmoc-L-3-Cyanophenylalanine, focusing on their impact on peptide structure, enzymatic stability, receptor binding, and cellular uptake, supported by established principles and relevant experimental data.
The Significance of Stereochemistry and the Fmoc Group
The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS).[1][2][3] Its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), allows for the stepwise and efficient assembly of peptide chains on a solid support.[4][5] The choice between the D- and L-enantiomers of an amino acid profoundly influences the resulting peptide's three-dimensional structure and its interaction with the chiral environment of biological systems.[6][7]
Impact on Peptide Structure and Conformation
The stereochemistry at the α-carbon is a primary determinant of a peptide's secondary structure. While L-amino acids are the natural building blocks of proteins and tend to favor the formation of standard secondary structures like α-helices and β-sheets, the incorporation of a D-amino acid can act as a "helix breaker" or induce specific turn structures, such as β-turns. This alteration of the peptide's conformation can have significant implications for its biological activity.
The introduction of the 3-cyano group on the phenylalanine ring adds another layer of complexity. This electron-withdrawing group can influence local electronic and steric environments within the peptide, potentially affecting folding and stability. While specific comparative data on the conformational effects of D- versus L-3-Cyanophenylalanine is limited, the principles of D-amino acid incorporation suggest that peptides containing the D-enantiomer will likely exhibit altered secondary structures compared to their L-counterparts.
Comparative Analysis of Performance
The decision to incorporate this compound over its L-enantiomer, or vice versa, will depend on the desired therapeutic properties of the peptide. The following sections provide a comparative overview of their expected performance based on well-documented effects of D-amino acid substitution.
Enzymatic Stability
A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. Proteases are highly stereospecific enzymes that preferentially recognize and cleave peptide bonds flanked by L-amino acids. The incorporation of D-amino acids is a widely employed strategy to enhance metabolic stability.
Table 1: Illustrative Comparison of Enzymatic Stability of Peptides Containing L- vs. D-Phenylalanine (as a proxy for 3-Cyanophenylalanine)
| Parameter | Peptide with L-Amino Acid | Peptide with D-Amino Acid | Rationale |
| Susceptibility to Proteolysis | High | Low to Negligible | Proteases are stereospecific for L-amino acids; the D-configuration sterically hinders binding to the enzyme's active site. |
| Plasma Half-life (t½) | Short | Significantly Longer | Increased resistance to degradation by plasma proteases leads to a longer circulation time.[1] |
| Example: Hypothetical Peptide in Human Serum | t½ ≈ minutes to a few hours | t½ ≈ several hours to days | Based on typical observations for D-amino acid substituted peptides. |
Receptor Binding Affinity
The interaction of a peptide with its target receptor is highly dependent on the peptide's three-dimensional conformation. The introduction of a D-amino acid can either enhance or diminish receptor binding affinity, depending on the specific receptor and the position of the substitution. In some cases, the altered conformation induced by the D-amino acid may present a more favorable orientation for receptor interaction. Conversely, it may disrupt the necessary binding motif.
Studies on gonadotropin-releasing hormone (GnRH) peptide analogs have shown that replacing a glycine residue with D-phenylalanine can significantly increase the peptide's binding affinity for the GnRH receptor.
Table 2: Example of the Impact of D-Phenylalanine Incorporation on Receptor Binding Affinity of a GnRH Analog
| Peptide Analog | Key Modification | IC50 (nM) | Fold Improvement in Affinity |
| DOTA-Ahx-(D-Lys(6)-GnRH) | Parent Peptide | 36.1 | - |
| DOTA-Ahx-D-Phe -(D-Lys(6)-GnRH) | D-Phenylalanine incorporation | 7.6 | ~4.75x |
Data from a study on GnRH peptide analogs, demonstrating the potential for D-amino acid substitution to enhance receptor binding.
Cellular Uptake
The efficiency of a peptide's entry into target cells can be influenced by its stereochemistry. While some studies have reported no significant difference in the internalization of all-L and all-D versions of cell-penetrating peptides (CPPs), others have observed enhanced cellular uptake for peptides containing D-amino acids. This effect can be cell-type dependent and may be related to interactions with components of the cell membrane. The increased stability of D-peptides can also contribute to higher intracellular concentrations over time.
Table 3: General Comparison of Cellular Uptake Potential
| Parameter | Peptide with L-3-Cyanophenylalanine | Peptide with D-3-Cyanophenylalanine | Considerations |
| Internalization Efficiency | Variable | Potentially enhanced in certain cell types | The altered conformation and increased proteolytic resistance of the D-peptide may contribute to higher effective uptake. |
| Mechanism of Uptake | Primarily endocytosis for many peptides | May involve direct membrane translocation or endocytosis, potentially altered by conformational changes. | The specific mechanism is dependent on the peptide sequence and cell type. |
Experimental Protocols
To empirically determine the effects of incorporating this compound versus Fmoc-L-3-Cyanophenylalanine into a specific peptide, the following experimental protocols can be employed.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating either enantiomer of 3-cyanophenylalanine follows standard Fmoc-SPPS protocols.
Experimental Workflow for Fmoc-SPPS
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to analyze the secondary structure of peptides in solution.
Experimental Workflow for CD Spectroscopy
Caption: A standard workflow for analyzing peptide secondary structure using Circular Dichroism (CD) spectroscopy.
Protease Degradation Assay
This assay quantitatively measures the stability of peptides in the presence of proteases or in biological fluids like serum.
Experimental Workflow for Protease Degradation Assay
Caption: A typical workflow for assessing the enzymatic stability of a peptide.
Receptor Binding Assay (Competitive)
This assay determines the affinity of a peptide for its receptor by measuring its ability to compete with a labeled ligand.
Caption: A general workflow for measuring the cellular uptake of a labeled peptide.
Conclusion
The choice between this compound and Fmoc-L-3-Cyanophenylalanine is a critical decision in the design of peptide-based therapeutics. The incorporation of the D-enantiomer is a powerful strategy to significantly enhance enzymatic stability and prolong the in-vivo half-life of a peptide. Furthermore, the resulting conformational changes can modulate receptor binding affinity and cellular uptake, potentially leading to improved therapeutic efficacy. However, the impact on biological activity is context-dependent and must be empirically determined for each specific peptide and its target. By leveraging the distinct properties of each enantiomer, researchers can rationally design peptides with optimized pharmacokinetic and pharmacodynamic profiles for a wide range of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
p-Cyanophenylalanine vs. Tryptophan: A Comparative Guide for Intrinsic Fluorescent Probes
In the realm of molecular biology and drug development, the use of intrinsic fluorescent probes provides a powerful tool for elucidating protein structure, dynamics, and interactions without the need for bulky external labels. Among the naturally occurring amino acids, tryptophan (Trp) has long been the workhorse for such studies. However, the emergence of non-natural amino acids, such as p-cyanophenylalanine (pCNF or FCN), has opened new avenues for researchers, offering unique photophysical properties and experimental advantages. This guide provides a comprehensive comparison of p-cyanophenylalanine and tryptophan as intrinsic fluorescent probes, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal tool for their specific needs.
Quantitative Comparison of Photophysical Properties
The selection of an appropriate fluorescent probe is fundamentally guided by its photophysical characteristics. The following table summarizes the key fluorescence properties of p-cyanophenylalanine and tryptophan in an aqueous environment, providing a clear basis for comparison.
| Property | p-Cyanophenylalanine (pCNF) | Tryptophan (Trp) |
| Excitation Maximum (λex) | ~275 nm[1] | ~280 nm |
| Emission Maximum (λem) | ~291 - 310 nm[1] | ~350 nm[2] |
| Quantum Yield (Φf) in Water | ~0.11[3] | ~0.13[4] |
| Fluorescence Lifetime (τ) in Water | ~7.0 ns[1] | ~2.8 - 3.7 ns |
Key Distinctions and Experimental Advantages
Environmental Sensitivity
Both pCNF and Trp exhibit fluorescence properties that are highly sensitive to their local microenvironment, a characteristic that makes them excellent reporters of conformational changes. However, the nature of this sensitivity differs significantly between the two.
-
p-Cyanophenylalanine: The fluorescence of pCNF is exquisitely sensitive to hydrogen bonding interactions involving its cyano (-C≡N) group.[3][5] The fluorescence quantum yield of pCNF tends to be high when the cyano group is hydrogen-bonded, for instance, when exposed to a protic solvent like water.[5] Conversely, in a non-polar, aprotic environment where hydrogen bonding is absent, its fluorescence is significantly quenched. This property makes pCNF an exceptional probe for monitoring processes that involve changes in hydration or the formation/breaking of hydrogen bonds, such as protein folding, ligand binding, and membrane insertion.[6][7]
-
Tryptophan: The fluorescence of Trp's indole side chain is highly sensitive to the polarity of its environment.[8][9] In a non-polar, hydrophobic environment, such as the core of a folded protein, Trp exhibits a blue-shifted emission maximum (around 330-340 nm) and a higher quantum yield.[10] When exposed to a polar aqueous environment, its emission is red-shifted (around 350 nm) and the quantum yield decreases. This solvatochromic shift is a widely used indicator of protein folding and unfolding, as well as ligand binding events that alter the exposure of Trp residues to the solvent.[10][11]
Selective Excitation and Förster Resonance Energy Transfer (FRET)
A significant advantage of pCNF is the ability to selectively excite its fluorescence in the presence of tryptophan and tyrosine, the other naturally fluorescent amino acid.[3] This is because the excitation spectrum of pCNF is sufficiently distinct. Furthermore, pCNF can act as an efficient Förster Resonance Energy Transfer (FRET) donor to tryptophan, which acts as the acceptor.[3][12][13] This pCNF-Trp FRET pair has a relatively short Förster distance, making it a valuable tool for probing conformational changes over shorter distances within a protein.[14]
Minimal Perturbation
As a non-natural amino acid that is structurally similar to phenylalanine and tyrosine, pCNF can often be incorporated into a protein with minimal perturbation to its native structure and function.[1] This is a crucial advantage over larger, more disruptive extrinsic fluorescent probes.
Experimental Protocols
Site-Specific Incorporation of p-Cyanophenylalanine
The site-specific incorporation of pCNF into a protein of interest is a prerequisite for its use as a fluorescent probe. This is typically achieved through recombinant expression in E. coli using the amber stop codon suppression method.
1. Plasmid Preparation:
- The gene encoding the protein of interest is cloned into an appropriate expression vector.
- Site-directed mutagenesis is performed to introduce an amber stop codon (TAG) at the desired position for pCNF incorporation.[15][16][17]
2. Transformation:
- Chemically competent E. coli cells are co-transformed with two plasmids:
- The expression plasmid containing the gene of interest with the amber codon.
- A plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNACUA pair that is specific for pCNF. This synthetase charges the tRNACUA with pCNF, and the tRNACUA recognizes the amber codon during translation.
3. Protein Expression:
- The transformed E. coli are cultured in a minimal medium.
- The medium is supplemented with p-cyanophenylalanine.
- Protein expression is induced (e.g., with IPTG). During expression, when the ribosome encounters the amber codon, the pCNF-charged tRNACUA is incorporated, resulting in the full-length protein containing pCNF at the specified site.
4. Purification and Verification:
- The expressed protein is purified using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
- Successful incorporation of pCNF can be verified by mass spectrometry.
Fluorescence Spectroscopy Measurements
The following is a general protocol for measuring the fluorescence of a protein containing either pCNF or Trp.
1. Sample Preparation:
- Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Determine the protein concentration using a spectrophotometer (for pCNF, the extinction coefficient at 280 nm is approximately 850 M-1cm-1).[3]
- Prepare a series of dilutions of the protein solution. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
2. Instrumentation Setup:
- Use a spectrofluorometer equipped with a thermostatted cuvette holder.
- Set the excitation and emission slit widths to achieve an appropriate balance between signal-to-noise ratio and spectral resolution.
3. Data Acquisition:
- For pCNF: Excite the sample at ~275 nm and record the emission spectrum from ~285 nm to 400 nm.[1]
- For Trp: Excite the sample at ~280 nm or ~295 nm (to minimize tyrosine excitation) and record the emission spectrum from ~300 nm to 450 nm.[2]
- Record a buffer blank spectrum and subtract it from the sample spectra.
4. Data Analysis:
- Analyze the emission spectra to determine the wavelength of maximum emission (λem) and the fluorescence intensity.
- For quantum yield determination, measure the integrated fluorescence intensity of the sample and a reference standard with a known quantum yield under identical experimental conditions.
Quenching of Fluorescence
Fluorescence quenching, the decrease in fluorescence intensity, can provide valuable information about the local environment of the fluorophore.
-
p-Cyanophenylalanine: The fluorescence of pCNF can be quenched by several amino acid side chains. Tyrosine is a particularly effective quencher, primarily through FRET.[3][5][18] Other residues like histidine (in its deprotonated state), methionine, and cysteine can also quench pCNF fluorescence.[18] The N-terminal amino group, when deprotonated, is also an effective quencher, allowing pCNF to be used as a pH sensor when placed near the N-terminus of a peptide.[14][19][20]
-
Tryptophan: Tryptophan fluorescence quenching is a complex phenomenon that can occur through various mechanisms, including collisional (dynamic) quenching by small molecules like acrylamide or iodide, and static quenching through the formation of non-fluorescent complexes.[8][9][21] Several amino acid side chains, such as cysteine, histidine, and disulfide bonds, can also quench Trp fluorescence through photoinduced electron transfer.[22][23]
Effects of pH and Temperature
-
p-Cyanophenylalanine: The fluorescence lifetime of pCNF in water has been shown to be insensitive to pH changes between 2 and 7.[1] However, as mentioned, its fluorescence intensity can be significantly affected by the protonation state of nearby residues, particularly the N-terminal amino group.[14]
-
Tryptophan: Both the fluorescence intensity and lifetime of tryptophan can be influenced by pH and temperature.[10][24][25] For instance, the fluorescence intensity of Trp generally decreases with increasing temperature due to enhanced collisional quenching.[26][27] The effect of pH is more complex and depends on the protonation states of nearby quenching groups.[24]
Signaling Pathway and Experimental Logic
The use of pCNF as a FRET donor to Trp provides a powerful tool to monitor conformational changes. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive molecular ruler.
Conclusion
Both p-cyanophenylalanine and tryptophan are invaluable intrinsic fluorescent probes for studying protein science. Tryptophan, as a natural amino acid, provides a convenient and widely used tool for monitoring global conformational changes. However, p-cyanophenylalanine offers several distinct advantages, including its unique environmental sensitivity to hydrogen bonding, the ability for selective excitation, and its utility as a FRET donor to tryptophan. The choice between these two probes will ultimately depend on the specific research question, the protein system under investigation, and the desired level of structural detail. For researchers seeking to probe specific local environments, monitor changes in hydration, or perform precise distance measurements using FRET, p-cyanophenylalanine represents a powerful and minimally perturbative tool that significantly expands the capabilities of fluorescence spectroscopy in modern biological research.
References
- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study Protein Folding and Aggregation Using Nonnatural Amino Acid p-Cyanophenylalanine as a Sensitive Optical Probe | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eu.idtdna.com [eu.idtdna.com]
- 17. bioinnovatise.com [bioinnovatise.com]
- 18. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scispace.com [scispace.com]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Fluorescence of the single tryptophan of cutinase: temperature and pH effect on protein conformation and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. digitalcommons.uri.edu [digitalcommons.uri.edu]
A Comparative Guide to the Fluorescent Properties of p-Cyanophenylalanine and Other Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) with fluorescent properties into proteins is a powerful tool for elucidating protein structure, function, and dynamics. Among these, p-cyanophenylalanine (pCNF) has emerged as a versatile probe. This guide provides an objective comparison of the fluorescent properties of pCNF with other notable fluorescent UAAs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Fluorescent Properties
The selection of a fluorescent UAA is dictated by the specific experimental requirements, including the desired excitation and emission wavelengths, brightness, and sensitivity to the local environment. The table below summarizes the key photophysical parameters of p-cyanophenylalanine and several other commonly used fluorescent unnatural amino acids.
| Unnatural Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| p-Cyanophenylalanine (pCNF) | ~240, ~280[1] | ~295[1] | ~0.11 (in water)[2] | 850[3] |
| 4-Cyanotryptophan (4CN-Trp) | ~325[2] | ~420[2] | >0.8[2][4] | ~6,000[2] |
| 4-Phenanthracen-9-yl-L-phenylalanine | Not explicitly stated | Greenish-blue emission | 0.75 | Not explicitly stated |
| L-(7-Hydroxycoumarin-4-yl)ethylglycine | Not explicitly stated | Not explicitly stated | High[5] | Not explicitly stated |
| 3-(2-Naphthyl)-L-alanine | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Dansylalanine | ~340 | ~550-570 (in water) | Not explicitly stated | Not explicitly stated |
In-Depth Look at Fluorescent Properties
p-Cyanophenylalanine (pCNF): This UAA is a structural analog of phenylalanine and offers a relatively conservative substitution. Its fluorescence is characterized by a significant quantum yield in aqueous environments, which is sensitive to hydrogen bonding interactions with the cyano group.[6][7] The fluorescence of pCNF can be quenched by proximity to certain amino acid residues, such as tyrosine, histidine, methionine, and cysteine, a property that can be exploited to probe protein conformational changes.[3][7] Its absorption spectrum shows two bands around 240 nm and 280 nm.[1]
4-Cyanotryptophan (4CN-Trp): As a tryptophan analog, 4CN-Trp exhibits a substantial red-shift in its absorption and emission spectra compared to the native amino acid.[2] It boasts a very high fluorescence quantum yield (greater than 0.8) and a long fluorescence lifetime (approximately 13.7 ns) in water, making it a bright and photostable probe.[2][4] These properties make it particularly well-suited for in vivo imaging applications.
4-Phenanthracen-9-yl-L-phenylalanine: This UAA features a large polyaromatic side chain, resulting in a high quantum yield of 0.75 and emission in the greenish-blue region of the visible spectrum. Its utility for live-cell imaging has been demonstrated.
3-(2-Naphthyl)-L-alanine: The naphthyl group of this UAA serves as a fluorescent reporter. While detailed photophysical data for the free amino acid are not provided in the search results, it is utilized in the creation of fluorescent probes for imaging applications.
Dansylalanine: This UAA contains the environmentally sensitive dansyl fluorophore. Its emission maximum is significantly blue-shifted when it is in a hydrophobic environment compared to an aqueous one. It is excited at around 340 nm and emits in the range of 550-570 nm in aqueous solutions.
Experimental Protocols
Accurate characterization of the fluorescent properties of these UAAs is crucial for their effective application. Below are detailed methodologies for key experiments.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the concentration of the substance (in M)
-
l is the path length of the cuvette (typically 1 cm)
Protocol:
-
Sample Preparation: Prepare a stock solution of the unnatural amino acid of a known concentration in a suitable solvent (e.g., deionized water, buffer).
-
Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations.
-
Spectrophotometer Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each solution at the wavelength of maximum absorbance (λmax). Use the solvent as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which compares the fluorescence of the sample to a standard with a known quantum yield, is commonly used.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the unnatural amino acid being tested.
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Data Analysis: Integrate the area under the fluorescence emission spectrum for each solution. The quantum yield of the sample (Φsample) can then be calculated using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing the fluorescent properties of an unnatural amino acid.
Characterization workflow for fluorescent UAAs.
Signaling Pathways and Logical Relationships
The utility of fluorescent UAAs often lies in their ability to report on changes in their local environment, which can be linked to specific signaling pathways or molecular interactions. For instance, a change in fluorescence could indicate a protein conformational change upon ligand binding, a key event in many signaling cascades.
UAA fluorescence reports on signaling events.
References
- 1. Recent advances in the synthesis and application of fluorescent α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01715K [pubs.rsc.org]
- 2. Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. A genetically encoded fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 7. Facile Synthesis of a Novel Genetically Encodable Fluorescent α-Amino Acid Emitting Greenish Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Metabolic Stability in Peptide Therapeutics: A Comparative Guide to D-Isomer Incorporation
The therapeutic potential of peptides is often hampered by their rapid degradation by endogenous proteases, leading to poor metabolic stability and short in vivo half-lives. A primary strategy to overcome this challenge is the incorporation of non-natural amino acids, particularly D-isomers, into the peptide sequence. This guide provides a comparative analysis of the advantages of using D-isomers, such as Fmoc-D-3-Cyanophenylalanine, to enhance metabolic stability, supported by experimental principles and data.
The Stereochemical Shield: Why D-Isomers Confer Stability
The fundamental building blocks of naturally occurring proteins and peptides are L-amino acids. Consequently, proteases—the enzymes responsible for peptide degradation—have evolved to be highly stereospecific, primarily recognizing and cleaving peptide bonds adjacent to L-amino acids.[1][2][3][4][5]
By substituting a native L-amino acid with its D-enantiomer (its non-superimposable mirror image), the peptide's local stereochemistry is altered. This "unnatural" configuration sterically hinders the peptide from fitting into the active site of proteolytic enzymes.[1][2][3][6] This resistance to enzymatic cleavage is the primary mechanism by which D-isomers protect peptides from degradation, significantly increasing their metabolic stability and prolonging their circulation half-life in vivo.[7][8][9]
This compound is a specialized building block that leverages this principle. It is a derivative of the amino acid phenylalanine and possesses two key features:
-
D-Configuration: Its D-isomer form provides the crucial resistance to proteolysis.
-
Cyano Group: The addition of a cyano group to the phenyl ring makes it an "unnatural" amino acid, which can further influence the peptide's conformation and stability.[10][11][12] The Fmoc (9-fluorenylmethoxycarbonyl) group is a protecting agent used during solid-phase peptide synthesis to ensure controlled, stepwise assembly of the peptide chain.[11]
Quantitative Comparison: L- vs. D-Isomer Stability
To illustrate the impact of D-isomer substitution, the following table presents illustrative data comparing the metabolic stability of a hypothetical peptide containing a standard L-amino acid versus its analogue containing a D-amino acid substitution.
| Peptide Analogue | Sequence | Position of Substitution | Half-Life (t½) in Human Plasma (hours) | Intact Peptide Remaining after 24h (%) |
| L-Peptide (Control) | Ac-Tyr-Gly-Gly-L-Phe -Leu-Arg-Arg-Ile-NH₂ | 4 | ~1.5 | < 5% |
| D-Peptide (Stabilized) | Ac-Tyr-Gly-Gly-D-Phe -Leu-Arg-Arg-Ile-NH₂ | 4 | > 48 | > 90% |
Note: This data is illustrative and highlights the typical, significant difference in metabolic stability observed when a proteolytically labile L-amino acid is replaced by its D-enantiomer. Actual values will vary based on the full peptide sequence and assay conditions.[3]
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the proteolytic degradation pathway and a standard workflow for assessing plasma stability.
Caption: Proteolytic degradation pathway of L- vs. D-peptides.
Caption: Experimental workflow for an in vitro plasma stability assay.
Experimental Protocols
Detailed methodologies are crucial for accurately assessing and comparing peptide metabolic stability. Below is a standard protocol for an in vitro plasma stability assay.
Protocol: In Vitro Plasma Stability Assay
1. Objective: To determine the rate of degradation of a peptide (e.g., containing L-Phe vs. D-3-Cyanophenylalanine) when incubated in plasma from a relevant species (e.g., human, mouse, rat).
2. Materials:
-
Test peptides (L- and D-isomers)
-
Pooled plasma (e.g., Human, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard
-
96-well microtiter plates
-
Incubator set to 37°C
-
Centrifuge capable of holding 96-well plates
-
LC-MS/MS system
3. Procedure:
-
Reagent Preparation:
-
Thaw frozen plasma at 37°C and keep on ice until use.
-
Prepare a 1 mM stock solution of each test peptide in DMSO.
-
Prepare the working solution by diluting the stock solution in PBS to achieve a final incubation concentration of 1 µM.
-
Prepare the termination solution: Acetonitrile with a suitable internal standard (e.g., a stable, structurally similar peptide).
-
-
Incubation:
-
Add plasma to the wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the peptide working solution to the plasma. The final DMSO concentration should be ≤1%.
-
Incubate the plate at 37°C.[13]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the incubation mixture.[14][15]
-
Immediately quench the reaction by adding the aliquot to a well containing the cold termination solution (Acetonitrile with internal standard). A 1:3 ratio (plasma:ACN) is common. This step precipitates plasma proteins, stopping all enzymatic activity.[13][16]
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated proteins.
-
4. Analysis:
-
LC-MS/MS Detection:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the intact parent peptide relative to the peak area of the internal standard.
-
-
Data Calculation:
-
Determine the percentage of the peptide remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Calculate the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[15]
-
Conclusion
The incorporation of D-isomers, such as in this compound, is a powerful and widely adopted strategy in medicinal chemistry to overcome the inherent metabolic instability of peptide-based drug candidates.[9] By creating a stereochemical shield against enzymatic degradation, this approach significantly enhances peptide half-life and bioavailability.[7][8] The principles and protocols outlined in this guide provide researchers with a foundational understanding for designing and evaluating more robust and effective peptide therapeutics.
References
- 1. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chirality: A Comparative Guide to LC-MS Characterization of D-Amino Acid-Containing Peptides
For researchers, scientists, and drug development professionals, the accurate characterization of D-amino acid-containing peptides (DAACPs) is a critical challenge. The subtle change in stereochemistry from an L- to a D-amino acid can profoundly impact a peptide's structure, function, and therapeutic potential. This guide provides an objective comparison of current liquid chromatography-mass spectrometry (LC-MS) methods for DAACP analysis, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The presence of D-amino acids in peptides, once thought to be rare in higher organisms, is now recognized as a significant post-translational modification with diverse biological roles. Consequently, robust analytical techniques are essential for their identification, quantification, and localization. LC-MS has emerged as the cornerstone for DAACP analysis, offering a variety of strategies that can be broadly categorized into indirect and direct methods, complemented by advanced mass spectrometry techniques for positional elucidation.
At a Glance: Comparing LC-MS Strategies for DAACP Analysis
The selection of an appropriate LC-MS strategy depends on the analytical goal, be it screening for the presence of D-amino acids, quantifying specific DAACPs, or determining the exact position of the chiral residue. The following table summarizes the key performance characteristics of the major approaches.
| Method | Principle | Primary Application | Resolution | Sensitivity | Throughput | Key Considerations |
| Indirect (Chiral Derivatization) | Formation of diastereomers using a chiral derivatizing reagent, followed by separation on a standard reversed-phase column. | Quantification of D/L amino acid ratios after hydrolysis; Screening for DAACPs. | High (Rs > 1.5 achievable for many amino acid pairs).[1] | High, reagent-dependent. | Moderate to High. | Requires peptide hydrolysis, which can introduce racemization. Derivatization adds an extra step to the workflow. |
| Direct (Chiral Chromatography) | Direct separation of enantiomeric or diastereomeric peptides on a chiral stationary phase (CSP). | Separation of intact peptide epimers; Chiral purity assessment. | Variable, dependent on peptide and CSP. Baseline separation is achievable.[2][3] | Good. | Moderate. | Requires specialized and often expensive chiral columns. Method development can be more complex. |
| Tandem MS (e.g., HCD) | Differentiation of peptide epimers based on differences in fragmentation patterns. | Localization of the D-amino acid residue within the peptide sequence. | Not applicable for separation, but provides positional information. | Dependent on MS instrument and peptide. | High. | Not all DAACPs yield significantly different fragment ion intensities.[4] |
| Ion Mobility Spectrometry (IMS-MS) | Separation of peptide epimers in the gas phase based on their different shapes and collision cross-sections. | Separation of intact peptide epimers and their fragments; Localization of D-amino acid residues. | High resolving power for epimers is achievable.[5][6][7] | Good. | High. | Requires specialized IMS-enabled mass spectrometers. |
In-Depth Analysis of Methodologies
Indirect Method: Chiral Derivatization
This approach simplifies the chromatographic separation by converting the analytical challenge from separating enantiomers to separating diastereomers. This is achieved by reacting the amino acids (typically after peptide hydrolysis) with a chiral derivatizing reagent.
One of the most widely used reagents is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[8][9][10][11][12] Advanced versions like l-FDLA have also been developed, offering potentially higher sensitivity and better separation.[13] Another promising reagent is (R)-BiAC, which has been shown to enable the simultaneous analysis of 19 D- and L-amino acids with high resolution.[1]
Advantages:
-
Utilizes standard, robust reversed-phase LC columns.
-
Can be highly sensitive.
-
Well-established and widely documented.
Disadvantages:
-
Requires complete hydrolysis of the peptide, which can be a source of racemization, potentially leading to an overestimation of the D-amino acid content.[8]
-
The derivatization step adds complexity and time to the sample preparation workflow.
-
Does not provide information on the location of the D-amino acid in the original peptide.
Direct Method: Chiral Chromatography
Direct analysis on a chiral stationary phase (CSP) allows for the separation of intact peptide epimers without the need for derivatization. This is particularly advantageous for assessing the chiral purity of synthetic peptides and for isolating specific DAACPs from complex mixtures.
Several types of CSPs are available, with crown ether-based columns being particularly effective for the separation of compounds with primary amino groups.[2][3][14][15][16] For instance, Crownpak CR-I (+) columns have demonstrated excellent resolution for various amino acids and peptides.[2][3]
Advantages:
-
Analyzes the intact peptide, preserving positional information.
-
Avoids potential racemization from hydrolysis.
-
Simpler sample preparation compared to derivatization methods.
Disadvantages:
-
Requires specialized and often costly chiral columns.
-
Method development can be more challenging, as the separation is highly dependent on the peptide's structure and the choice of CSP.
-
Throughput may be lower due to longer run times for achieving optimal separation.
Advanced MS Techniques for Positional Elucidation
While chromatographic methods can confirm the presence of a D-amino acid, localizing it within the peptide sequence requires mass spectrometric techniques that can differentiate between epimers based on their fragmentation behavior or gas-phase conformation.
Higher-Energy Collisional Dissociation (HCD): This fragmentation technique can produce different relative intensities of fragment ions for peptide epimers.[4] By comparing the HCD spectra of a candidate DAACP with its all-L counterpart, it is possible to pinpoint the location of the D-amino acid based on altered fragmentation patterns, particularly in the y-ion series.[4]
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase. Since the substitution of an L-amino acid with a D-amino acid can alter the peptide's three-dimensional structure, IMS can often separate peptide epimers.[5][6][7] Furthermore, by coupling IMS with fragmentation, the position of the D-amino acid can be determined by observing which fragment ions show a mobility shift.[6]
Experimental Protocols
Protocol 1: D/L Amino Acid Ratio Analysis using Marfey's Reagent Derivatization
This protocol outlines the general steps for determining the enantiomeric composition of amino acids in a peptide after hydrolysis and derivatization with FDAA.
-
Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
To mitigate racemization artifacts during hydrolysis, use deuterated hydrochloric acid (e.g., 6 M DCl in D₂O).[8]
-
Add the deuterated acid to the sample.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.[12]
-
After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge.
-
-
Derivatization with Marfey's Reagent (FDAA):
-
Reconstitute the dried hydrolysate in a suitable buffer (e.g., 1 M NaHCO₃).
-
Add a solution of Marfey's reagent (1% w/v in acetone) to the amino acid solution.[10]
-
Incubate the reaction mixture at 40 °C for 1 hour.
-
Stop the reaction by adding an acid (e.g., 2 M HCl).[10]
-
The sample is now ready for LC-MS analysis.
-
-
LC-MS Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 30 minutes).
-
Detection: ESI-MS in positive or negative ion mode, depending on the derivatized amino acids. Monitor the specific m/z values for the FDAA-derivatized amino acids.
-
Protocol 2: Separation of Peptide Epimers using a Crown Ether Chiral Column
This protocol provides a general procedure for the direct analysis of DAACPs using a chiral stationary phase.
-
Sample Preparation:
-
Dissolve the peptide sample in the initial mobile phase or a compatible solvent.
-
-
LC-MS Analysis:
-
Column: Crown ether-based chiral column (e.g., CROWNPAK CR-I(+), 3.0 x 150 mm).
-
Mobile Phase: An acidic mobile phase is typically required to ensure the primary amine of the peptide is protonated for interaction with the crown ether. A common mobile phase consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution of a strong acid like perchloric acid or trifluoroacetic acid (TFA).[3][15]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Temperature: Column temperature can be controlled to optimize separation.
-
Detection: ESI-MS to detect the intact peptide masses.
-
Visualizing the Workflow
Figure 1. Workflow for the indirect analysis of DAACPs.
Figure 2. Workflow for the direct analysis of DAACPs.
Figure 3. Workflow for localizing the D-amino acid residue.
Conclusion
The characterization of D-amino acid-containing peptides by LC-MS is a multifaceted task with a range of powerful analytical strategies at the researcher's disposal. Indirect methods involving chiral derivatization are excellent for quantitative screening after hydrolysis, while direct methods using chiral chromatography provide separation of intact peptide epimers. For the crucial step of localizing the D-amino acid, advanced MS techniques such as HCD and ion mobility spectrometry are indispensable. The optimal choice of method, or combination of methods, will ultimately be dictated by the specific research question, sample complexity, and available instrumentation. This guide serves as a foundational resource to navigate these choices and implement robust and reliable analytical workflows for the exciting and expanding field of DAACP research.
References
- 1. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential Ion Mobility Separations of d/l Peptide Epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 12. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of D-amino acid-containing peptide phenylseptin using 3,3'-phenyl-1,1'-binaphthyl-18-crown-6-ether columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
A Comparative Analysis of Peptide Synthesis Methods for Incorporating Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, improving stability, and introducing novel functionalities. This guide provides a comparative analysis of the leading methodologies for synthesizing peptides containing UAAs: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), Native Chemical Ligation (NCL), and In Vitro Translation Systems. We present a quantitative comparison of their performance, detailed experimental protocols, and visual workflows to aid in selecting the optimal method for your research and development needs.
At a Glance: Comparison of Key Performance Metrics
The selection of a peptide synthesis method is a critical decision that impacts yield, purity, scalability, and the feasibility of incorporating diverse UAAs. The following table summarizes the key performance metrics of the four primary methods.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Native Chemical Ligation (NCL) | In Vitro Translation Systems |
| Typical Purity | >95% (after purification)[1] | 90–98% (variable, dependent on purification at each step)[1] | High (>95%) after ligation and purification | High, but can have truncations |
| Typical Yield | High for short to medium peptides (<50 amino acids)[2] | Can be higher for very short peptides; decreases with length | Good overall yield (e.g., 11% for a 140-mer)[3] | Variable, can be lower due to termination |
| Peptide Length | Routine for <50 amino acids; challenging for longer peptides[4] | Best for short peptides (<10 amino acids)[5] | Enables synthesis of large proteins (>100 amino acids)[3] | Synthesis of large proteins is possible |
| Flexibility for UAAs | High, but steric hindrance can be a challenge | High, allows for complex modifications[6] | High, UAA is incorporated into a fragment prior to ligation | Dependent on engineering an orthogonal tRNA/synthetase pair |
| Scalability | Well-suited for both small and large-scale synthesis[7] | More economical for large-scale synthesis of short peptides[6] | Scalable, used for producing larger quantities of proteins | Primarily for research-scale, but improving |
| Automation | Highly automatable[2] | Less amenable to automation | Ligation step is typically not automated | High-throughput screening is possible |
| Key Advantage | Speed, efficiency, and automation for routine synthesis | High purity for short peptides and complex modifications | Synthesis of large, modified proteins from smaller fragments | Site-specific incorporation of a wide variety of UAAs biosynthetically |
| Key Disadvantage | Accumulation of impurities in long sequences | Labor-intensive and time-consuming | Requires a C-terminal thioester and N-terminal cysteine at the ligation site | Requires engineering of biological components |
In-Depth Analysis of Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most widely used method for chemically synthesizing peptides due to its efficiency and amenability to automation.[8][9] The peptide is assembled stepwise while anchored to an insoluble resin support, which simplifies the removal of excess reagents and byproducts through simple washing steps.[8] The most common strategy is Fmoc/tBu chemistry, which uses a base-labile N-terminal protecting group (Fmoc) and acid-labile side-chain protecting groups.[8]
The incorporation of UAAs can present challenges, particularly steric hindrance from bulky side chains, which can impede coupling reactions.[10] This often necessitates the use of stronger coupling reagents or longer reaction times.
Liquid-Phase Peptide Synthesis (LPPS)
Also known as solution-phase synthesis, LPPS is the classical method where all reactions are carried out in solution.[9] A key advantage of LPPS is that intermediates can be purified at each step, which can lead to a very high-purity final product, especially for shorter peptides.[11] This method offers greater flexibility in reaction conditions, which can be beneficial for incorporating complex or sensitive UAAs.[6]
LPPS is significantly more labor-intensive and time-consuming than SPPS due to the purification required after each coupling and deprotection step.[1] It is also less suitable for the synthesis of long peptides due to decreasing solubility of the growing peptide chain.
Native Chemical Ligation (NCL)
NCL is a powerful technique for the total chemical synthesis of large peptides and proteins.[3] It involves the chemoselective reaction of two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine residue.[4] This reaction forms a native peptide bond at the ligation site.[4] UAAs can be incorporated into either of the peptide fragments, which are typically synthesized via SPPS.
NCL overcomes the length limitations of direct SPPS, allowing for the synthesis of proteins that are hundreds of amino acids long.[3] The ligation reaction is highly specific and occurs under mild, aqueous conditions.[12]
In Vitro Translation Systems
This biosynthetic approach utilizes the cell's translational machinery in a cell-free environment to incorporate UAAs into a growing polypeptide chain.[13] This is achieved by engineering an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not interfere with the endogenous translational components.[12] A unique codon, often an amber stop codon (UAG), is used to direct the incorporation of the UAA.[12][14]
This method allows for the site-specific incorporation of a vast array of UAAs with diverse functionalities.[15] The open nature of cell-free systems allows for direct control over the reaction components and overcomes issues of UAA transport across cell membranes and potential cytotoxicity.[15]
Detailed Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a general procedure for a single coupling cycle for incorporating a UAA.
-
Resin Swelling: Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes, then drain the DMF.[10]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat the piperidine treatment. Wash the resin thoroughly with DMF.[9]
-
Amino Acid Coupling: Dissolve the Fmoc-protected UAA (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Add this activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction using a Kaiser test.[9][10]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.[10]
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry it. Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin and agitate for 2-4 hours.[10]
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Protocol 2: Native Chemical Ligation
This protocol describes the ligation of two peptide fragments.
-
Fragment Preparation: Synthesize the two peptide fragments using SPPS. One fragment should have a C-terminal thioester, and the other an N-terminal cysteine. Purify both fragments to >95% purity.[6]
-
Ligation Reaction: Dissolve the purified peptide fragments in an equimolar ratio in an aqueous, denaturing buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5).
-
Thiol Catalyst: Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.[13]
-
Monitoring: Monitor the progress of the ligation reaction by RP-HPLC and mass spectrometry.
-
Purification: Once the reaction is complete, purify the full-length ligated protein by RP-HPLC.
Protocol 3: In Vitro Translation
This protocol outlines the general steps for incorporating a UAA using a cell-free system.
-
Template Preparation: Prepare a DNA template encoding the protein of interest, with an amber stop codon (TAG) at the desired site for UAA incorporation.[16]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell-free extract (e.g., E. coli S30 extract) or the PURE system components, the DNA template, the orthogonal tRNA/aminoacyl-tRNA synthetase pair, the specific UAA, and an energy source (ATP, GTP).
-
Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for a specified period (e.g., 1-4 hours) to allow for transcription and translation.
-
Analysis of Expression: Analyze the expression of the full-length protein containing the UAA using methods such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Purification: Purify the protein of interest from the reaction mixture using appropriate chromatography techniques (e.g., affinity chromatography if the protein is tagged).
Conclusion
The choice of synthesis method for peptides containing unnatural amino acids depends on a variety of factors, including the desired peptide length, the complexity of the UAA, the required purity and yield, and the intended scale of production. SPPS remains the workhorse for the synthesis of short to medium-length peptides due to its speed and amenability to automation. LPPS offers advantages in terms of purity for short, complex peptides. NCL is the premier method for constructing large proteins from smaller, synthetically accessible fragments. In vitro translation systems provide a powerful biosynthetic route for the site-specific incorporation of a vast array of UAAs, opening up new avenues for protein engineering and drug discovery. By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate strategy to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. scispace.com [scispace.com]
- 4. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 7. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 13. sutrobio.com [sutrobio.com]
- 14. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 15. Unnatural amino acids: better than the real things? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fmoc-D-3-Cyanophenylalanine and Other Modified Phenylalanines in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, offering a powerful strategy to enhance potency, stability, and pharmacokinetic profiles. Among the various modified phenylalanine derivatives, Fmoc-D-3-Cyanophenylalanine stands out as a versatile building block. This guide provides an objective comparison of its efficacy against other modified phenylalanines, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to Modified Phenylalanines in Peptide Synthesis
The strategic substitution of natural amino acids with synthetic analogues can profoundly influence the biological activity and metabolic stability of peptides.[1] Phenylalanine, with its aromatic side chain, is a frequent target for modification. Alterations to the phenyl ring or the amino acid backbone can introduce unique steric and electronic properties, leading to improved receptor binding, increased resistance to enzymatic degradation, and altered signaling outcomes.[2][3] this compound, featuring a cyano group at the meta position of the phenyl ring and a D-configuration of the alpha-carbon, is designed to leverage these advantages. The D-isomer configuration inherently provides resistance to proteolysis by endogenous proteases, which are stereospecific for L-amino acids.[4]
Comparative Efficacy Data
While direct head-to-head studies comparing this compound with a wide range of other modified phenylalanines in the same peptide backbone are limited in publicly available literature, we can draw valuable comparisons from studies on closely related analogues, such as those involving cyanophenylalanine isomers and other substitutions in bioactive peptides like enkephalins.
Opioid Receptor Affinity of Enkephalin Analogues
The following table summarizes the in vitro opioid receptor binding affinities and agonist potencies of cyclic enkephalin analogues where the native Tyrosine at position 1 was replaced with various para-substituted Phenylalanine derivatives. This provides insight into how substitutions on the phenyl ring can modulate receptor interaction.
| Analog (H-X-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂) | µ-Receptor Binding (Kᵢ, nM) | δ-Receptor Binding (Kᵢ, nM) | GPI Assay (IC₅₀, nM) | MVD Assay (IC₅₀, nM) |
| X = Phe(p-CN) | 1.3 ± 0.2 | 0.33 ± 0.05 | 1.8 ± 0.3 | 0.25 ± 0.04 |
| X = Phe(p-NO₂) ** | 0.5 ± 0.1 | 0.15 ± 0.02 | 0.35 ± 0.05 | 0.19 ± 0.03 |
| X = Phe(p-CH₃) | 1.5 ± 0.3 | 0.45 ± 0.07 | 2.5 ± 0.4 | 0.38 ± 0.06 |
| X = Phe(p-COCH₃) | 0.3 ± 0.05 | 0.08 ± 0.01 | 0.22 ± 0.03 | 0.15 ± 0.02 |
| X = Phe(p-CONH₂) ** | 0.2 ± 0.03 | 0.06 ± 0.01 | 0.18 ± 0.03 | 0.11 ± 0.02 |
| X = Phe | 185 ± 25 | 1020 ± 150 | 13 ± 2 | 1290 ± 180 |
Data adapted from a study on cyclic enkephalin analogues.[5] The GPI (guinea pig ileum) assay is representative of µ-opioid receptor activity, while the MVD (mouse vas deferens) assay is representative of δ-opioid receptor activity.[5]
This data illustrates that the introduction of a cyano group at the para-position of Phenylalanine significantly enhances both µ- and δ-opioid receptor binding and agonist potency compared to an unsubstituted Phenylalanine. While this study does not include the 3-cyano isomer, it underscores the potent effect of the electron-withdrawing cyano group on receptor interaction.
Key Experimental Protocols
Reproducible and rigorous experimental validation is critical in peptide drug development. The following are detailed protocols for key assays used to evaluate the efficacy of peptides containing modified amino acids.
Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors
This protocol is used to determine the binding affinity (Kᵢ) of a test peptide for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).[6]
-
Radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor).[6]
-
Test peptides (dissolved in appropriate solvent).
-
Non-specific binding control (e.g., Naloxone).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[6]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand solution, and membrane suspension.[7]
-
Non-specific Binding: A high concentration of an unlabeled ligand (e.g., 10 µM Naloxone), radioligand solution, and membrane suspension.[7]
-
Competition: Varying concentrations of the test peptide, radioligand solution, and membrane suspension.[7]
-
-
Incubation: Incubate the plate at 25°C for 2 hours to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold assay buffer.[6]
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.[6]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[7]
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific radioligand binding) using non-linear regression.[6]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
Protocol 2: cAMP Accumulation Assay for Gαi-Coupled GPCRs
This functional assay measures the ability of a test peptide to inhibit adenylyl cyclase activity via a Gαi-coupled receptor, such as the µ-opioid receptor.
Materials:
-
Cells stably expressing the Gαi-coupled receptor of interest.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test peptides.
-
cAMP detection kit (e.g., cAMP-Glo™ Assay or AlphaScreen-based assay).[10][11]
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate and grow to the desired confluency.
-
Compound Addition: Add varying concentrations of the test peptide to the cells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubation: Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[12]
Data Analysis:
-
Generate a dose-response curve by plotting the luminescence or other signal against the logarithm of the test peptide concentration.
-
Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal inhibition of the forskolin-stimulated cAMP accumulation.
Protocol 3: Proteolytic Degradation Assay using Trypsin and Chymotrypsin
This assay assesses the stability of peptides against common proteases.
Materials:
-
Test peptides.
-
Trypsin solution (e.g., 12.5 mg/L in 50 mM ammonium bicarbonate).[13]
-
Chymotrypsin solution (e.g., 12.5 mg/L in 50 mM ammonium bicarbonate).[13]
-
Reaction buffer (e.g., 50 mM ammonium bicarbonate).
-
Quenching solution (e.g., 5% formic acid).[13]
-
LC-MS system for analysis.
Procedure:
-
Peptide Solution: Prepare a stock solution of the test peptide in the reaction buffer.
-
Enzyme Addition: Add a mixture of trypsin and chymotrypsin to the peptide solution at a 1:20 to 1:50 (w/w) enzyme-to-substrate ratio.[13]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of remaining intact peptide and identify degradation products.
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide under these conditions.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
References
- 1. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the substitution of Phe4 in the opioid peptide [D-Ala8]dynorphin A-(1-11)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphalin—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? [mdpi.com]
- 4. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic enkephalin analogs containing various para-substituted phenylalanine derivatives in place of Tyr1 are potent opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand binding assays [bio-protocol.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. cAMP-Glo™ Assay [worldwide.promega.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Researcher's Guide to Selecting HPLC Columns for Cyanophenylalanine Peptide Isomer Separation
The introduction of unnatural amino acids, such as cyanophenylalanine, into peptide sequences is a powerful tool in drug discovery and development, offering enhanced stability, potency, and novel functionalities. However, this structural complexity often leads to the formation of closely related peptide isomers (e.g., diastereomers, structural isomers), presenting a significant analytical challenge. Effective separation of these isomers is critical for purification, quality control, and ensuring the therapeutic efficacy and safety of peptide-based drugs. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) columns for the separation of cyanophenylalanine peptide isomers, supported by experimental data and detailed protocols.
The primary modes of HPLC employed for peptide separations are Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1] RP-HPLC separates peptides based on their hydrophobicity, while HILIC is an alternative for polar compounds that are weakly retained in reversed-phase systems.[2] The choice between these techniques, and the specific column chemistry within each, depends on the subtle structural differences between the isomers.
Comparative Performance of HPLC Columns
The selection of an appropriate stationary phase is paramount for resolving subtle differences between peptide isomers. While reversed-phase chromatography is a widely used tool for separating peptides of similar composition, differences in column chemistries can lead to significant variations in selectivity and peak capacity.[3] For hydrophilic peptides that may not be well-retained by traditional C18 columns, HILIC provides an effective alternative.[4]
Table 1: Reversed-Phase (RP-HPLC) Column Performance for Diastereomeric Peptide Separation
| HPLC Column Type | Stationary Phase Chemistry | Particle Size (µm) | Dimensions (mm) | Typical Mobile Phase A | Typical Mobile Phase B | Resolution (Rs) |
| C18 | Octadecylsilane | 2.7 | 2.1 x 150 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 1.8 - 2.5 |
| C8 | Octylsilane | 3.5 | 4.6 x 150 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 1.5 - 2.2 |
| Phenyl-Hexyl | Phenyl-Hexyl | 2.7 | 2.1 x 150 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 2.0 - 2.8 |
| Cyano | Cyanopropyl | 3.0 | 4.6 x 100 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 1.2 - 1.9 |
Data is representative of typical performance for closely related peptide isomers and may vary based on specific peptide sequence and experimental conditions.
Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Column Performance
| HPLC Column Type | Stationary Phase Chemistry | Particle Size (µm) | Dimensions (mm) | Typical Mobile Phase A | Typical Mobile Phase B | Resolution (Rs) |
| Amide | Trifunctionally bonded amide | 1.7 | 2.1 x 100 | 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, pH 4.5 | 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, pH 4.5 | 2.2 - 3.5 |
| Diol | Diol | 3.0 | 4.6 x 150 | 90% Acetonitrile, 10% Water, 0.1% TFA | 60% Acetonitrile, 40% Water, 0.1% TFA | 1.9 - 3.0 |
| Bare Silica | Unbonded Silica | 3.5 | 2.1 x 150 | 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate, pH 5.8 | 70% Acetonitrile, 30% Water, 10 mM Ammonium Acetate, pH 5.8 | 1.8 - 2.7 |
HILIC is particularly effective for polar peptides that are poorly retained by reversed-phase columns.[2][4] Retention is governed by a combination of partitioning, adsorption, and ionic interactions.[4]
Experimental Workflow and Column Selection Strategy
A rational approach to method development is crucial for efficiently identifying the optimal column and mobile phase conditions. The following diagram illustrates a typical workflow for selecting an appropriate HPLC column for peptide isomer separation.
Caption: A workflow for selecting and optimizing an HPLC method for cyanophenylalanine peptide isomer separation.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of cyanophenylalanine peptide isomers using RP-HPLC and HILIC. Optimization will likely be required based on the specific properties of the peptides.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Reconstitute the lyophilized peptide isomer mixture in 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Columns:
-
C18 (e.g., Waters Peptide BEH C18, 130Å, 2.1 x 150 mm)
-
Phenyl-Hexyl (e.g., BIOshell™ A160 Peptide Phenyl-Hexyl, 2.7 µm, 2.1 mm X 150 mm)
-
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Gradient: 5% to 45% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Sample Preparation:
-
Reconstitute the lyophilized peptide isomer mixture in a solution of 90% acetonitrile / 10% water with 0.1% formic acid to a final concentration of 1 mg/mL. Note: The sample diluent should be similar in composition to the initial mobile phase to ensure good peak shape.
-
Vortex and filter as described for RP-HPLC.
-
-
HPLC System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: Amide (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm).[4]
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, adjusted to pH 4.5.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, adjusted to pH 4.5.
-
Gradient: 0% to 50% B over 20 minutes.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 2 µL.
-
Conclusion
The separation of cyanophenylalanine peptide isomers requires careful selection of HPLC column chemistry and mobile phase conditions.
-
For most peptide isomers, Reversed-Phase HPLC is the initial method of choice. A Phenyl-Hexyl stationary phase often provides unique selectivity for aromatic-containing peptides compared to standard C18 columns due to π-π interactions.
-
If the peptides are highly polar and show poor retention on RP columns, HILIC is an excellent orthogonal technique.[4] Amide-based columns are specifically designed to enhance the retention of polar compounds and are a robust choice for hydrophilic peptides.[4]
A systematic screening approach, as outlined in the workflow, is the most effective strategy for developing a robust and reliable method for the separation and analysis of cyanophenylalanine peptide isomers, ensuring the purity and quality of these complex therapeutic molecules.
References
Verifying the Unseen: A Comparative Guide to Confirming Fmoc-D-3-Cyanophenylalanine Incorporation
For researchers, scientists, and drug development professionals venturing into the synthesis of novel peptides, the precise incorporation of unnatural amino acids (UAAs) is paramount. Fmoc-D-3-Cyanophenylalanine, a derivative of phenylalanine, offers unique electronic and steric properties beneficial for peptide structure and function.[1] However, its successful integration into a peptide sequence requires rigorous analytical confirmation. This guide provides a comparative overview of the primary method for this validation—mass spectrometry—alongside alternative techniques, complete with experimental data and detailed protocols.
Mass spectrometry stands as the gold standard for confirming the site-specific incorporation of this compound due to its high sensitivity and accuracy in determining molecular weights. This technique can definitively identify the mass shift associated with the UAA, ensuring it is present in the correct location within the peptide sequence.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different methods used to confirm the incorporation of this compound.
| Parameter | Mass Spectrometry (LC-MS/MS) | HPLC-UV | Amino Acid Analysis (AAA) |
| Primary Measurement | Mass-to-charge ratio (m/z) of peptide and fragments | Retention time and UV absorbance | Molar ratio of constituent amino acids |
| Confirmation Level | High (confirms mass and position) | Moderate (infers presence by retention shift) | Moderate (confirms presence and stoichiometry) |
| Sensitivity | High (femtomole to picomole) | Moderate (picomole to nanomole) | Low (nanomole) |
| Quantitative Accuracy | Semi-quantitative (relative abundance) | High (with calibration) | High (with calibration) |
| Sample Requirement | Low | Low | Moderate |
| Throughput | High | High | Low |
Experimental Protocols
Mass Spectrometry-Based Confirmation
This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the incorporation of this compound.
1. Sample Preparation:
-
The synthesized peptide containing this compound is cleaved from the solid-phase resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
The crude peptide is precipitated in cold diethyl ether, centrifuged, and the ether is decanted.
-
The peptide pellet is dissolved in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile (50:50 v/v).
2. LC-MS/MS Analysis:
-
The peptide solution is injected into a liquid chromatography system coupled to a mass spectrometer.
-
The peptide is separated from impurities on a C18 reverse-phase column using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
The eluted peptide is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the intact peptide is measured in the first mass analyzer (MS1). The expected mass will be increased by the mass of the 3-Cyanophenylalanine residue (C₁₀H₈N₂O) minus the mass of a water molecule, compared to a peptide with a standard phenylalanine.
-
The peptide ion of interest is selected and fragmented (e.g., using collision-induced dissociation - CID or higher-energy collisional dissociation - HCD).
-
The m/z of the fragment ions are measured in the second mass analyzer (MS2). The fragmentation pattern (b- and y-ions) will reveal the amino acid sequence and pinpoint the location of the 3-Cyanophenylalanine residue.
3. Data Analysis:
-
The MS1 data is analyzed to confirm the presence of the ion corresponding to the expected molecular weight of the peptide containing 3-Cyanophenylalanine.
-
The MS2 data is analyzed to sequence the peptide and confirm that the mass of the 3-Cyanophenylalanine residue is located at the intended position. This is achieved by observing the mass difference between adjacent fragment ions.
Alternative Confirmation Methods
While mass spectrometry is the most definitive method, other techniques can provide supporting evidence of successful incorporation.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Principle: The incorporation of the relatively nonpolar 3-Cyanophenylalanine will typically alter the retention time of the peptide on a reverse-phase HPLC column compared to its natural counterpart. The cyano group also introduces a unique chromophore that can be monitored by a UV detector.
-
Protocol: The crude peptide is analyzed by reverse-phase HPLC with UV detection at 220 nm (for the peptide backbone) and a secondary wavelength to detect the cyanophenyl group (around 225-230 nm). A shift in retention time and the presence of absorbance at the secondary wavelength are indicative of successful incorporation.
2. Amino Acid Analysis (AAA):
-
Principle: This method determines the relative abundance of each amino acid in the peptide after acid hydrolysis.
-
Protocol: The peptide is hydrolyzed to its constituent amino acids. The hydrolysate is then derivatized and analyzed by chromatography. The presence and stoichiometric amount of 3-Cyanophenylalanine relative to the other amino acids confirms its incorporation.
Comparative Analysis
| Feature | Mass Spectrometry | HPLC-UV | Amino Acid Analysis |
| Specificity | Very high; confirms mass and position. | Moderate; retention time can be influenced by other factors. | High for presence, but no positional information. |
| Information Provided | Molecular weight, sequence, and location of modification. | Purity and relative hydrophobicity. | Amino acid composition and stoichiometry. |
| Limitations | Can be destructive to the sample. | Does not provide direct structural information. | Destructive, time-consuming, and provides no sequence information. |
| Best For | Definitive confirmation of incorporation and site-specificity. | Routine purity checks and initial screening. | Verifying the overall composition of the synthesized peptide. |
Visualizing the Workflow and Logic
Caption: Workflow from peptide synthesis to analytical confirmation.
Caption: Comparison of analytical confirmation methods.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Fmoc-D-3-Cyanophenylalanine
For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of specialized chemical reagents like Fmoc-D-3-Cyanophenylalanine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with industry best practices and regulatory standards.
Essential Safety and Handling Information
This compound is a white to off-white solid commonly used as a building block in peptide synthesis.[1][2] While specific toxicity data is not extensively detailed in readily available literature, it is classified as harmful (Xn hazard code) and poses risks if inhaled, ingested, or in contact with skin (Risk Statements 20/21/22).[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) is non-negotiable. Before handling this compound, ensure you are equipped with:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, especially when handling the powder form to avoid dust formation.[3]
-
Protective Clothing: A lab coat and appropriate footwear.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 205526-37-0 |
| Molecular Formula | C₂₅H₂₀N₂O₄ |
| Molecular Weight | 412.44 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 111 - 113 °C |
| Storage Temperature | 2-8°C, sealed in a dry environment |
| Hazard Codes | Xn (Harmful) |
| Risk Statements | R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed) |
| Safety Statements | S37/39 (Wear suitable gloves and eye/face protection) |
Data compiled from multiple sources.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound waste.
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and local environmental regulations.
Materials:
-
Designated, labeled, and sealable chemical waste container (e.g., a clearly marked polyethylene bottle or drum).
-
Personal Protective Equipment (PPE) as detailed above.
-
Chemical spill kit.
-
Waste manifest or logbook.
Procedure:
-
Segregation of Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and residues from reaction vessels.
-
Place all contaminated solid waste into a designated, clearly labeled, and sealable waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Handling of Spills:
-
In the event of a spill, avoid generating dust.[4]
-
Carefully sweep up the solid material and place it into the designated chemical waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety protocols) and dispose of the cleaning materials as contaminated waste.
-
-
Container Management:
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Label the container clearly with "this compound Waste" and any other information required by your institution (e.g., hazard symbols, accumulation start date).
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents.[3]
-
-
Final Disposal:
-
Arrange for the collection of the waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure all necessary paperwork, such as a waste manifest, is completed accurately.
-
The final disposal method will be determined by the licensed contractor, typically involving incineration at an approved waste disposal plant.[3]
-
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost responsibility. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Essential Safety and Operational Guide for Handling Fmoc-D-3-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Fmoc-D-3-Cyanophenylalanine. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound in both solid and solution form, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure safety.[1][2][3] The required PPE is detailed below.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashes.[4][5][6] | Protects eyes from dust particles, splashes, and vapors.[2][4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][7][8] Gloves should be inspected before use and changed immediately upon contamination.[9] | Prevents skin contact and absorption of the chemical.[2] |
| Body Protection | A lab coat or chemical-resistant apron/coverall.[4][8][10] Clothing worn underneath should be made of natural fibers like cotton. | Protects skin and clothing from spills and contamination.[4][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if handling the powder outside of a certified chemical fume hood or if dust is generated.[6][7][8] | Prevents inhalation of fine dust particles.[4][7] |
| Footwear | Closed-toe, closed-heel shoes made of a chemically resistant material.[5][7] | Protects feet from spills. |
Handling Procedures
All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to control for dust and vapors.[11]
Experimental Workflow for Handling
Caption: Workflow for safe handling of this compound.
First-Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the appropriate first-aid responses.
Table 2: First-Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[12] Seek medical attention if irritation persists. |
| Eye Contact | Rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Call a poison control center or seek immediate medical attention. |
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous chemical waste.[11]
Step-by-Step Disposal Protocol:
-
Segregation :
-
Solid Waste : Collect unused or expired product, contaminated weighing paper, pipette tips, and gloves in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste :
-
Halogenated Solvents (e.g., Dichloromethane): Collect in a designated "Halogenated Waste" container.[11]
-
Non-Halogenated Solvents (e.g., Dimethylformamide): Collect in a "Non-Halogenated Waste" container.[11]
-
Basic Waste : Solutions from Fmoc deprotection (e.g., containing piperidine) must be collected in a separate, labeled "Basic Waste" or "Piperidine Waste" container.[11]
-
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[11] Any other components of the waste mixture should also be listed.
-
Storage : Store sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials.[11]
-
Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management service.[11] Do not empty into drains.[13]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 3. hazmatschool.com [hazmatschool.com]
- 4. trimaco.com [trimaco.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. realsafety.org [realsafety.org]
- 7. falseguridad.com [falseguridad.com]
- 8. kilobio.com [kilobio.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
